5-Aminobenzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231612. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRXSXUDWCVSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239406 | |
| Record name | 5-Aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-22-5, 55299-95-1 | |
| Record name | 5-Aminobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Aminobenzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70239406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzimidazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 55299-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINOBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7289019S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Aminobenzimidazole chemical properties and structure
An In-depth Technical Guide to 5-Aminobenzimidazole: Chemical Properties and Structure
Introduction
This compound is an aromatic heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Structurally, it consists of a fused benzene (B151609) and imidazole (B134444) ring system with an amine substituent. This unique arrangement imparts a versatile chemical reactivity that has been leveraged by researchers in medicinal chemistry and materials science.[1] Its derivatives are integral to the development of potent therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to this compound for professionals in research and drug development.
Chemical Structure
The molecular structure of this compound is characterized by a planar, bicyclic system.[2] The IUPAC name for this compound is 1H-benzimidazol-5-amine, and it is also referred to as 3H-benzimidazol-5-amine, highlighting the tautomerism inherent to the imidazole ring where the proton can reside on either nitrogen atom (N1 or N3).[2][3] This structural feature is a key aspect of its chemical behavior and interactions.
Key Structural Identifiers:
The specific positioning of the amino group at the 5-position significantly influences the compound's reactivity, solubility, and biological activity compared to other isomers like 2-aminobenzimidazole (B67599) or 4-aminobenzimidazole.[2]
Physicochemical and Spectroscopic Properties
The properties of this compound have been well-characterized. The quantitative data are summarized in the tables below for ease of reference.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1H-benzimidazol-5-amine | [2][3] |
| Synonyms | 6-Aminobenzimidazole, 3H-benzimidazol-5-amine | [3][5] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 162 - 168 °C | [1][2] |
| Boiling Point | 222 °C @ 3.5 mmHg 476.1 °C @ 760 mmHg | [2][4][6] |
| Solubility | Slightly soluble in methanol (B129727) | [2][6] |
| pKa (Predicted) | 14.47 ± 0.30 | [6] |
Table 2: Spectroscopic Data
| Technique | Wavelength / Shift | Assignment | Source(s) |
| UV-Visible (in EtOH) | λmax = 300 nm | π→π* electronic transitions in the aromatic system | [2][6] |
| Infrared (IR) | ~3400-3300 cm⁻¹ | N-H stretching (primary amino group) | [2] |
| ~3245 cm⁻¹ | N-H stretching (imidazole ring) | [2] | |
| ~3021 cm⁻¹ | Aromatic C-H stretching | [2] | |
| 1672-1566 cm⁻¹ | C=N stretching (imidazole ring) | [2] | |
| 1605-1580 cm⁻¹ | NH₂ deformation (bending) | [2] | |
| ¹H NMR | 7.0 - 8.0 ppm | Aromatic protons | [2] |
| 0.5 - 5.0 ppm | Amino group protons (broad signal, solvent dependent) | [2] |
Experimental Protocols
Synthesis: Catalytic Hydrogenation of 5-Nitrobenzimidazole (B188599)
A prevalent method for synthesizing this compound is through the reduction of 5-nitrobenzimidazole.[2][7] This procedure offers high purity and yield.
Methodology:
-
Dissolution: Dissolve 5-nitrobenzimidazole (1.0 eq) in a suitable solvent, such as methanol or an ethanol/THF mixture.[6][7]
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[6][7]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (atmospheric pressure is often sufficient) and stir vigorously at room temperature.[6][7]
-
Reaction Monitoring: Monitor the reaction progress over several hours (typically 4-20 hours) using Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, remove the catalyst by filtering the mixture through a pad of Celite.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting this compound can be further purified by washing with a solvent like diethyl ether or by recrystallization to afford the pure compound.[7]
General Protocol for Chemical Characterization
To confirm the identity and purity of synthesized this compound, a standard analytical workflow is employed.
Methodology:
-
Chromatography: Perform TLC analysis using a suitable solvent system (e.g., ethyl acetate/hexane) to assess the purity and calculate the Rf value.
-
Melting Point: Determine the melting point of the purified product and compare it to the literature value (162-168 °C). A sharp melting range indicates high purity.[1][2]
-
Infrared (IR) Spectroscopy: Record the IR spectrum and verify the presence of key functional groups: N-H stretches for both the amine and imidazole, aromatic C-H stretches, and the characteristic C=N imidazole stretch.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum to confirm the presence and integration of aromatic and amine protons in the expected regions.[2]
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments within the molecule.
-
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ should correspond to approximately 134.1 g/mol .[7]
Visualizations
Logical Workflow: Applications of this compound
References
5-Aminobenzimidazole molecular weight and formula
An In-depth Technical Guide to 5-Aminobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry and materials science. With a molecular formula of C₇H₇N₃, this compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, with an amine group substituted at the 5-position.[1][2][3][4][5] Its structural framework is a key pharmacophore, lending itself to a wide array of biological activities. This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and biological significance of this compound, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is typically a light yellow to brown crystalline powder.[3] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [1][2][3][4][5] |
| Molecular Weight | 133.15 g/mol | [1][3][4][5] |
| IUPAC Name | 1H-Benzimidazol-5-amine | [1] |
| CAS Number | 934-22-5 | [1][2][3] |
| Melting Point | 162 - 167 °C | [3][5] |
| Boiling Point | 222 °C (at 3.5 mmHg) | [3][5][6] |
| Appearance | Light yellow to brown crystalline powder | [3] |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the reduction of its nitro precursor, 5-nitrobenzimidazole (B188599). Catalytic hydrogenation is a widely employed method due to its high yield and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzimidazole
This protocol outlines the general procedure for the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound by the reduction of 5-nitrobenzimidazole.
Materials:
-
5-Nitrobenzimidazole
-
Methanol (B129727) (or Ethanol)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
-
Celit® or a similar filtration aid
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 5-nitrobenzimidazole (10.0 g, 61.3 mmol) in methanol (250 mL) in a suitable hydrogenation vessel.[6]
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst (0.40 g) to the solution under an inert atmosphere if possible, to prevent premature reaction with atmospheric oxygen.[6]
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically to atmospheric pressure for this reaction) and stir the mixture vigorously.[6]
-
Reaction Monitoring: The reaction is typically run for 20 hours or until hydrogen uptake ceases, which indicates the completion of the reaction.[6] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas (e.g., nitrogen or argon). Remove the catalyst by filtering the reaction mixture through a pad of Celite.[6] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.[6]
-
Drying: The resulting solid is pure this compound, which can be further dried under a vacuum to remove any residual solvent.
References
The Diverse Biological Activities of 5-Aminobenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminobenzimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[1][3][4] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of key cellular pathways.
Anticancer Activity: Targeting Cellular Proliferation and Survival
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of signaling pathways critical for cancer cell growth and survival.[7]
One of the primary mechanisms through which these derivatives exert their anticancer effects is by targeting topoisomerase II, an essential enzyme involved in DNA replication and repair.[5] Certain N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their metal complexes have shown potent growth-inhibitory activity against numerous cancer cell lines, with some compounds inhibiting topoisomerase II at concentrations significantly lower than the standard drug etoposide.[5]
Furthermore, various substituted this compound derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, benzimidazol-amino thiazoles synthesized via microwave irradiation have demonstrated significant anticancer activity against human lung cancer cell lines.[8]
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazol-amino thiazole (B1198619) (D4) | Human Lung Cancer | 4.207 | [8] |
| Benzimidazol-amino thiazole (D8) | Human Lung Cancer | 2.398 | [8] |
| Reference: Doxorubicin | Human Lung Cancer | 1.750 | [8] |
Experimental Protocols:
MTT Assay for Cytotoxicity:
A common method to assess the cytotoxic activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Topoisomerase II Inhibition Assay:
The ability of compounds to inhibit topoisomerase II can be evaluated using a DNA relaxation assay.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase II, and the test compound at various concentrations in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium (B1194527) bromide. A decrease in the amount of relaxed DNA compared to the control indicates inhibition of topoisomerase II.
Kinase Inhibitory Activity: A Key to Targeted Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Benzimidazole (B57391) derivatives have been extensively explored as kinase inhibitors, with some compounds demonstrating high potency and selectivity.[9]
Specifically, 2-amidobenzimidazole derivatives have been identified as potent inhibitors of protein kinase CK1δ, a serine/threonine kinase implicated in various physiological and pathological processes.[11] Structure-activity relationship (SAR) studies have revealed that substituents at the 5-position of the benzimidazole ring play a critical role in determining the inhibitory activity. For instance, a 5-cyano substituent was found to be highly advantageous, leading to a compound with nanomolar potency (IC50 = 98.6 nM).[11]
Quantitative Data on Kinase Inhibitory Activity (CK1δ)
| Compound | R Substituent | IC50 (µM) | Reference |
| 13 | H | 4.21 | [11] |
| 20 | 5-tert-butyl | 1.00 | [11] |
| 22 | 5,6-dichloro | 0.98 | [11] |
| 23 | 5-cyano | 0.0986 | [11] |
| 24 | 5-CONH2 | 2.53 | [11] |
| 25 | 5-SO2NH2 | > 40 | [11] |
| 26 | 5-SO2NHMe | 10.7 | [11] |
| 27 | 5-NHCOMe | > 40 | [11] |
| 28 | 5-NHCOPh | > 40 | [11] |
| 29 | 4-NHCOPh | > 40 | [11] |
| 30 | 5-(1,2,4-triazol-1-yl) | 2.59 | [11] |
| 31 | 5-(tetrazol-5-yl) | 1.54 | [11] |
Signaling Pathway Visualization
Caption: General signaling pathway illustrating the role of protein kinases in cell proliferation and the inhibitory action of this compound derivatives on kinases like CK1δ.
Antimicrobial and Antiviral Activities
The benzimidazole scaffold is a core component of several clinically used antimicrobial and antiviral drugs.[3][12] this compound derivatives have also been investigated for their potential to combat various pathogens.
Antibacterial and Antifungal Activity
Newly synthesized N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] The activity of these compounds is often evaluated using methods like the well diffusion assay, where the zone of inhibition around the compound-impregnated disc indicates its efficacy.[13] Some benzimidazole-hydrazone compounds have shown notable antifungal activity, particularly against Candida species, with low toxicity profiles.[14]
Antiviral Activity
A range of benzimidazole derivatives have been screened for their antiviral activity against a panel of RNA and DNA viruses.[15] Significant activity has been observed against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV), with some compounds exhibiting EC50 values in the low micromolar range.[15]
Experimental Workflow Visualization
Caption: A typical experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.
Other Biological Activities
Beyond the major areas of anticancer, kinase inhibitory, and antimicrobial activities, this compound and its derivatives have shown other interesting biological effects. For instance, this compound itself has been found to inhibit gastric acid secretion, suggesting a potential role as an anti-H2-histamine agent.[16]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their ability to interact with various biological targets, including enzymes and signaling proteins, makes them attractive candidates for drug discovery and development in oncology, infectious diseases, and other therapeutic areas. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of novel and potent therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. isca.me [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]
- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits gastric acid secretion in Shay-rats - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminobenzimidazole: A Versatile Scaffold in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminobenzimidazole (1H-benzimidazol-5-amine) is a heterocyclic aromatic organic compound characterized by a benzene (B151609) ring fused to an imidazole (B134444) ring, with an amino group substituted at the 5-position.[1][2] This unique structural arrangement makes it a valuable and versatile building block in organic synthesis.[3] Its planar bicyclic structure, a consequence of extensive π-electron delocalization, provides a stable core that can be readily functionalized.[1] this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and advanced materials, finding significant applications in pharmaceuticals, biochemical research, and materials science.[1][3] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a privileged scaffold in drug discovery.[3][4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and structured data for practical reference.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 934-22-5 | [2][3][6] |
| Molecular Formula | C₇H₇N₃ | [2][3][6] |
| Molecular Weight | 133.15 g/mol | [2][3][6] |
| Appearance | Light yellow to brown crystalline powder | [3] |
| Melting Point | 160 - 167 °C | [3][6] |
| Boiling Point | 222 °C @ 3.5 mmHg | [3][6][7] |
| Purity | ≥ 98% (GC) | [3] |
| Canonical SMILES | N1=CNC=2C=CC(N)=CC12 | [6] |
| InChIKey | WFRXSXUDWCVSPI-UHFFFAOYSA-N | [6][8] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Features | Reference(s) |
| UV-Visible (in Ethanol) | λmax: 300 nm (corresponding to π→π* transitions) | [1][7] |
| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch, amino group) | [1] |
| ~3245 cm⁻¹ (N-H stretch, imidazole ring) | [1] | |
| ~3021 cm⁻¹ (Aromatic C-H stretch) | [1] | |
| 1672-1566 cm⁻¹ (C=N stretch, imidazole ring) | [1] | |
| 1605-1580 cm⁻¹ (NH₂ deformation) | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the most common methods starting from 5-nitrobenzimidazole (B188599) or its precursors.
Catalytic Hydrogenation of 5-Nitrobenzimidazole
This is a widely used method that involves the reduction of a nitro group to an amine. The process is known for its high purity and yield, making it suitable for industrial production.[1][9] The reaction typically employs a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][10]
Azo Coupling and Reduction
Another approach involves the diazotization of aniline, followed by a coupling reaction with o-phenylenediamine (B120857) to form an azo compound.[10] This intermediate is then subjected to a hydrogenation reduction reaction to yield the target 5-aminobenzimidazolone.[10] This method avoids the use of nitrating agents, offering a greener production process.[10]
Multi-step Synthesis from 2,4-Dinitrochlorobenzene
A more elaborate synthesis starts with 2,4-dinitrochlorobenzene, which is converted through several steps to 5-nitrobenzimidazolone. This intermediate is then reduced via catalytic hydrogenation to afford this compound.[9]
Caption: Common synthetic pathways to this compound.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitrobenzimidazolone
This protocol is adapted from a patented industrial process.[9]
Materials:
-
5-Nitrobenzimidazolone
-
Raney Nickel (as catalyst)
-
Methanol (B129727) (as solvent)
-
Hydrogen gas
-
Autoclave/High-pressure reactor
Procedure:
-
Into a high-pressure autoclave, add 5-nitrobenzimidazolone and methanol. The amount of Raney nickel catalyst should be 10-15% of the mass of the 5-nitrobenzimidazolone.[9]
-
Seal the autoclave and purge the system with hydrogen gas 3 to 5 times to remove air.
-
Heat the mixture to 100 ± 5 °C while stirring.
-
Pressurize the reactor with hydrogen gas to 1.5–2.0 MPa. Maintain the pressure in the range of 1.0–1.5 MPa throughout the reaction.
-
Continue the reaction for 5–6 hours, monitoring for the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Allow the reaction solution to stand, then filter to recover the catalyst. The catalyst can be washed with methanol.
-
Combine the filtrate and the methanol washings. Concentrate the combined solution under reduced pressure.
-
The resulting precipitate is collected by suction filtration.
-
Dry the filter cake to a constant weight to obtain the final product, 5-aminobenzimidazolone.
Reactivity and Applications in Organic Synthesis
The this compound scaffold possesses multiple reactive sites, primarily the amino group on the benzene ring and the N-H protons of the imidazole ring, which allow for a wide range of chemical transformations.
-
N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated. This reaction can lead to a mixture of regioisomers, and the outcome can be influenced by the reaction conditions.[11]
-
N-Acylation: The primary amino group at the 5-position is readily acylated using acyl chlorides or anhydrides, providing a straightforward method to introduce various functional groups.[12]
-
N-Arylation: The imidazole nitrogen can undergo N-arylation with aryl boronic acids, typically using a copper catalyst.[13]
-
Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be used in coupling reactions to synthesize azo derivatives or be replaced by other functional groups.[14][15]
-
Condensation Reactions: The amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, such as imidazo- and triazolo-quinolinones.[16]
Caption: Reactivity map of this compound.
Experimental Protocol: General N-Acylation using an Acyl Chloride
This protocol is a general procedure adapted from methods for acylating amino-heterocycles.[12]
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath while stirring.
-
Slowly add a solution of the acyl chloride (1.1 equivalents) in the same anhydrous solvent to the flask via a dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-acylated this compound.
Applications in Drug Development and Materials Science
The benzimidazole (B57391) core is a well-established "privileged scaffold" in medicinal chemistry, and this compound provides a key entry point for creating diverse libraries of therapeutic candidates.[3][4][5]
Medicinal Chemistry Applications
Derivatives of this compound have demonstrated a remarkable range of biological activities:
-
Anticancer: Various substituted benzimidazoles act as potential anticancer agents, with some derivatives showing cytotoxic effects against cancer cell lines.[1][4][17]
-
Antimicrobial: The scaffold is present in numerous compounds with antibacterial and antifungal properties.[4][17]
-
Antiviral: Certain benzimidazole derivatives have shown activity against a range of viruses.[4][17]
-
Anti-inflammatory: The benzimidazole fragment is a common structural feature in anti-inflammatory compounds.[4]
-
Gastric Acid Inhibition: this compound itself has been shown to inhibit gastric acid secretion and possesses anti-histamine activity.[1][7]
-
Anti-diabetic: Novel derivatives have been synthesized and identified as potent α-glucosidase inhibitors, suggesting potential for type 2 diabetes treatment.[18]
Caption: Pharmacological applications of this compound derivatives.
Materials Science Applications
Beyond pharmaceuticals, this compound is a valuable component in the development of advanced materials:
-
Polymers and Coatings: It can be incorporated into polymers to enhance thermal stability and chemical resistance.[3]
-
Dyes: The chromophoric benzimidazole system makes it a useful intermediate for synthesizing dyes.[3]
-
Ligands and Catalysts: Its ability to coordinate with metal ions allows for its use as a ligand in the creation of novel catalysts and sensors.[3]
-
Chromatography: It has been employed as a hydrophobic charge-induction ligand for the separation of proteins, such as bovine IgG, in expanded bed adsorption (EBA) chromatography.[19]
Conclusion
This compound is a cornerstone building block in modern organic synthesis. Its accessible synthesis, multiple reactive sites, and the inherent biological relevance of its core structure provide chemists with a powerful tool for innovation. The extensive research into its derivatives has led to significant advances in medicinal chemistry, yielding compounds with a wide array of pharmacological activities.[5] Furthermore, its utility in materials science continues to expand. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry and potential of this compound is essential for designing the next generation of pharmaceuticals and functional materials.
References
- 1. Buy this compound | 934-22-5 [smolecule.com]
- 2. This compound | C7H7N3 | CID 13623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | 934-22-5 [chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCCC 1992, Volume 57, Issue 2, Abstracts pp. 397-407 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 17. impactfactor.org [impactfactor.org]
- 18. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound as new hydrophobic charge-induction ligand for expanded bed adsorption of bovine IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Aminobenzimidazole: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Versatile Scaffold in Oncology, Neuroprotection, and Infectious Disease
The 5-aminobenzimidazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. Its structural resemblance to endogenous purines allows for interaction with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics against a range of diseases, from cancer to neurodegenerative disorders and microbial infections. This technical guide provides a comprehensive overview of the current landscape of this compound-based drug discovery, consolidating key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular pathways and workflows involved.
Anticancer Applications: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes that drive tumor growth and survival, such as protein kinases and poly (ADP-ribose) polymerase (PARP).
Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers. The this compound scaffold has proven to be an effective template for the design of potent kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking downstream signaling pathways essential for cell proliferation and survival.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound derivatives against a panel of cancer-related kinases.
| Compound ID/Series | Target Kinase | IC50 (µM) | Reference |
| Benzimidazole (B57391) Series 1 | EGFR | 0.11 ± 0.01 | [1] |
| Compound 4c | BRAFV600E | 0.55 ± 0.10 | [1] |
| Compound 4d | EGFR | 0.15 ± 0.02 | [1] |
| Compound 4e | BRAFV600E | 1.70 ± 0.20 | [1] |
| Compound 23 | CK1δ | 0.0986 | [2] |
| Compound 22 | CK1δ | 0.98 | [2] |
| Compound 13 | CK1δ | 4.21 | [2] |
| Compound 10 | S6K1 | 0.340 | [3] |
| Compound 11 | S6K1 | 7.0 | [3] |
| Compound 15c | S6K1 | 0.366 | [3] |
| Compound 15e | S6K1 | 0.0198 | [3] |
Poly (ADP-ribose) Polymerase (PARP) Inhibition
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Benzimidazole-based PARP inhibitors have been developed that show potent enzymatic inhibition and cytotoxic effects in cancer cells.
The table below presents the PARP1 inhibitory activity and cytotoxic effects of selected benzimidazole derivatives against various breast cancer cell lines.
| Compound ID | PARP-1 Inhibition IC50 (nM) | MDA-MB-436 Cytotoxicity IC50 (µM) | Reference |
| 19A10 | 4.62 | >100 | [4] |
| Veliparib (control) | - | >100 | [4] |
| Compound 6a | Significant Inhibition | - | [4] |
| Compound 6b | Significant Inhibition | - | [4] |
| Compound 8a | Significant Inhibition | - | [4] |
Cytotoxic Activity Against Cancer Cell Lines
The anti-proliferative activity of this compound derivatives has been evaluated across a wide range of human cancer cell lines. The following table summarizes the IC50 values, representing the concentration required to inhibit 50% of cell growth.
| Compound ID/Series | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Reference |
| Benzimidazole Series 1 | 31.2 ± 4.49 (µg/mL) | - | - | - | - | [5] |
| Hydrazone 16 | 0.0062 | 0.00283 | - | - | - | [6] |
| Acetate 12 | - | 0.00085 | - | - | - | [6] |
| Hydrazone 17 | - | - | 0.117 | - | 0.0072 | [6] |
| Compound 5 | < 5 | < 5 | < 5 | - | - | [7] |
| Compound 4d | < 5 | < 5 | < 5 | - | - | [7] |
| Compound 9b | <0.1 | - | - | <0.1 | - | [8] |
| Compound 9c | <0.1 | - | - | <0.1 | - | [8] |
| Compound 9e | 0.12 | - | - | 0.19 | - | [8] |
| Compound 9g | - | - | - | 0.34 | - | [8] |
Neuroprotective Applications
Emerging evidence suggests a neuroprotective role for this compound derivatives, positioning them as potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their mechanisms of action are thought to involve antioxidant properties and modulation of neuroinflammatory pathways.
In Vitro Neuroprotection
Studies have demonstrated the ability of these compounds to protect neuronal cells from oxidative stress-induced damage.
While extensive tabulated IC50 data for neuroprotection is still emerging, studies have shown significant protective effects. For instance, certain benzimidazole hydrazones have demonstrated neuroprotective properties in H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes.[9][10] Acyl-2-aminobenzimidazoles have also shown promise as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for traumatic brain injury, with one compound exhibiting an IC50 of 6.4 µM for nitric oxide production.[11]
Antimicrobial Applications
The this compound scaffold has been a fruitful source of novel antimicrobial agents with activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Antibacterial and Antifungal Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The following table summarizes the MIC values of various this compound derivatives against selected bacterial and fungal strains.
| Compound ID/Series | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Amidinobenzimidazole 7a | - | 4 | 8 | - | [12] |
| Amidinobenzimidazole 8c | 8-32 (MRSA) | - | - | - | [12] |
| Benzimidazole imidazoline (B1206853) 9c | 8 (MRSA) | - | - | - | [12] |
| Compound 17 | 32 (MRSA) | - | - | - | [13] |
| Compound 18 | 32 (MRSA) | - | - | - | [13] |
| EJMCh-13 | 15.6 | >1000 | >1000 | No activity | [14] |
| EJMCh-9 | Good bioactivity | >1000 | >1000 | No activity | [14] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in drug discovery research. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of a nitro-substituted precursor.[15]
Procedure:
-
Nitration: Benzimidazole is nitrated to form 5-nitrobenzimidazole (B188599).
-
Reduction: The 5-nitrobenzimidazole is then reduced to this compound. A typical method involves catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere.[15] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Purification: The resulting this compound is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction, where a lower ATP level corresponds to higher kinase activity.[16]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound test compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque multi-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase enzyme to each well of the microplate.
-
Add the diluted test compound to the wells, including positive (known inhibitor) and negative (DMSO) controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound test compounds
-
Standard antimicrobial agents for control
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.[18]
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude mice)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) or Matrigel
-
This compound test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells in vitro.
-
Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dosing schedule.
-
Measure the tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of the therapeutic applications of this compound.
Kinase Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of action for a this compound-based kinase inhibitor.
Caption: ATP-competitive inhibition of a receptor tyrosine kinase by a this compound derivative.
PARP Inhibition and Synthetic Lethality
This diagram illustrates the concept of synthetic lethality achieved by PARP inhibition in cancer cells with deficient DNA repair mechanisms.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the key steps in a typical in vivo xenograft study.
Caption: A generalized workflow for an in vivo xenograft tumor model study.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery and development of novel therapeutics. The extensive body of research highlights its potential to yield potent and selective inhibitors for a wide range of biological targets implicated in cancer, neurodegenerative diseases, and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and advancement of this important class of compounds. The logical frameworks visualized through the provided diagrams offer a clear understanding of the underlying mechanisms and experimental designs, paving the way for more rational and efficient drug discovery efforts centered on the this compound core.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antiproliferative properties of some new 5-substituted-2-iminobenzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assessment of the Neuroprotective and Antioxidant Properties of New Benzimidazole Derivatives as Potential Drug Candidates for the Treatment of Parkinson’s Disease | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-2-aminobenzimidazoles: a novel class of neuroprotective agents targeting mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Spectroscopic Profile of 5-Aminobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-aminobenzimidazole, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3300 | Amino group (N-H) stretching vibrations (medium to strong)[1] |
| ~3245 | N-H stretch (imidazole ring)[1] |
| ~3021 | Aromatic C-H stretch[1] |
| 1672-1566 | C=N stretch (imidazole ring)[1] |
| 1605-1580 | NH₂ deformation (amino bending)[1] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 133 | 100 | [M]⁺ (Molecular Ion)[1] |
| 105 | ~50 | [M - HCN - H]⁺ |
| 79 | ~30 | [C₆H₅N]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (General Parameters for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program (e.g., 'zg30').
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Employ a relaxation delay appropriate for quaternary carbons if their observation is critical.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound (solid)
-
Spatula
-
ATR-FTIR Spectrometer
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue if necessary.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
Mass Spectrometry (MS) (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
GC-MS or direct-injection EI-MS system
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent.
-
-
Instrument Setup (Typical GC-MS Parameters):
-
Injector: Set to a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).
-
GC Column (if applicable): Use a non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
MS Interface Temperature: Set to prevent condensation of the analyte (e.g., 280 °C).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the instrument.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (133.15 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 5-Aminobenzimidazole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminobenzimidazole (CAS No. 934-22-5), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Introduction to this compound
This compound is a heterocyclic aromatic amine with the molecular formula C₇H₇N₃. Its structure, featuring both a hydrophilic amino group and a benzimidazole (B57391) ring system capable of hydrogen bonding, results in a varied solubility profile that is critical for its application in synthesis, formulation, and biological studies. Understanding its solubility in different solvent systems is paramount for optimizing reaction conditions, developing effective drug delivery systems, and ensuring reliable results in biological assays.
Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information and the general characteristics of benzimidazole derivatives, the following qualitative and semi-quantitative summary can be provided.
Table 1: Solubility of this compound in Various Solvents
| Solvent Category | Solvent | Chemical Formula | Solubility Description | Quantitative Data (mg/mL) |
| Polar Protic | Water | H₂O | Sparingly Soluble (anticipated) | Data Not Available |
| Methanol | CH₃OH | Slightly Soluble[1] | Data Not Available | |
| Ethanol | C₂H₅OH | Soluble (anticipated for derivatives)[2] | Data Not Available | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (inferred from derivatives)[2] | Data Not Available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble (inferred from derivatives) | Data Not Available | |
| Non-Polar | Toluene | C₇H₈ | Insoluble (anticipated) | Data Not Available |
| Hexane | C₆H₁₄ | Insoluble (anticipated) | Data Not Available |
Note: The solubility of benzimidazole derivatives is generally higher in alcohols compared to water and non-polar solvents[1]. Polyamides based on a derivative of this compound have shown solubility in polar aprotic solvents like DMSO and DMF.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The two primary methods are the thermodynamic (equilibrium) shake-flask method and the kinetic solubility assay.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent under specific conditions of temperature and pressure.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or rotator. The equilibration time is critical and should be sufficient to ensure the dissolution process has reached a steady state, typically 24 to 72 hours.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration using a syringe filter with a pore size that will not adsorb the compound (e.g., 0.22 µm PTFE or PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated filtrate or supernatant. Common analytical techniques for quantification include:
-
High-Performance Liquid Chromatography (HPLC): A robust method that separates the analyte from any potential impurities before quantification, typically using a UV detector. A calibration curve with known concentrations of this compound is required.
-
UV-Visible Spectroscopy: A simpler and faster method, suitable if this compound is the only component that absorbs at its λmax (approximately 300 nm in ethanol) and a valid calibration curve is established.
-
Kinetic Solubility Determination (Nephelometry Assay)
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS). This creates a range of concentrations.
-
Precipitation Induction: The addition of the aqueous buffer to the DMSO stock induces precipitation of the compound once its solubility limit is exceeded.
-
Turbidity Measurement: Immediately after dilution and mixing, measure the turbidity of each well using a nephelometer. A nephelometer detects the light scattered by insoluble particles.
-
Data Analysis: Plot the measured light scattering (in Nephelometric Turbidity Units, NTU) against the concentration of this compound. The point at which a sharp increase in light scattering is observed indicates the kinetic solubility of the compound under the tested conditions.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the shake-flask and kinetic solubility determination methods.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The detailed experimental protocols for both thermodynamic and kinetic solubility offer robust methods to generate reliable data. By understanding and applying these methodologies, scientists and drug development professionals can better harness the potential of this compound in their research and development endeavors. It is recommended that solubility is determined on a case-by-case basis in the specific solvent systems relevant to the intended application.
References
The Pharmacological Profile of Novel Aminobenzimidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold, an isostere of naturally occurring purines, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2][3] Among these, 2-aminobenzimidazole (B67599) analogs have emerged as a particularly versatile and promising class of compounds, exhibiting a diverse range of biological effects. This technical guide provides an in-depth overview of the pharmacological profile of novel aminobenzimidazole analogs, focusing on their molecular targets, therapeutic potential, and the experimental methodologies used for their evaluation.
Kinase Inhibition: A Dominant Pharmacological Profile
A significant area of research for aminobenzimidazole analogs has been in the development of kinase inhibitors. These compounds have shown potent and selective activity against various kinases implicated in cancer and inflammatory diseases.
Cyclin-Dependent Kinase (CDK) Inhibition
Aminobenzimidazole-substituted pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. These compounds have demonstrated low nanomolar potency in biochemical assays and induce a G2/M phase cell cycle block in cancer cell lines.[4]
Aurora Kinase Inhibition
2-Aminobenzimidazole derivatives have been successfully designed as bioisosteres of the biaryl urea (B33335) moiety found in potent Aurora kinase inhibitors like SNS-314. These analogs exhibit comparable in vitro potency in both biochemical and cell-based assays while offering improved aqueous solubility. Notably, compound 6m has shown a comparable intravenous pharmacokinetic profile in mice to SNS-314.
Tyrosine Kinase Inhibition
The vascular endothelial growth factor receptor 2 (VEGFR-2) and the tyrosine-protein kinase receptor (TIE-2) are crucial targets in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Novel benzimidazole-ureas have been discovered as potent inhibitors of both VEGFR-2 and TIE-2.[5] Furthermore, the 2-aminobenzimidazole derivative, Jzu 17 , has been shown to exert anti-angiogenic effects by specifically targeting the VEGFR-2 signaling pathway.[6]
Casein Kinase 1 Delta (CK1δ) Inhibition
Derivatives featuring a (1H-pyrazol-3-yl)-acetyl moiety attached to the 2-aminobenzimidazole scaffold have shown inhibitory activity against CK1δ in the low micromolar range. Substitution at the 5-position of the benzimidazole ring with a cyano group led to a compound with nanomolar potency (23 , IC50 = 98.6 nM).[7]
Table 1: Inhibitory Activity of Aminobenzimidazole Analogs against Various Kinases
| Compound/Series | Target Kinase | Key Structural Features | Potency (IC50/pKi) | Reference |
| Aminobenzimidazole-substituted pyrimidines | CDK1 | Pyrimidine substitution at the amino group | < 10 nM | [4] |
| Compound 6m | Aurora Kinases | Bioisostere of biaryl urea | Comparable to SNS-314 | |
| Benzimidazole-ureas | VEGFR-2, TIE-2 | Urea linkage | Not specified | [5] |
| Jzu 17 | VEGFR-2 | 2-aminobenzimidazole-based | Not specified | [6] |
| Compound 23 | CK1δ | (1H-pyrazol-3-yl)-acetyl and 5-cyano group | 98.6 nM | [7] |
Modulation of G-Protein Coupled Receptors (GPCRs)
Histamine (B1213489) H3 Receptor Antagonism
A series of 2-aminobenzimidazole derivatives linked to an imidazole (B134444) ring via a di- or tri-methylene chain have been developed as potent histamine H3 receptor antagonists. The affinity of these compounds is influenced by the length of the methylene (B1212753) spacer and the substituents on the benzimidazole ring. The 5(6)-methoxy substituted derivative with a trimethylene linker (5d ) displayed sub-nanomolar affinity (pKi = 9.37).[8]
Table 2: Histamine H3 Receptor Affinity of Aminobenzimidazole Analogs
| Compound Series | Key Structural Features | Affinity (pKi) | Reference |
| 2-aminobenzimidazole-imidazole derivatives | Di- or tri-methylene linker | Ranged over 2 orders of magnitude | [8] |
| Compound 5d | 5(6)-methoxy, trimethylene linker | 9.37 | [8] |
Targeting Innate Immunity and Ion Channels
NOD1 Inhibition
2-Aminobenzimidazole compounds have been identified as selective inhibitors of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key pattern recognition receptor in the innate immune system. The prototypical compound, Nodinitib-1 (ML130) , is believed to induce conformational changes in NOD1, thereby inhibiting its signaling.[9]
TRPC4/C5 Channel Inhibition
Novel 2-aminobenzimidazole derivatives have been characterized as potent and selective inhibitors of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. These compounds block channel activity from the extracellular side, independent of the mode of activation.[10]
Other Therapeutic Areas
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
In the area of metabolic diseases, 2-aminobenzimidazole derivatives have been investigated as inhibitors of DPP-4, a key enzyme in glucose homeostasis. A derivative incorporating para-aminobenzoic acid has shown promising in vivo activity in a Wistar albino rat model.[11]
Antiproliferative Activity
Beyond specific kinase inhibition, various aminobenzimidazole analogs have demonstrated broad antiproliferative activity against a range of human cancer cell lines. Schiff bases and 2-benzylaminobenzimidazole derivatives have shown cytotoxic effects against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cells.[12] Pentacyclic benzimidazole derivatives with amino and amido substitutions have also been synthesized and evaluated for their antiproliferative potential.[13]
Table 3: Antiproliferative Activity of Aminobenzimidazole Analogs
| Compound Series | Cancer Cell Lines | Activity | Reference |
| Schiff bases and 2-benzylaminobenzimidazoles | SW707, HCV29T, A549, T47D | Cytotoxic | [12] |
| Pentacyclic amino and amido derivatives | Not specified | Antiproliferative | [13] |
Antimicrobial Activity
The benzimidazole core is present in several antimicrobial agents. Novel aminobenzimidazole derivatives have also been explored for their antibacterial and antifungal properties. One such derivative, compound 53 , was found to be 16 times more potent than the standard antibiotic norfloxacin (B1679917) against a multi-drug resistant strain of Staphylococcus aureus.[1]
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compounds dissolved in DMSO, and a method for detecting phosphorylation (e.g., phosphocellulose paper binding and scintillation counting, or a fluorescence-based method).
-
Procedure: a. The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in the assay buffer. b. The reaction is started by the addition of ATP. c. The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C). d. The reaction is stopped (e.g., by adding a stop solution like phosphoric acid). e. The amount of phosphorylated substrate is quantified. f. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Histamine H3 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H3 receptor.
-
Reagents and Materials: Membranes from cells expressing the histamine H3 receptor (e.g., rat brain membranes), a radiolabeled H3 receptor antagonist (e.g., [³H]-(R)-α-methylhistamine), incubation buffer, test compounds, and a filtration apparatus with glass fiber filters.
-
Procedure: a. Receptor membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound. b. The incubation is carried out for a specific time to allow binding to reach equilibrium. c. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. d. The filters are washed to remove non-specifically bound radioligand. e. The amount of radioactivity retained on the filters is measured by liquid scintillation counting. f. The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.[8]
In Vitro Antiproliferative Assay (e.g., Sulforhodamine B Assay)
This cell-based assay is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials: Human cancer cell lines, cell culture medium and supplements, test compounds, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, and a microplate reader.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). c. After incubation, the cells are fixed in situ by adding cold TCA. d. The fixed cells are washed and then stained with the SRB dye, which binds to cellular proteins. e. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. f. The absorbance is read on a microplate reader, which is proportional to the cell number. g. The ID50 (the dose of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.[12]
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Angiogenesis
The binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Aminobenzimidazole analogs like Jzu 17 can inhibit this pathway.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Jzu 17.
NOD1 Signaling Pathway
NOD1 is an intracellular sensor that recognizes bacterial peptidoglycans, leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. Aminobenzimidazole analogs can inhibit this process.
Caption: NOD1 signaling pathway and its inhibition by Nodinitib-1.
General Workflow for Pharmacological Profiling
The process of characterizing the pharmacological profile of novel aminobenzimidazole analogs typically follows a multi-step approach from initial screening to in vivo validation.
Caption: General workflow for pharmacological profiling of novel compounds.
Conclusion
Novel aminobenzimidazole analogs represent a highly versatile and promising class of compounds with a diverse pharmacological profile. Their ability to potently and selectively interact with a wide range of biological targets, including kinases, GPCRs, ion channels, and enzymes, underscores their potential for the development of new therapeutics for various diseases, particularly in oncology, inflammation, and metabolic disorders. The continued exploration of the structure-activity relationships within this scaffold, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted aminobenzimidazole pyrimidines as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological activity, QSAR and QSPR study of 2-aminobenzimidazole derivatives as potent H3-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Aminobenzimidazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-aminobenzimidazole and its derivatives, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Due to their structural similarity to endogenous purines, benzimidazoles serve as a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents with a wide array of pharmacological activities.[1][2][3] This document details their synthesis, experimental protocols, biological activities, and mechanisms of action, with a focus on applications in oncology and infectious diseases.
Synthesis and Characterization
The synthesis of the this compound core and its subsequent derivatization are critical processes in the development of novel therapeutic agents. Various methods have been established, ranging from traditional multi-step reactions to modern microwave-assisted protocols that offer improved efficiency and yields.[4]
Synthesis of the this compound Core
A common route to synthesize the core this compound structure involves a multi-step process starting from dinitro-substituted precursors, followed by reduction.[5] One patented method involves the synthesis of 5-nitrobenzimidazolone, which is then reduced via catalytic hydrogenation to yield this compound.[5] This approach is noted for its high yield and suitability for industrial production.[5]
Another synthetic strategy avoids the use of nitration reagents. It begins with a diazotization reaction on aniline (B41778) to form a diazonium salt. This salt is then coupled with o-phenylenediamine (B120857) to generate an azo compound, which reacts with urea (B33335) and is subsequently reduced to afford the target 5-aminobenzimidazolone.[6] This method is presented as a greener process, reducing waste and avoiding harsh nitrating acids.[6]
Synthesis of this compound Derivatives
The most prevalent method for synthesizing substituted benzimidazoles is the condensation of an o-phenylenediamine with aldehydes or carboxylic acids.[7][8] This reaction can be catalyzed by various agents, including lanthanum chloride, bismuth nitrate, or nano-Fe2O3, often under mild or solvent-free conditions to improve yields and environmental friendliness.[7][9]
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of benzimidazole (B57391) derivatives.[4] This method significantly reduces reaction times (from hours to minutes) and can increase yields by 10-50% compared to conventional heating.[4][10]
General Experimental Workflow
The overall process from starting materials to a final, characterized compound follows a standardized workflow in synthetic chemistry. This involves the initial reaction, followed by isolation and purification of the product, and finally, structural confirmation using various spectroscopic techniques.
Caption: General workflow for synthesis and characterization.
Detailed Experimental Protocols
This section provides representative protocols for the synthesis and characterization of this compound derivatives, compiled from established methodologies.
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from methods utilizing microwave irradiation for efficient, solvent-free synthesis.[4]
-
Reactant Preparation: In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and a desired aromatic aldehyde (1 mmol).
-
Catalyst Addition: Add two drops of 4M hydrochloric acid as a catalyst.[9]
-
Microwave Irradiation: Place the open vessel in a domestic microwave oven and irradiate at a medium power level (e.g., 50% or ~450W) for 1.5 to 4 minutes.[4][9]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate:hexane, 1:2 v/v).[9]
-
Work-up: After cooling, add water to the reaction mixture. Neutralize with a suitable base (e.g., aqueous sodium bicarbonate) to precipitate the crude product.[9]
-
Purification: Filter the resulting solid, wash it with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.[4]
Protocol 2: Characterization of Synthesized Derivatives
Structural elucidation of the newly synthesized compounds is crucial and is typically achieved through a combination of spectroscopic methods.[11][12][13]
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the compound (e.g., using KBr pellets). Key absorptions to note for benzimidazole derivatives include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1570-1670 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[12][14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13] Aromatic protons typically appear in the δ 6.8–8.5 ppm range. The N-H proton of the imidazole (B134444) ring is often a broad singlet at higher chemical shifts (>10 ppm).[12][14] Methylene or methyl groups on substituents will appear in their characteristic upfield regions.[13]
-
¹³C NMR: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the molecule. Aromatic carbons resonate in the δ 110–165 ppm range.[11]
-
-
Mass Spectrometry (MS): Perform mass spectrometry (e.g., ESI-MS) to determine the molecular weight of the compound. The molecular ion peak [M⁺] should correspond to the calculated molecular weight of the target derivative.[12][14]
Pharmacological Activities and Mechanism of Action
This compound derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug development.[3] Their mechanism of action often involves interfering with essential cellular processes in pathogens or cancer cells.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various components of cell signaling pathways.[2][16]
-
Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial for cell growth and proliferation.[17] By binding to the ATP-binding site of kinases like EGFR, ITK, or CK1δ, these compounds block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cancer cell growth.[18][19][20][21] Some derivatives have shown potent activity against mutated kinases, such as EGFRT790M, which is responsible for resistance to some cancer therapies.[21]
-
Epigenetic Modulation: Certain this compound derivatives can act as inhibitors of epigenetic targets, such as histone deacetylases (HDACs).[2] HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Mechanism of action for kinase inhibition.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of microbial pathogens.
-
Antibacterial Activity: Various substituted benzimidazoles have been tested against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[22][23] The specific substitutions on the benzimidazole ring are crucial for activity, with some studies indicating that electron-withdrawing groups can enhance potency.[12]
-
Antifungal Activity: These compounds have also been evaluated for their efficacy against fungal strains like Candida albicans and Aspergillus niger.[12][24] Some derivatives have shown antifungal activity comparable or superior to standard drugs like ketoconazole.[12][24]
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of selected this compound derivatives as reported in the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |
| Benzimidazol-amino thiazole (B1198619) D8 | Human Lung Cancer | 2.398 µM | [25] |
| 2-Amidobenzimidazole 23 (5-cyano) | Protein Kinase CK1δ | 98.6 nM | [18] |
| 2-Amidobenzimidazole 20 (5-tertbutyl) | Protein Kinase CK1δ | 1.00 µM | [18] |
| 2-Amidobenzimidazole 22 (5,6-dichloro) | Protein Kinase CK1δ | 0.98 µM | [18] |
| N-phenyl-1,2,4-triazole 6a-c | MCF-7 (Breast Cancer) | 1.29 - 4.30 µM | [21] |
| Pentacyclic Benzimidazole 25 | Z-138 (Leukemia) | 2.1 µM | [26] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | Activity (MIC) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-... (5i) | M. leutus | 6.25 µg/mL | [12] |
| N-((1H-benzimidazol-1-yl) methyl)-... (5i) | E. coli | 6.25 µg/mL | [12] |
| N-((1H-benzimidazol-1-yl) methyl)-... (5g) | A. fumigatus | 7.81 µg/mL | [12] |
| N-((1H-benzimidazol-1-yl) methyl)-... (5i) | A. fumigatus | 7.81 µg/mL | [12] |
| Benzimidazole-hydrazone derivative | Candida species | Notable activity (MICs not specified) | [24] |
Conclusion
This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, amenability to chemical modification, and ability to interact with a wide range of biological targets, particularly protein kinases, make them a cornerstone of modern medicinal chemistry. The extensive research into their anticancer and antimicrobial properties continues to yield potent lead compounds. Future work will likely focus on optimizing selectivity, improving pharmacokinetic profiles, and exploring novel therapeutic applications for this remarkable molecular scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. www2.ictp.csic.es [www2.ictp.csic.es]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 19. chemrevlett.com [chemrevlett.com]
- 20. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]
- 23. isca.me [isca.me]
- 24. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 5-nitrobenzimidazole (B188599) to 5-aminobenzimidazole is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical industry. This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, and antihypertensive agents. This document provides detailed protocols for the catalytic hydrogenation of 5-nitrobenzimidazole, focusing on two of the most common and effective heterogeneous catalysts: Palladium on carbon (Pd/C) and Raney® Nickel.
The choice of catalyst is crucial and can significantly impact reaction efficiency, selectivity, and overall yield. This application note offers a comparative overview of these two catalytic systems, presenting quantitative data, detailed experimental procedures, and visualizations to aid researchers in selecting the optimal conditions for their specific needs.
Data Presentation
The following tables summarize the quantitative data for the catalytic hydrogenation of 5-nitrobenzimidazole using Palladium on carbon and Raney® Nickel. These conditions have been compiled from various sources to provide a comparative overview.
Table 1: Reaction Conditions for Catalytic Hydrogenation of 5-Nitrobenzimidazole using Palladium on Carbon (Pd/C)
| Parameter | Value | Source |
| Catalyst | 10% Pd/C | Generic Protocol |
| Substrate | 5-Nitrobenzimidazole | Generic Protocol |
| Solvent | Methanol (B129727) or Ethanol (B145695) | Generic Protocol |
| Temperature | Room Temperature to 80 °C | [1] |
| **Pressure (H₂) ** | 1 - 4 atm (balloon or Parr shaker) | [1] |
| Reaction Time | 2 - 12 hours | [1] |
| Catalyst Loading | 5 - 10 mol% | Generic Protocol |
| Yield | >90% (Typical) | [1] |
Table 2: Reaction Conditions for Catalytic Hydrogenation of 5-Nitrobenzimidazolone using Raney® Nickel
| Parameter | Value | Source |
| Catalyst | Raney® Nickel | [2] |
| Substrate | 5-Nitrobenzimidazolone | [2] |
| Solvent | Methanol | [2] |
| Temperature | 100 ± 5 °C | [2] |
| **Pressure (H₂) ** | 1.5 - 2.0 MPa | [2] |
| Reaction Time | 5 - 6 hours | [2] |
| Catalyst Loading | 10-15% by weight of substrate | [2] |
| Yield | High (exact % not specified) | [2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ ~5.0 (br s, 2H, NH₂), 6.5-7.5 (m, 3H, Ar-H), ~11.8 (br s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ ~100-145 (aromatic carbons) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1600 (aromatic C=C) |
| Mass Spec (EI-MS) | m/z 133 [M]⁺ |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
5-Nitrobenzimidazole
-
10% Palladium on carbon (Pd/C)
-
Methanol (reagent grade)
-
Nitrogen gas (inert)
-
Hydrogen gas
-
Parr hydrogenation apparatus or a round-bottom flask with a hydrogen balloon
-
Filtration apparatus (e.g., Büchner funnel with Celite® or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), dissolve 5-nitrobenzimidazole (1.0 eq) in methanol.
-
Inerting: Carefully add 10% Pd/C (5-10 mol%) to the solution. Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. If using a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi). If using a balloon, ensure it is adequately filled.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically 2-12 hours), carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet with water or solvent during handling and disposal.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Catalytic Hydrogenation using Raney® Nickel
Materials:
-
5-Nitrobenzimidazolone
-
Raney® Nickel (in water or ethanol slurry)
-
Methanol (reagent grade)
-
High-pressure autoclave
-
Nitrogen gas (inert)
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a high-pressure autoclave, add 5-nitrobenzimidazolone (1.0 eq), methanol as the solvent, and Raney® Nickel (10-15% by weight of the substrate) as a slurry.
-
Inerting: Seal the autoclave and purge it with nitrogen gas 3-5 times to remove all oxygen.
-
Hydrogenation: After purging with nitrogen, purge the autoclave with hydrogen gas 3-5 times. Pressurize the autoclave with hydrogen to 1.5-2.0 MPa.
-
Reaction: Heat the reaction mixture to 100-105 °C while stirring. Maintain the hydrogen pressure between 1.0-1.5 MPa throughout the reaction, which typically takes 5-6 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
-
Filtration: Filter the reaction mixture to remove the Raney® Nickel catalyst. Wash the catalyst with methanol. Caution: Raney® Nickel is pyrophoric when dry. Always keep it wet with water or solvent.
-
Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure to obtain the crude 5-aminobenzimidazolone.
-
Purification: The product can be purified by recrystallization to obtain the final product.
Mandatory Visualizations
Reaction Pathway
References
Application Notes and Protocols: 5-Aminobenzimidazole in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-aminobenzimidazole as a versatile building block in the synthesis of various pharmaceutical intermediates. The document details key applications, experimental protocols, and quantitative data to facilitate its use in research and development.
Introduction
This compound is a heterocyclic aromatic amine that serves as a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The presence of a reactive amino group at the 5-position allows for diverse chemical modifications, making it an ideal platform for generating libraries of compounds for drug discovery.
This document focuses on the practical application of this compound in the synthesis of key pharmaceutical intermediates, including those with anti-inflammatory, antimicrobial, and other therapeutic potential.
Key Applications and Synthetic Pathways
This compound is a versatile precursor for a variety of important pharmaceutical scaffolds. The primary amino group can undergo a range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions, to introduce diverse functional groups and build molecular complexity.
A general overview of the synthetic utility of this compound is presented below:
Synthesis of Anti-inflammatory Agents
This compound derivatives have been explored for the development of novel anti-inflammatory agents. The amino group serves as a handle to introduce various pharmacophores known to interact with inflammatory targets.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Specific Derivative | Assay | % Inhibition | Reference Compound | % Inhibition of Reference |
| Phenylsulfonyl Methyl Benzimidazoles | N1-(2-methyl-1-(phenylsulfonyl)-1H- benzo[d]imidazol-5-yl)benzene-1,4-diamine | Carrageenan-induced rat paw edema | 39.7% | Indomethacin | 43.3% |
| Benzimidazole-5-carbohydrazides | (E)-N'-(3-bromobenzylidene)-2-(2,4-dichlorophenyl)-1-propyl-1H- benzo[d]imidazole-5-carbohydrazide | Carrageenan-induced paw edema | 72.11% | Indomethacin | 69.34% |
| Tri-substituted Benzimidazoles | N-((5-methoxy-1-(phenylsulfonyl)-1H-benzo[d]imidazol-2-yl)methyl)-2-methylaniline | Carrageenan-induced paw edema | 46.27% | Indomethacin | 47.76% |
Experimental Protocol: Synthesis of N-substituted-5-aminobenzimidazole Derivatives
This protocol describes a general method for the synthesis of N-substituted-5-aminobenzimidazole derivatives, which can be screened for anti-inflammatory activity.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl (B1604629) chloride, 4-chloronitrobenzene)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethanol (B145695) for recrystallization
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMF.
-
Add the alkyl or aryl halide (1.1 eq) and potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-substituted-5-aminobenzimidazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Synthesis of Antimicrobial Agents
This compound serves as a valuable scaffold for the development of novel antimicrobial agents, including antibacterial and antifungal compounds. The amino group provides a site for the introduction of various pharmacophores that can enhance antimicrobial potency.
Quantitative Data: Antimicrobial Activity
| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference Drug | MIC of Reference (µg/mL) |
| Benzimidazole-Triazole Hybrid | Compound 6 | C. albicans | 250 | Griseofulvin | 500 |
| Benzimidazole-Carbohydrazide | Compound 9 | S. aureus | 3.12 | - | - |
| Benzimidazole Schiff Bases | Compound 3c | K. pneumonia | 7.8 | Nalidixic acid | 64 |
| Benzimidazole Schiff Bases | Compound 3c | E. coli | 7.8 | Nalidixic acid | 512 |
Experimental Protocol: Synthesis of this compound Schiff Bases
This protocol details the synthesis of Schiff bases from this compound, which have shown promising antimicrobial activity.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add an equimolar amount of the substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated Schiff base by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry it under vacuum.
-
Characterize the product by analytical methods such as NMR, MS, and IR.
Condensation with β-Ketoesters
The condensation of this compound with β-ketoesters is a valuable method for the synthesis of imidazo[4,5-f]quinoline derivatives, which are of interest for their potential pharmacological activities.
Quantitative Data: Condensation Reaction Yields
| This compound Derivative | β-Ketoester | Product | Yield (%) |
| This compound | Ethyl acetoacetate (B1235776) | Ethyl 3-[(1H-benzimidazol-5-yl)amino]but-2-enoate | 75 |
| 5-Amino-2-methylbenzimidazole | Ethyl acetoacetate | Ethyl 3-[(2-methyl-1H-benzimidazol-5-yl)amino]but-2-enoate | 73 |
| 5-Amino-2-ethylbenzimidazole | Ethyl acetoacetate | Ethyl 3-[(2-ethyl-1H-benzimidazol-5-yl)amino]but-2-enoate | 69 |
| This compound | Ethyl benzoylacetate | Ethyl 3-[(1H-benzimidazol-5-yl)amino]-3-phenylpropenoate | 70 |
Experimental Protocol: Condensation of this compound with Ethyl Acetoacetate
This protocol describes the synthesis of an enamine intermediate, a precursor to imidazo[4,5-f]quinolines.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol for recrystallization
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, mix this compound (4.6 mmol) and ethyl acetoacetate (12.5 mmol).[2]
-
Heat the mixture on a steam bath to 80 °C until all the solids dissolve.[3]
-
Maintain the reaction at this temperature for 2 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the crude product by filtration.
-
Recrystallize the solid from ethanol to yield the pure enamine intermediate.[2]
-
Characterize the product using appropriate analytical techniques.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of pharmaceutical intermediates. Its utility in generating compounds with anti-inflammatory and antimicrobial properties, among others, makes it a key starting material in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives in their quest for novel therapeutic agents.
References
Application of 5-Aminobenzimidazole in Protein Purification: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Aminobenzimidazole (5-AB) in protein purification. 5-AB is a heterocyclic amine that serves as an effective ligand in Hydrophobic Charge-Induction Chromatography (HCIC), a technique offering a valuable alternative to traditional affinity chromatography methods for antibody purification.
Principle of this compound in HCIC
Hydrophobic Charge-Induction Chromatography is a mixed-mode chromatography technique that utilizes a ligand that is ionizable and hydrophobic. The purification process is based on the pH-dependent interaction of the target protein with the immobilized 5-AB ligand.
At a neutral or slightly alkaline pH, the 5-AB ligand is largely uncharged, and it binds proteins primarily through hydrophobic interactions. To elute the bound protein, the pH is lowered. This protonates the imidazole (B134444) ring of the 5-AB ligand, inducing a positive charge. The resulting electrostatic repulsion between the now positively charged ligand and the protein facilitates the protein's elution. This mechanism allows for a robust and efficient purification process with mild elution conditions, which helps to preserve the biological activity of the purified protein.[1][2]
Key Applications
This compound-based affinity chromatography is particularly well-suited for the purification of antibodies, such as Immunoglobulin G (IgG) and monoclonal antibodies (mAbs), from various sources including cell culture supernatants and bovine whey.[3][4][5]
Quantitative Data Summary
The performance of this compound (ABI) ligand in protein purification has been quantitatively evaluated, demonstrating high purity and recovery rates. Below is a summary of the key performance metrics from published studies.
| Target Protein | Feedstock | Chromatography Mode | Purity (%) | Recovery (%) | Purification Factor | Reference |
| Human IgG | BSA-containing feedstock | Packed Bed HCIC | 99.7 | 94.6 | Not Reported | [3] |
| Monoclonal Antibody | Cell Culture Supernatant | Packed Bed HCIC | 94.9 | 92.5 | Not Reported | [3] |
| Bovine IgG | Bovine Whey | Expanded Bed Adsorption (EBA) | 90.6 | 78.2 | ~19.3 | [4][5] |
A comparative study between this compound (T-ABI) and 4-mercapto-ethyl-pyridine (B1258100) (T-MEP) based resins for the purification of bovine IgG using Expanded Bed Adsorption showed that while both had similar saturated adsorption capacities, the T-ABI resin exhibited a higher dynamic binding capacity, making it more suitable for EBA applications.[4][6]
Experimental Protocols
Protocol 1: Synthesis of this compound-Agarose Affinity Resin
This protocol describes a general method for the covalent coupling of this compound to an epoxy-activated agarose (B213101) support, a common method for immobilizing amine-containing ligands.
Materials:
-
Epoxy-activated Agarose beads (e.g., 6% cross-linked)
-
This compound (5-AB)
-
Coupling Buffer: 0.1 M sodium phosphate, pH 9-10
-
Wash Buffer: High salt buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0, containing 0.5 M NaCl) and low salt buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl)
-
Blocking Buffer: 1 M ethanolamine, pH 8.0
-
Distilled water
-
Reaction vessel
-
End-over-end mixer
Procedure:
-
Resin Preparation: Swell and wash the epoxy-activated agarose beads with distilled water according to the manufacturer's instructions.
-
Ligand Solution Preparation: Dissolve this compound in the Coupling Buffer to a final concentration of approximately 20-50 mg/mL.
-
Coupling Reaction:
-
Add the prepared 5-AB solution to the washed agarose beads in a reaction vessel.
-
Incubate the mixture overnight at room temperature with gentle end-over-end mixing.
-
-
Washing:
-
After incubation, collect the resin by centrifugation or filtration.
-
Wash the resin extensively with the Coupling Buffer to remove unbound ligand.
-
Perform alternating washes with a high salt buffer and a low salt buffer to remove non-covalently bound molecules. Repeat this cycle 3-5 times.
-
-
Blocking Unreacted Groups:
-
To block any remaining active epoxy groups, resuspend the resin in the Blocking Buffer.
-
Incubate for 4-6 hours at room temperature with gentle mixing.
-
-
Final Wash and Storage:
-
Wash the resin thoroughly with a neutral buffer (e.g., PBS, pH 7.4).
-
The resin is now ready for use. For storage, resuspend the resin in a buffer containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C.
-
Protocol 2: Purification of IgG using 5-AB Packed Bed Chromatography
This protocol is optimized for the purification of IgG from a clarified feedstock.
Materials:
-
This compound-Agarose affinity resin
-
Chromatography column
-
Clarified feedstock containing IgG
-
Binding/Loading Buffer: 20 mM Sodium Phosphate, 0.2 M NaCl, pH 8.0
-
Elution Buffer: 20 mM Sodium Acetate, pH 5.0
-
Regeneration Solution: 0.1 M NaOH
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Column Packing: Pack the chromatography column with the 5-AB-Agarose resin according to standard procedures.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding/Loading Buffer.
-
Sample Loading: Load the clarified feedstock onto the column. The flow rate should be optimized for efficient binding.
-
Washing: Wash the column with 5-10 CV of Binding/Loading Buffer to remove unbound contaminants.
-
Elution: Elute the bound IgG with the Elution Buffer. Collect fractions and immediately neutralize them by adding a small volume of Neutralization Buffer (e.g., 1/10th of the fraction volume).
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).
-
Regeneration: Regenerate the column by washing with 3-5 CV of Regeneration Solution, followed by extensive washing with distilled water and re-equilibration with the Binding/Loading Buffer for subsequent runs.
References
- 1. Development and application of hydrophobic charge-induction chromatography for bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanded bed adsorption - Wikipedia [en.wikipedia.org]
- 4. アフィニティーリガンドの共有結合による固定化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. This compound as new hydrophobic charge-induction ligand for expanded bed adsorption of bovine IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminobenzimidazole in Hydrophobic Charge-Induction Chromatography (HCIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 5-aminobenzimidazole (5-ABI) as a functional ligand in Hydrophobic Charge-Induction Chromatography (HCIC). It is intended for researchers, scientists, and professionals in the field of drug development seeking advanced and efficient methods for protein purification, particularly for monoclonal antibodies (mAbs) and Immunoglobulin G (IgG).
Introduction to this compound in HCIC
Hydrophobic Charge-Induction Chromatography (HCIC) is a powerful purification technology that utilizes a dual-mode mechanism, combining hydrophobic interactions for binding with electrostatic repulsion for elution.[1][2][3] This technique offers a significant advantage over traditional chromatography methods by allowing for high protein binding capacity under physiological salt conditions and mild elution, which helps in preserving the integrity and biological activity of the target protein.[1][4]
This compound (ABI) has emerged as a promising ligand in HCIC due to its unique properties.[5][6][7] The benzimidazole (B57391) ring structure provides the necessary hydrophobicity for protein binding at neutral or slightly alkaline pH. As the pH is lowered, the imidazole (B134444) moiety becomes protonated, leading to a net positive charge on the ligand. This induced charge creates an electrostatic repulsion with the similarly charged protein, facilitating its elution under gentle conditions.[4][7] This mechanism makes ABI-based HCIC an excellent alternative to more expensive methods like Protein A affinity chromatography for antibody purification.[1][5]
Principle of 5-ABI HCIC
The separation mechanism of 5-ABI HCIC is based on a pH-dependent modulation of interactions between the stationary phase and the target protein.
Binding Phase: At a neutral or slightly alkaline pH (e.g., pH 8.0), the 5-ABI ligand is predominantly uncharged. The binding of the target protein, such as an antibody, is primarily driven by hydrophobic interactions between the protein's surface and the aromatic benzimidazole ring of the ligand.[4][5]
Elution Phase: By lowering the pH of the mobile phase (e.g., to pH 5.0), the imidazole ring of the 5-ABI ligand (with a pKa of approximately 6.5) becomes protonated, acquiring a net positive charge.[7] Concurrently, the target protein also carries a net positive charge at a pH below its isoelectric point. The resulting electrostatic repulsion between the positively charged ligand and the positively charged protein leads to the desorption and elution of the protein from the resin.[1][4]
Applications and Performance Data
5-ABI HCIC has been successfully employed for the purification of antibodies from various complex feedstocks, including cell culture supernatants and bovine whey.[5][6] The performance of this method is comparable to, and in some aspects, superior to traditional Protein A chromatography, offering a cost-effective and efficient alternative.[5]
| Application | Feedstock | Loading Conditions | Elution Conditions | Purity (%) | Recovery (%) | Reference |
| Human IgG Purification | Bovine Serum Albumin containing feedstock | pH 8.0 with 0.2 M NaCl | pH 5.0 | 99.7 | 94.6 | [5] |
| Monoclonal Antibody Purification | Cell Culture Supernatant | pH 8.0 | pH 5.0 | 94.9 | 92.5 | [5] |
| Bovine IgG Purification (EBA) | Bovine Whey | pH 8.0 | - | 90.6 | 78.2 | [6] |
*EBA: Expanded Bed Adsorption
Experimental Protocols
The following are generalized protocols for the purification of antibodies using a 5-ABI HCIC resin. These should be optimized for specific applications.
Preparation of Buffers
-
Equilibration/Loading Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Elution Buffer: 50 mM Sodium Acetate, pH 5.0
-
Regeneration Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Storage Buffer: 20% Ethanol
Chromatographic Workflow
Detailed Protocol for Antibody Purification
-
Column Packing and Equilibration:
-
Pack the 5-ABI HCIC resin in a suitable chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes (CV) of Equilibration/Loading Buffer at a recommended linear flow rate (e.g., 150 cm/h).
-
-
Sample Preparation and Loading:
-
Clarify the feedstock by centrifugation or filtration (0.22 µm or 0.45 µm) to remove cells and debris.
-
Adjust the pH of the clarified feedstock to the loading pH (e.g., pH 8.0) and add NaCl to the desired concentration (e.g., 150 mM) if necessary.
-
Load the prepared sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound antibody by switching to the Elution Buffer.
-
Collect fractions and monitor the UV absorbance at 280 nm to identify the protein peak.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 3-5 CV of Regeneration Buffer.
-
Re-equilibrate the column with Equilibration/Loading Buffer for immediate reuse or wash with 3-5 CV of Storage Buffer for long-term storage.
-
Advantages and Limitations
Advantages:
-
Cost-Effective: Provides a viable, lower-cost alternative to Protein A affinity chromatography.[1][5]
-
Mild Elution Conditions: The charge-induction mechanism allows for elution under non-denaturing acidic conditions, which helps to preserve the biological activity of the antibody.[1][2]
-
High Purity and Recovery: Demonstrates high purity and recovery rates for antibody purification.[5][6]
-
Salt Tolerance: Binding can be achieved at physiological salt concentrations, often eliminating the need for sample dilution.[6]
Limitations:
-
pH Sensitivity: The performance is highly dependent on precise pH control for both binding and elution.
-
Potential for Non-Specific Binding: Like other chromatography methods, optimization may be required to minimize non-specific binding of contaminant proteins.
Conclusion
This compound-based Hydrophobic Charge-Induction Chromatography is a robust and efficient platform for the purification of antibodies and other proteins. Its unique mechanism of pH-controlled binding and elution offers a compelling alternative to traditional chromatography methods, providing high purity and recovery under mild conditions. The protocols and data presented here serve as a valuable resource for researchers and process developers looking to implement this technology in their purification workflows.
References
- 1. Development and application of hydrophobic charge-induction chromatography for bioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recovery and purification process development for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Hydrophobic charge-induction resin with 5-aminobenzimidazol as the functional ligand: preparation, protein adsorption and immunoglobulin G purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as new hydrophobic charge-induction ligand for expanded bed adsorption of bovine IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Synthesis of 5-Aminobenzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-aminobenzimidazole derivatives, a crucial scaffold in medicinal chemistry and materials science. The following sections offer a comprehensive guide to two distinct and effective synthetic methodologies, complete with quantitative data, step-by-step procedures, and a visual representation of the general experimental workflow.
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anthelmintic, antiviral, and anticancer properties.[1][2] Their versatile structure serves as a valuable building block for the development of novel therapeutic agents and functional materials. This guide outlines two reliable methods for their synthesis, starting from readily available precursors.
Method 1: Synthesis of 5-Aminobenzimidazolone from Aniline (B41778)
This protocol details a synthetic route that begins with the diazotization of aniline, followed by a coupling reaction, cyclization with urea (B33335), and a final reduction step to yield the target compound. This method is advantageous due to its high selectivity and yield.[3]
Quantitative Data Summary
| Step | Reactants | Molar Ratio (Aniline:Other) | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) |
| 1. Diazotization | Aniline (0.15 mol), Sodium Nitrite (B80452) | 1:1.08 (approx.) | Conc. HCl, Crushed Ice, Sulfamic Acid | 0 - 5 | 50 min | - | - |
| 2. Coupling | Aniline diazonium salt, o-Phenylenediamine (B120857) (0.16 mol) | 1:1.07 (approx.) | HCl | -4 to 95 | 3.5 h | 89.3 | 97.2 |
| 3. Cyclization | Azo compound (0.1 mol), Urea (0.11 mol) | 1:1.1 | Conc. H₂SO₄, Water | 115 | 2 h | 91.7 | 98.7 |
| 4. Reduction | Azobenzimidazolone compound | - | Transition metal catalyst, H₂ (0.5-3 MPa) | 20 - 100 | 1 - 5 h | High | High |
Experimental Protocol
Step 1: Preparation of Aniline Diazonium Salt
-
In a 500 mL beaker, combine 50 mL of water, 37.5 mL (0.45 mol) of concentrated hydrochloric acid, and 14 g (0.15 mol) of aniline.
-
Add 150 g of crushed ice to the mixture and stir.
-
While maintaining the temperature between 0-5 °C, slowly add 37.0 g of a 30% sodium nitrite solution over 20 minutes.
-
Continue the reaction at 0-5 °C for an additional 30 minutes.
-
Add a small amount of sulfamic acid to quench any excess sodium nitrite.
-
Filter the resulting solution to obtain a clear, bright yellow aniline diazo liquid.[3]
Step 2: Synthesis of the Azo Intermediate
-
Dissolve 17.3 g (0.16 mol) of o-phenylenediamine in 500 g of hot water.
-
Adjust the pH of the solution to 6-7 using hydrochloric acid and then cool to -4 °C.
-
Slowly add the previously prepared diazo liquid to the o-phenylenediamine solution.
-
Stir the mixture continuously for 30 minutes.
-
Raise the temperature to 95 °C and maintain for 3 hours.
-
Filter the resulting precipitate, wash with water, and dry to obtain the yellow solid azo compound.[3]
Step 3: Formation of Azobenzimidazolone
-
In a condensation reaction kettle, combine 21.8 g (0.1 mol) of the azo compound and 13.2 g (0.11 mol) of a 50% urea solution with 80 g of water.
-
Heat the mixture to 115 °C and maintain for 2 hours.
-
During this time, slowly add 3.0 g of concentrated sulfuric acid, controlling the pH at 6.5.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the product, wash with water, and dry at 85 °C for 10 hours to yield the azobenzimidazolone compound.[3]
Step 4: Hydrogenation to 5-Aminobenzimidazolone
-
Place the azobenzimidazolone compound, a transition metal catalyst (e.g., Pd/C), and ethanol (B145695) or methanol (B129727) in an autoclave.
-
Purge the autoclave with hydrogen gas approximately 5 times.
-
Pressurize the autoclave with hydrogen to 0.5-3 MPa and heat to a temperature between 20-100 °C.
-
Maintain the reaction for 1-5 hours.
-
After the reaction, filter out the catalyst.
-
Concentrate the filtrate, perform suction filtration, wash the solid with water, and dry under vacuum to obtain high-purity 5-aminobenzimidazolone.[3]
Method 2: Synthesis of this compound from 2,4-Dinitrochlorobenzene
This protocol follows a nitration and reduction pathway, which is a common strategy in the synthesis of aromatic amines. It involves the initial synthesis of 2,4-dinitroaniline, followed by selective reduction to 4-nitro-1,2-phenylenediamine, cyclization to form a nitro-benzimidazole intermediate, and a final reduction to yield the desired product.[4]
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Pressure (MPa) | Yield |
| 1. Dinitroaniline Synthesis | 2,4-Dinitrochlorobenzene (0.67 mol) | Chlorobenzene (B131634) (70 mL), 25-28 wt% Ammonia (400 g) | 150 | 1.5 | 0.8 - 1.0 | - |
| 2. Phenylenediamine Synthesis | 2,4-Dinitroaniline (0.63 mol) | 50 vol% aq. Ethanol (1200 mL) | - | - | - | - |
| 3. Nitrobenzimidazolone Synthesis | 4-Nitro-1,2-phenylenediamine (0.59 mol) | Urea (1.77 mol) | 150 -> 170 -> 200 | 1 -> 1.5 -> 2.5 | - | - |
| 4. Hydrogenation Reduction | 5-Nitrobenzimidazolone | Catalytic Hydrogenation | - | - | - | High |
Experimental Protocol
Step 1: Synthesis of 2,4-Dinitroaniline
-
In an autoclave, combine 135.7 g (0.67 mol) of 2,4-dinitrochlorobenzene, 70 mL of chlorobenzene, and 400 g of 25-28 wt% aqueous ammonia.
-
Seal the autoclave and heat to 150 °C, maintaining a pressure of 0.8-1.0 MPa for 1.5 hours.
-
Cool the reaction to room temperature and collect the product by suction filtration.
-
Wash the filter cake with chlorobenzene (50 mL) and water (2 x 50 mL).
-
Recrystallize the product from ethanol and dry to a constant weight.[4]
Step 2: Synthesis of 4-Nitro-1,2-phenylenediamine
-
This step involves the selective reduction of one nitro group of 2,4-dinitroaniline. A common method is using sodium sulfide (B99878) or a similar reducing agent in an aqueous ethanol solution, though specific details for this step are not fully provided in the source document.[4]
Step 3: Synthesis of 5-Nitrobenzimidazolone
-
Grind 90.4 g (0.59 mol) of 4-nitro-1,2-phenylenediamine and 106.3 g (1.77 mol) of urea together until homogeneous.
-
Place the mixture in a reactor and heat to 150 °C with stirring for 1 hour.
-
Increase the temperature to 170 °C and continue the reaction for 1.5 hours.
-
Finally, maintain the temperature at 200 °C for 2.5 hours.
-
After cooling, add 1200 mL of hot water (60 °C) and boil for 1 hour.
-
Cool the mixture, collect the product by suction filtration, wash the filter cake with water (2 x 100 mL), and dry to a constant weight.[4]
Step 4: Hydrogenation Reduction to this compound
-
The 5-nitrobenzimidazolone is reduced via catalytic hydrogenation. This process is noted for its complete reaction, minimal side reactions, and environmental friendliness, leading to a high-quality product with high yield.[4] Specific catalytic systems and conditions would be similar to those in Method 1, Step 4.
General Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, encompassing the key stages from starting materials to the final product.
Caption: Generalized workflow for the synthesis of this compound derivatives.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 4. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Aminobenzimidazole in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aminobenzimidazole (5-ABI) is a versatile heterocyclic aromatic amine featuring a benzimidazole (B57391) core.[1] This structure, analogous to natural purines, makes it a privileged scaffold in medicinal chemistry and a versatile ligand in coordination chemistry.[1][2][3] The electron-rich nitrogen atoms in the imidazole (B134444) ring readily coordinate with various transition metal ions, forming stable complexes.[2][4] These coordination compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as well as their applications in materials science as catalysts, sensors, and functional polymers.[1][5][6] This document provides an overview of 5-ABI's applications as a ligand, with detailed protocols for synthesis and characterization, and summarizes key quantitative data.
Synthesis Protocols
Protocol for Synthesis of this compound (Ligand)
There are several methods for synthesizing this compound. One common and high-yield method is the catalytic hydrogenation of 5-nitrobenzimidazole (B188599).[7]
Method: Catalytic Hydrogenation [7]
-
Objective: To reduce the nitro group of 5-nitrobenzimidazole to an amine group.
-
Materials:
-
5-Nitrobenzimidazole
-
Raney Nickel (catalyst)
-
Ethanol (B145695) (solvent)
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
In a high-pressure reactor, dissolve 5-nitrobenzimidazole in ethanol.
-
Add Raney Nickel catalyst to the solution (typically 10-15% by weight of the starting material).[8]
-
Seal the reactor and purge it with nitrogen gas to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the required pressure.
-
Heat the mixture to the specified temperature and maintain with constant stirring. The reaction is typically monitored by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to yield pure this compound as a light yellow to brown crystalline powder.[1][9]
-
General Protocol for Synthesis of this compound Metal Complexes
The synthesis of metal complexes typically involves the reaction of the this compound ligand with a suitable metal salt in a 1:1, 1:2, or 1:3 metal-to-ligand molar ratio.[6][10]
Method: Direct Reaction with Metal Salts [5][6][10]
-
Objective: To coordinate this compound with a transition metal ion.
-
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(CH₃COO)₂, Zn(CH₃COO)₂, Ni(CH₃COO)₂)[6][10]
-
Solvent (e.g., Ethanol, Methanol, or Water)
-
Hydrochloric acid (HCl) or Triethylamine (B128534) (optional, for pH adjustment)[5][10]
-
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., hot ethanol or water). If required, a few drops of HCl can be added to aid dissolution.[10]
-
In a separate flask, dissolve the corresponding metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The molar ratio of metal to ligand is critical and should be controlled (e.g., 1:2 for a complex like [Co(5-ABI)₂(NO₃)₂]).[10]
-
Adjust the pH of the reaction mixture if necessary. For some reactions, a base like triethylamine is added.[5]
-
Heat the resulting solution on a steam bath or reflux for a specified period (e.g., 2 hours) to ensure complete complex formation.[10]
-
Allow the solution to cool to room temperature. The metal complex will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash it with the solvent to remove any unreacted starting materials, and then dry it in a desiccator or under vacuum.
-
Application Notes
Anticancer Agents
Benzimidazole derivatives and their transition metal complexes are extensively studied for their potential as anticancer agents.[2][3] The mechanism of action is often attributed to their ability to act as microtubule inhibitors or to inhibit specific signaling pathways involved in cancer progression, such as those involving kinases like EGFR.[2][11]
-
Mechanism of Action: Some this compound derivatives function by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that tumors need to grow).[12] By binding to VEGFR-2, these compounds can block its phosphorylation and downstream signaling, thereby suppressing endothelial cell proliferation, migration, and invasion.[12] Other benzimidazole complexes have shown the ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[3]
-
Drug Development: The benzimidazole scaffold is a key component in several FDA-approved drugs.[3] The ability to chelate with metal ions like Cu(II), Co(II), and Zn(II) can enhance the cytotoxic activity of the ligand, making these complexes promising candidates for further drug development.[4][6][13]
Antimicrobial Agents
Coordination complexes of this compound have demonstrated significant activity against a range of pathogenic microbes.
-
Antibacterial and Antifungal Activity: Metal complexes of benzimidazole derivatives have shown potent in vitro activity against bacterial strains like E. coli and S. aureus and fungal strains such as C. albicans and A. niger.[5] The enhanced biological activity of the metal complexes compared to the free ligand is often attributed to the theory of chelation, which increases the lipophilic nature of the molecule, facilitating its transport across the microbial cell membrane.[5][14]
Protein Purification
This compound has been successfully employed as a ligand in a specialized chromatography technique for protein purification.
-
Hydrophobic Charge-Induction Chromatography (HCIC): 5-ABI can be immobilized onto solid supports (e.g., agarose (B213101) beads) to create HCIC resins.[15] This technique utilizes ligands that interact with both hydrophobic and charged regions of proteins.[15] It allows for the capture of target proteins like Immunoglobulin G (IgG) directly from unclarified feedstock, with high binding capacity and selectivity, by manipulating the pH of the buffer.[15] This method is advantageous as it often does not require high salt concentrations for elution.[15]
Data Presentation: Summary Tables
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃ | [1][7] |
| Molecular Weight | 133.15 g/mol | [1][7] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 162 - 167 °C | [1] |
| Boiling Point | 222 °C / 3.5 mmHg | [1] |
| UV-Vis λmax (in Ethanol) | 300 nm | [7] |
Table 2: Anticancer Activity of Benzimidazole-based Complexes
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzimidazol-amino thiazole (B1198619) D8 | Human Lung Cancer (A549) | 2.398 | [16] |
| Benzimidazol-amino thiazole D4 | Human Lung Cancer (A549) | 4.207 | [16] |
| Doxorubicin (Reference) | Human Lung Cancer (A549) | 1.750 | [16] |
| N-phenyl-1,2,4-triazole derivative 6a-c | Breast Cancer (MCF-7) | 1.29 - 4.30 | [11] |
| Ag(I) complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | Lung (A549) & Breast (MCF-7) | 2 | [17] |
| Co(III) imine complex C4 | Ehrlich Ascites Carcinoma (EAC) | 10 | [4] |
| Cd(II) complex C2 | Neuroblastoma (SK-N-AS) | 22.46 | [18] |
| Etoposide (Reference) | Neuroblastoma (SK-N-AS) | 115.25 | [18] |
Table 3: Antimicrobial Activity of Benzimidazole-based Complexes
| Compound/Complex | Microorganism | Activity Metric | Result | Reference(s) |
| Co(II) complex of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli, S. aureus | MIC | Significant Activity | [5] |
| Ni(II) complex of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | E. coli, S. aureus | MIC | Significant Activity | [5] |
| Cu(II) complex of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans, A. niger | MIC | Significant Activity | [5] |
| Fe(II) complex of 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | C. albicans, A. niger | MIC | Significant Activity | [5] |
Visualizations and Workflows
Caption: General workflow for synthesis, complexation, and analysis of 5-ABI complexes.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-ABI based complex.
Caption: Application overview of this compound in coordination chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Buy this compound | 934-22-5 [smolecule.com]
- 8. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jpsbr.org [jpsbr.org]
- 11. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. isca.me [isca.me]
- 15. This compound as new hydrophobic charge-induction ligand for expanded bed adsorption of bovine IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks (MOFs) Utilizing 5-Aminobenzimidazole for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating 5-Aminobenzimidazole as a functional organic linker, with a specific focus on their potential use in advanced drug delivery systems.
Introduction: this compound in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine.[1][2] The choice of the organic linker is crucial in determining the final properties of the MOF.
This compound (5-ABI) is a compelling organic linker for the synthesis of novel MOFs. Its benzimidazole (B57391) core provides a rigid structural element, while the amino group offers a site for post-synthetic modification, allowing for the attachment of targeting molecules or other functional moieties.[3] This functional handle is particularly advantageous in the development of sophisticated drug delivery systems.[4][5] Furthermore, the imidazole (B134444) and amine groups present in 5-ABI can enhance the loading of therapeutic agents through hydrogen bonding and other non-covalent interactions.
While specific literature detailing the direct synthesis of MOFs using this compound is emerging, protocols for structurally similar benzimidazole-based linkers provide a strong foundation for the development of novel "5-ABI-MOFs". This document presents a proposed methodology for the synthesis of such MOFs, based on established solvothermal techniques for related compounds.
Proposed Experimental Protocol: Solvothermal Synthesis of a Zinc-based this compound MOF (Zn-5-ABI-MOF)
This protocol is adapted from the synthesis of MOFs using multi-topic benzimidazole linkers and represents a starting point for optimization.
2.1. Materials and Equipment
-
Metal Precursor: Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
Organic Linker: this compound (C₇H₇N₃)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven or furnace for heating
-
Centrifuge
-
Vacuum oven for drying
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Ultrasonic bath
-
2.2. Synthesis Procedure
-
Preparation of Precursor Solution:
-
In a glass beaker, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate beaker, dissolve 0.1 mmol of this compound in 10 mL of DMF. Gentle heating and sonication may be required to achieve complete dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in the Teflon liner of a stainless steel autoclave.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to 120°C and maintain this temperature for 48 hours.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (B145695) (3 x 10 mL) to remove any unreacted precursors and solvent.
-
Dry the final product in a vacuum oven at 80°C overnight.
-
2.3. Characterization of the Synthesized MOF
The successful synthesis of the Zn-5-ABI-MOF should be confirmed using a suite of characterization techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the incorporation of the this compound linker into the framework.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.
Quantitative Data from Analogous Benzimidazole-Based MOFs
While specific data for a 5-ABI-MOF is not yet available, the following table summarizes the properties of MOFs synthesized with a related multi-topic benzimidazole linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM).[1] This data provides a benchmark for the expected properties of a 5-ABI-based MOF.
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) | Thermal Stability (Decomposition Temperature, °C) |
| TIBM-Al | Aluminum | 750 | 0.45 | 2.1 | 500-650 |
| TIBM-Cr | Chromium | 1200 | 0.8 | 1.6 | 400-600 |
| TIBM-Cu | Copper | 980 | 0.6 | 3.6 | 300-500 |
Application in Drug Delivery: A General Protocol
The porous nature and functionalizable surface of 5-ABI-MOFs make them excellent candidates for drug delivery systems.[6][7] A general protocol for drug loading and release studies is outlined below.
4.1. Drug Loading Protocol
-
Activation of the MOF: Before drug loading, the synthesized MOF should be activated by heating under vacuum to remove any guest solvent molecules from the pores.
-
Preparation of Drug Solution: Prepare a solution of the desired drug (e.g., 5-Fluorouracil, Doxorubicin) in a suitable solvent.[8][9] The concentration will depend on the drug's solubility and the desired loading capacity.
-
Loading Procedure:
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug molecules into the MOF pores.
-
Protect the mixture from light if the drug is photosensitive.
-
-
Isolation of Drug-Loaded MOF:
-
Separate the drug-loaded MOF from the solution by centrifugation.
-
Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantification of Drug Loading: The amount of loaded drug can be determined by measuring the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.
4.2. In Vitro Drug Release Protocol
-
Preparation of Release Media: Prepare buffer solutions at different pH values to simulate physiological conditions (e.g., pH 7.4 for blood and pH 5.5 for the tumor microenvironment).[4]
-
Release Study:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of the release medium.
-
Place the suspension in a dialysis bag or use a sample-and-separate method.
-
Maintain the system at 37°C with constant gentle agitation.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy).
-
Visualizing the Workflow and Concepts
5.1. Experimental Workflow for MOF Synthesis
Caption: Solvothermal synthesis workflow for a this compound MOF.
5.2. Drug Delivery Mechanism
Caption: Conceptual diagram of drug loading and targeted release using a 5-ABI-MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. drpress.org [drpress.org]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Enzyme Inhibition by 5-Aminobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminobenzimidazole is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry due to its wide range of biological activities. Its derivatives have demonstrated significant potential as inhibitors of various key enzymes implicated in numerous disease pathways. This document provides detailed application notes and experimental protocols for assaying the inhibitory effects of this compound and its derivatives on three critical enzymes: α-glucosidase, acetylcholinesterase (AChE), and carbonic anhydrase (CA). Understanding the interaction of this compound with these enzymes is pivotal for the development of novel therapeutics for metabolic disorders, neurodegenerative diseases, and conditions involving pH imbalance.
The benzimidazole (B57391) core is a privileged structure in drug discovery, known to interact with a variety of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and metal ion coordination.[1] This structural versatility allows for the synthesis of derivatives with targeted bioactivity.[1]
Target Enzymes and Biological Relevance
-
α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for the final step in the digestion of carbohydrates.[2] Inhibition of α-glucosidase delays carbohydrate breakdown and glucose absorption, thereby reducing postprandial hyperglycemia.[2][3] This makes it a key target for the management of type 2 diabetes mellitus.
-
Acetylcholinesterase (AChE): Found primarily at neuromuscular junctions and cholinergic synapses, AChE terminates neuronal transmission by hydrolyzing the neurotransmitter acetylcholine.[4][5] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, myasthenia gravis, and other neurological disorders characterized by a cholinergic deficit.[6]
-
Carbonic Anhydrase (CA): These ubiquitous metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH homeostasis, CO2 transport, and various physiological and pathological processes.[7][8] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated for their potential in cancer therapy.
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of this compound derivatives against the target enzymes as reported in the literature. This data provides a baseline for comparison and aids in the interpretation of new experimental results.
Table 1: α-Glucosidase Inhibition by this compound Derivatives
| Compound Class | Specific Derivative | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Derivative 7i | 0.64 ± 0.05 | Acarbose (B1664774) | 873.34 ± 1.21 |
| Derivative 7d | 5.34 ± 0.16 | Acarbose | 873.34 ± 1.21 | |
| Derivative 7f | 6.46 ± 0.30 | Acarbose | 873.34 ± 1.21 | |
| Benzimidazolium salts | Derivative 5d | 15 ± 0.030 | Acarbose | 58.8 ± 0.012 |
| 1,2-disubstituted benzimidazoles | Derivative 8s | 0.39 ± 0.04 | Acarbose | 139 ± 11.3 |
| Derivative 8k | 7.4 ± 1.6 | Acarbose | 139 ± 11.3 |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
Table 2: Acetylcholinesterase (AChE) Inhibition by Benzimidazole Derivatives
| Compound Class | Specific Derivative | Ki (nM) | IC50 (µM) | Reference Compound | Reference Ki (nM) | Reference IC50 (µM) |
| 5(6)-Benzoyl-substituted benzimidazoles | - | 0.7 ± 0.3 - 4.4 ± 1.0 | - | Tacrine | 5.1 ± 2.7 | - |
| 5-Aminobenzimidazolone derivatives | Compound 4d | - | 7.2 | Rivastigmine | - | > 7.2 |
Note: Ki represents the inhibition constant.[9]
Table 3: Carbonic Anhydrase (CA) Inhibition by Benzimidazole Derivatives
| Compound Class | Target Isoform | Ki (nM) | Reference Compound | Reference Ki (nM) |
| 5(6)-Benzoyl-substituted benzimidazoles | hCA I | 12.4 ± 5.4 - 109.4 ± 49.9 | Acetazolamide (B1664987) | 30.5 ± 6.7 |
| hCA II | 23.1 ± 11.2 - 115.0 ± 17.9 | Acetazolamide | 37.4 ± 7.8 |
Note: hCA I and hCA II refer to human carbonic anhydrase isoforms I and II.
Experimental Protocols
The following are detailed protocols for performing in vitro inhibition assays for α-glucosidase, acetylcholinesterase, and carbonic anhydrase.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[10][11]
1.1. Principle
The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm. The presence of an inhibitor reduces the rate of pNPG hydrolysis, leading to a decrease in absorbance.
1.2. Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound or its derivatives
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 1 M
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
1.3. Procedure
-
Preparation of Solutions:
-
Prepare a 2 U/mL solution of α-glucosidase in 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a 1 mM solution of pNPG in 50 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound and acarbose in DMSO. Serially dilute with the buffer to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Protocol:
-
Add 20 µL of the test compound solution (or buffer for control) to the wells of a 96-well plate.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
1.4. Data Analysis
Calculate the percentage of inhibition using the following formula:
% Inhibition = [ (A_control - A_blank) - (A_sample - A_sample_blank) ] / (A_control - A_blank) * 100
Where:
-
A_control = Absorbance of the enzyme and substrate without inhibitor.
-
A_blank = Absorbance of the buffer and substrate without the enzyme.
-
A_sample = Absorbance of the enzyme, substrate, and test compound.
-
A_sample_blank = Absorbance of the buffer, substrate, and test compound without the enzyme.
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[6]
2.1. Principle
AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
2.2. Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound or its derivatives
-
Donepezil or Neostigmine bromide (positive control)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
DMSO
-
96-well microplate
-
Microplate reader
2.3. Procedure
-
Preparation of Solutions:
-
Prepare a working solution of AChE (e.g., 0.36 U/mL) in 0.1 M sodium phosphate buffer (pH 8.0).
-
Prepare a 0.5 mM solution of DTNB in the buffer.
-
Prepare a 0.71 mM solution of ATCI in the buffer.
-
Prepare stock solutions of the test compounds and positive control in DMSO and serially dilute with the buffer.
-
-
Assay Protocol (Final volume of 200 µL):
-
In a 96-well plate, add 120 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the test compound solution.
-
Add 20 µL of the AChE working solution and incubate for 15 minutes at 25°C.
-
To initiate the reaction, add a freshly prepared mixture of 20 µL of DTNB and 20 µL of ATCI.
-
Immediately measure the absorbance at 412 nm in a kinetic mode for 10 minutes at 10-second intervals.
-
2.4. Data Analysis
Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as:
% Inhibition = [ (Rate_control - Rate_blank) - (Rate_sample - Rate_sample_blank) ] / (Rate_control - Rate_blank) * 100
Where:
-
Rate_control = Rate of reaction with the enzyme but no inhibitor.
-
Rate_blank = Rate of reaction without the enzyme.
-
Rate_sample = Rate of reaction with the enzyme and the test compound.
-
Rate_sample_blank = Rate of reaction with the test compound but no enzyme.
The IC50 value is determined from the dose-response curve.
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay for screening CA inhibitors.[12]
3.1. Principle
This assay utilizes the esterase activity of CA. The enzyme catalyzes the hydrolysis of an ester substrate, releasing a chromogenic product that can be quantified by measuring its absorbance. An inhibitor will reduce the enzyme's activity, resulting in a decreased absorbance.
3.2. Materials and Reagents
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
This compound or its derivatives
-
Acetazolamide (positive control)
-
CA Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
DMSO
-
96-well microplate
-
Microplate reader
3.3. Procedure
-
Preparation of Solutions:
-
Prepare a working solution of CA in the assay buffer.
-
Prepare a solution of the CA substrate in an appropriate solvent.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO and serially dilute with the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add 80 µL of CA Assay Buffer.
-
Add 10 µL of the test inhibitor solution (or solvent for control).
-
Add 5 µL of the CA enzyme solution.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 5 µL of the CA substrate.
-
Measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.
-
3.4. Data Analysis
Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition as follows:
% Inhibition = [ (Rate_uninhibited - Rate_blank) - (Rate_inhibited - Rate_blank) ] / (Rate_uninhibited - Rate_blank) * 100
Where:
-
Rate_uninhibited = Rate of the reaction with the enzyme and solvent.
-
Rate_blank = Rate of the reaction without the enzyme.
-
Rate_inhibited = Rate of the reaction with the enzyme and the test compound.
The IC50 value is calculated from the plot of % inhibition versus inhibitor concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and the general experimental workflows for the enzyme inhibition assays.
Caption: α-Glucosidase role in carbohydrate digestion and its inhibition.
Caption: Acetylcholinesterase function in synaptic transmission.
Caption: Carbonic anhydrase role in pH regulation.
Caption: General workflow for enzyme inhibition assays.
References
- 1. Acetylcholinesterase | Definition, Function & Location | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 9. [Design, synthesis and evaluation of 5-aminobenzimidazolone derivatives as acetylcholinesterase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Use of 5-Aminobenzimidazole in Developing Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminobenzimidazole has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for the design of potent and selective therapeutics.[1] Derivatives of this core structure have demonstrated significant efficacy in preclinical studies through diverse mechanisms of action, including the inhibition of key signaling pathways, disruption of cellular division, and induction of programmed cell death.
These application notes provide a comprehensive overview of the utility of this compound in oncology research, detailing its mechanisms of action, and providing established protocols for the synthesis and evaluation of its derivatives.
Mechanisms of Action of this compound-Based Anti-Cancer Agents
The anti-neoplastic effects of this compound derivatives are multifaceted, targeting several key pathways and cellular processes critical for cancer cell survival and proliferation.
Kinase Inhibition
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
-
EGFR and HER2 Inhibition: Certain 2-aryl benzimidazole (B57391) derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). For instance, the compound 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide, referred to as compound 5a , effectively suppresses the tyrosine phosphorylation of both EGFR and HER2. This inhibition blocks the downstream activation of the PI3K/Akt and MEK/Erk signaling cascades, which are critical for cell proliferation and survival.
-
Other Kinase Targets: The versatility of the this compound scaffold allows for the targeting of other kinases, such as Inducible T-cell kinase (Itk), which is involved in T-cell signaling and is a target in certain hematological malignancies.
Disruption of Microtubules
Some this compound derivatives function as microtubule-targeting agents. By interfering with the dynamics of microtubule polymerization and depolymerization, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. In cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality. This compound derivatives have been developed as potent PARP inhibitors, enhancing the efficacy of DNA-damaging chemotherapies and radiation.[2]
Induction of Apoptosis
A common outcome of the aforementioned mechanisms is the induction of apoptosis, or programmed cell death. This can be triggered through various pathways:
-
Intrinsic Pathway: Disruption of microtubule function or significant DNA damage can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.
-
Extrinsic Pathway: Some derivatives, like compound 5a , can upregulate the expression of Death Receptor 5 (DR5) through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This enhances the cell's sensitivity to extrinsic apoptotic signals.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 5a | MDA-MB-453 | Breast | Not specified | |
| Compound 5a | BT-474 | Breast | Not specified | |
| Benzimidazole 1 | HCT-116 | Colon | 28.5 | [2] |
| Benzimidazole 1 | MCF-7 | Breast | 31.2 | [2] |
| Benzimidazole 2 | HCT-116 | Colon | 16.2 | [2] |
| Benzimidazole 2 | MCF-7 | Breast | 30.29 | [2] |
| Benzimidazole 4 | HCT-116 | Colon | 24.08 | [2] |
| Benzimidazole 4 | MCF-7 | Breast | 8.86 | [2] |
| Compound 23 | MCF-7 | Breast | 4.7 | [3] |
| Compound 27 | MCF-7 | Breast | 10.9 | [3] |
| Compound D4 | A549 | Lung | 4.207 | [4] |
| Compound D8 | A549 | Lung | 2.398 | [4] |
| Compound 3e | A549 | Lung | 3.58 | [5] |
| Compound 3e | NCI-H460 | Lung | 1.71 | [5] |
| Compound 3g | A549 | Lung | 1.88 | [5] |
| Compound 3g | NCI-H460 | Lung | 0.85 | [5] |
| Compound 23a | A549 | Lung | 9.73 | [6] |
| Compound 23a | MCF-7 | Breast | 8.91 | [6] |
| Compound 23a | HEP-G2 | Liver | 10.93 | [6] |
| Compound 23a | OVCAR-3 | Ovarian | 10.76 | [6] |
| 3SAPbz1H | HeLa | Cervical | 101.3 | [7][8] |
| 4SAPbz1H | HeLa | Cervical | 110.6 | [7][8] |
| 4-APbzlH | HeLa | Cervical | 230 | [7][8] |
Experimental Protocols
Synthesis of this compound Derivatives
General Protocol for the Synthesis of 2-Aryl-5-aminobenzimidazoles:
This protocol describes a general method for the condensation of a substituted o-phenylenediamine (B120857) with an aromatic aldehyde to form the 2-aryl benzimidazole core.
-
Step 1: Reduction of a Nitro-o-phenylenediamine: To a solution of 4-nitro-o-phenylenediamine (B140028) in ethanol (B145695), add a reducing agent such as sodium dithionite (B78146) or perform catalytic hydrogenation using Pd/C. The reaction is monitored by TLC until the starting material is consumed.
-
Step 2: Condensation with an Aromatic Aldehyde: To the resulting crude 1,2,4-triaminobenzene, add an equimolar amount of the desired aromatic aldehyde (e.g., p-tolualdehyde).
-
Step 3: Cyclization and Oxidation: The mixture is refluxed in a suitable solvent like ethanol, often in the presence of an oxidizing agent such as sodium metabisulfite, to facilitate the cyclization and formation of the benzimidazole ring.
-
Step 4: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Specific Protocol for the Synthesis of 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide (Compound 5a):
This protocol is a plausible route based on standard organic synthesis methodologies for similar compounds.
-
Step 1: Synthesis of 5-Amino-2-(p-tolyl)-1H-benzo[d]imidazole: Follow the general protocol above, using 4-nitro-o-phenylenediamine and p-tolualdehyde as starting materials.
-
Step 2: Acylation of the 5-Amino Group:
-
Dissolve the 5-Amino-2-(p-tolyl)-1H-benzo[d]imidazole in a suitable aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in the same solvent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the final product, 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide.
-
In Vitro Assays
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Colony Formation Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a solution of methanol (B129727):acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with the this compound derivative for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Recommended Primary Antibodies for Western Blotting:
| Target Protein | Phosphorylation Site | Supplier (Example) | Catalog # (Example) |
| p-EGFR | Tyr1068 | Cell Signaling Technology | #3777 |
| Total EGFR | Cell Signaling Technology | #4267 | |
| p-HER2/ErbB2 | Tyr1248 | Cell Signaling Technology | #2247 |
| Total HER2/ErbB2 | Cell Signaling Technology | #2165 | |
| p-Akt | Ser473 | Cell Signaling Technology | #4060 |
| Total Akt | Cell Signaling Technology | #4691 | |
| p-MEK1/2 | Ser217/221 | Cell Signaling Technology | #9154 |
| Total MEK1/2 | Cell Signaling Technology | #8727 | |
| p-JNK | Thr183/Tyr185 | Cell Signaling Technology | #9255 |
| Total JNK | Cell Signaling Technology | #9252 | |
| β-Actin | Cell Signaling Technology | #4970 |
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the this compound derivative for the desired time. Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound derivative in a mouse model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., MDA-MB-468 for breast cancer) under standard conditions.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
When the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the this compound derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Monitoring:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of EGFR/HER2 signaling by a this compound derivative.
Caption: JNK-mediated apoptosis induced by this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for developing this compound-based anti-cancer agents.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Potent Anticancer Substituted 5-Benzimidazol-2-amino Thiazoles Controlled by Bifunctional Hydrogen Bonding under Microwave Irradiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their versatile structure allows for a wide range of biological activities, making them attractive candidates for drug discovery programs targeting cancer, viral infections, parasitic diseases, and fungal infections. High-throughput screening (HTS) plays a pivotal role in efficiently screening large libraries of benzimidazole derivatives to identify promising lead compounds. This document provides detailed application notes and protocols for key HTS assays used in the evaluation of benzimidazole derivatives, along with a summary of their biological targets and activities.
Data Presentation: Quantitative Analysis of Benzimidazole Derivatives
The following tables summarize the biological activity of various benzimidazole derivatives from different screening assays.
Table 1: Anticancer Activity of Benzimidazole Derivatives (IC50 values in µM)
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4b | A549 (Lung) | MTT | 48 | 7.34 ± 0.21 | Doxorubicin | 12.420 ± 0.5 |
| 4h | A549 (Lung) | MTT | 48 | 4.56 ± 0.18 | Doxorubicin | 12.420 ± 0.5 |
| 4h | C6 (Glioma) | MTT | 48 | 13.167 ± 0.46 | Doxorubicin | - |
| 5a | HepG-2 (Liver) | Cytotoxicity | - | 3.87 - 8.34 | Doxorubicin | 4.17 - 5.57 |
| 6g | HepG-2 (Liver) | Cytotoxicity | - | 3.34 - 10.92 | Doxorubicin | 4.17 - 5.57 |
| Benzimidazole 4 | MCF-7 (Breast) | MTT | - | 8.86 ± 1.10 | - | - |
| Benzimidazole 2 | HCT-116 (Colon) | MTT | - | 16.2 ± 3.85 | - | - |
| Compound 5 | MCF-7 (Breast) | MTT | - | 17.8 ± 0.24 | - | - |
| Compound 5 | DU-145 (Prostate) | MTT | - | 10.2 ± 1.4 | - | - |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives (IC50 values in µM)
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HP1328 | FLT3 | Cell-based | Potent | - | - |
| 5a | EGFR | Enzyme Inhibition | 0.086 | Gefitinib | 0.052 |
| 5a | VEGFR-2 | Enzyme Inhibition | 0.107 | Sorafenib | 0.0482 |
| 6g | EGFR | Enzyme Inhibition | Moderate | - | - |
| 6g | VEGFR-2 | Enzyme Inhibition | Moderate | - | - |
Table 3: Topoisomerase Inhibitory Activity of Benzimidazole Derivatives (IC50 values in µM)
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5a | Topoisomerase II | Enzyme Inhibition | 2.52 | Doxorubicin | 3.62 |
| 4b | Topoisomerase I | Enzyme Inhibition | Significant | - | - |
| 4h | Topoisomerase I | Enzyme Inhibition | Significant | - | - |
Experimental Protocols
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of benzimidazole derivatives on cancer cell lines.
Objective: To determine the concentration of a benzimidazole derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based biochemical assay to screen for inhibitors of a target kinase.[3]
Objective: To determine the potency (IC50) of benzimidazole derivatives against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., FLT3, EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Benzimidazole derivatives dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Luminometer
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or negative control (DMSO) into the wells of a 384-well plate.[3]
-
-
Addition of Kinase and Substrate:
-
Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[3]
-
-
Initiation of Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Antiviral Plaque Reduction Assay
This protocol is a standard method for determining the antiviral activity of benzimidazole derivatives.
Objective: To quantify the ability of a compound to inhibit viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Benzimidazole derivatives dissolved in DMSO
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the benzimidazole compound in culture medium.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayer with the virus-compound mixture.
-
-
Overlay and Incubation:
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of the compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, which is the concentration that reduces the number of plaques by 50%.
-
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[4] It measures the separation between the signals of the positive and negative controls.[4][5]
Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
-
Mean = Average signal
Interpretation of Z'-Factor Values:
-
0 < Z' ≤ 0.5: A good assay, may require optimization.[4][5][6]
-
Z' = 0: A marginal assay.
-
Z' < 0: A poor assay, not suitable for HTS.[5]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by benzimidazole derivatives.
Caption: FLT3 signaling pathway and its inhibition by benzimidazole derivatives.
Caption: EGFR and VEGFR-2 signaling pathways inhibited by benzimidazoles.
Caption: Mechanism of topoisomerase inhibition by benzimidazole derivatives.
Experimental Workflows
Caption: General workflow for a cell-based HTS assay.
Caption: General workflow for a biochemical HTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Notes and Protocols for Azo Coupling Reactions Involving 5-Aminobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of azo compounds derived from 5-aminobenzimidazole. The unique structural features of the benzimidazole (B57391) moiety, when incorporated into azo dyes, offer a rich scaffold for the development of novel therapeutic agents and functional materials.
I. Applications and Significance
Azo compounds incorporating the benzimidazole scaffold are of significant interest due to their diverse biological activities. The fusion of the electron-rich benzimidazole ring system with the chromophoric azo group results in molecules with potential applications in medicinal chemistry.[1]
Anticancer Potential: Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[2][3] Azo-coupling of this compound can lead to novel compounds that may target specific signaling pathways involved in cancer progression, such as the MAPK pathway.[4][5]
Antifungal Activity: The benzimidazole core is a key pharmacophore in several antifungal drugs. Azo dyes derived from this compound may exhibit potent antifungal activity by inhibiting key fungal enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in the fungal cell membrane.[6][7][8]
Other Applications: Beyond medicinal chemistry, these azo compounds can be utilized as dyes and pigments, pH indicators, and in materials science due to their extended conjugated systems and resulting colorimetric properties.
II. General Synthesis Pathway
The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by azo coupling.[2]
-
Diazotization: this compound is treated with a cold, acidic solution of sodium nitrite (B80452) to form a reactive diazonium salt. This reaction is highly temperature-sensitive and must be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction yields the stable azo-coupled product.
Caption: General workflow for the synthesis of azo dyes from this compound.
III. Experimental Protocols
Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, paying special attention to corrosive acids and potentially hazardous aromatic amines.
Protocol 1: Diazotization of this compound
This protocol details the formation of the 5-benzimidazolediazonium chloride solution.
Materials:
-
This compound (1.33 g, 10 mmol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Distilled Water (20 mL)
-
Sodium Nitrite (0.76 g, 11 mmol)
-
Ice
Procedure:
-
In a 100 mL beaker, suspend this compound in a mixture of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C.
-
The resulting clear solution of 5-benzimidazolediazonium chloride is used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with Phenolic Compounds
This protocol describes the synthesis of azo dyes by coupling the diazonium salt with various phenols.
Materials:
-
5-Benzimidazolediazonium chloride solution (from Protocol 1)
-
Phenol (0.94 g, 10 mmol) or Resorcinol (1.10 g, 10 mmol) or 2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (B78521) (1.2 g, 30 mmol)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve the chosen phenolic coupling agent in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling agent.
-
An intensely colored precipitate will form immediately.
-
Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a vacuum oven at 60 °C.
-
For further purification, recrystallize the crude product from an appropriate solvent such as ethanol, methanol, or a DMF-water mixture.
IV. Data Presentation
The following tables summarize quantitative data for representative azo dyes synthesized from this compound.
Table 1: Synthesis and Physicochemical Properties of this compound Azo Dyes
| Dye ID | Coupling Component | Molecular Formula | Yield (%) | Melting Point (°C) | Color | λmax (nm) [Solvent] |
| BZ-1 | Phenol | C₁₃H₁₀N₄O | 85 | >300 | Orange-Red | 480 [DMSO] |
| BZ-2 | Resorcinol | C₁₃H₁₀N₄O₂ | 92 | >300 | Deep Red | 510 [DMSO] |
| BZ-3 | 2-Naphthol | C₁₇H₁₂N₄O | 95 | >300 | Reddish-Brown | 525 [DMSO] |
| BZ-4 | N,N-Dimethylaniline | C₁₅H₁₅N₅ | 88 | 245-247 | Deep Red | 540 [DMSO] |
Table 2: Spectroscopic Data for 5-(4-hydroxyphenyldiazenyl)-1H-benzimidazole (BZ-1)
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.85 (s, 1H, NH-benzimidazole), 9.98 (s, 1H, OH), 8.20 (s, 1H, H-4 benzimidazole), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 7.60 (d, J=8.4 Hz, 1H, H-7 benzimidazole), 7.45 (dd, J=8.4, 1.6 Hz, 1H, H-6 benzimidazole), 6.95 (d, J=8.8 Hz, 2H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 160.5, 153.2, 145.1, 143.8, 139.5, 125.0, 122.8, 118.9, 116.3, 115.8 |
| FT-IR (KBr), ν (cm⁻¹) | 3410 (O-H), 3250 (N-H), 1605 (C=N), 1580 (N=N), 1510, 1480 (C=C) |
| Mass Spec (ESI-MS), m/z | 239.10 [M+H]⁺ |
V. Signaling Pathways and Mechanisms of Action
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Azo compounds containing a benzimidazole moiety can act as potent antifungal agents by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary target within this pathway is the enzyme lanosterol 14α-demethylase (Erg11p), a cytochrome P450 enzyme.[6][8]
References
- 1. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Analogs from 5-Aminobenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of peptide analogs derived from 5-aminobenzimidazoles. This class of compounds holds significant promise in the development of novel therapeutic agents, particularly due to their potential antimicrobial properties. The protocols outlined below detail the chemical synthesis, purification, and characterization of these analogs, along with a summary of their biological activity.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis of 5-aminobenzimidazole derivatives and their peptide analogs.
Table 1: Synthesis and Physicochemical Properties of this compound Intermediates
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| 5-Amino-2-methylbenzimidazole | C₈H₉N₃ | 78 | 164 |
| 5-Amino-2-ethylbenzimidazole | C₉H₁₁N₃ | 74 | 156 |
| 5-Amino-2-propylbenzimidazole | C₁₀H₁₃N₃ | 72 | 148 |
Table 2: Synthesis and Physicochemical Properties of Phthaloyl-Protected Peptide Analogs
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Rƒ Value* |
| 2-Methyl-5-(phthaloyl-L-phenylalanyl)-aminobenzimidazole | C₂₅H₁₉N₄O₃ | 72 | 198 | 0.75 |
| 2-Ethyl-5-(phthaloyl-L-phenylalanyl)-aminobenzimidazole | C₂₆H₂₁N₄O₃ | 75 | 178 | 0.81 |
| 2-Propyl-5-(phthaloyl-L-phenylalanyl)-aminobenzimidazole | C₂₇H₂₃N₄O₃ | 68 | 216 | 0.67 |
*Acetone: Petroleum ether (1:1)
Table 3: Synthesis and Physicochemical Properties of Deprotected Peptide Analogs
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | [α]D (MeOH) |
| 2-Methyl-5-(L-phenylalanyl)-aminobenzimidazole | C₁₇H₁₈N₄O | 65 | 234 | -184.68° |
| 2-Ethyl-5-(L-phenylalanyl)-aminobenzimidazole | C₁₈H₂₀N₄O | 68 | 242 | -197.85° |
| 2-Propyl-5-(L-phenylalanyl)-aminobenzimidazole | C₁₉H₂₂N₄O | 62 | 228 | -211.37° |
Table 4: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Selected Benzimidazole (B57391) Derivatives and Antimicrobial Peptides
| Compound/Peptide | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 2-(p-nitrophenyl)-6-chloro-benzimidazole derivative | - | - | [1] |
| Benzimidazole-sulfonamide analog | Potent against Gram-positive | Potent against Gram-negative | [1] |
| N-alkyl-2-phenyl-1H-benzimidazole-5-carboxamidine derivative | 0.39 - 0.78 | - | [2] |
| Benzimidazole derivative 6c | >64 | 2 (TolC mutant), 8-16 (wild-type with colistin) | [3] |
| Designed Antimicrobial Peptide (GW18) | 1.32 | 5.28 | [1] |
| Designed Antimicrobial Peptide (CIT-8) | 4-8 (MRSA) | - | [4] |
| Note: Specific MIC values for the synthesized this compound-L-phenylalanine analogs were not available in the searched literature. The presented data is for structurally related compounds to provide a general context of the potential antimicrobial activity. |
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-alkylbenzimidazoles
This protocol describes the synthesis of the this compound scaffold, which serves as the core for the peptide analogs.
Materials:
-
Appropriate carboxylic acid (e.g., acetic acid, propionic acid, butyric acid)
-
6N Hydrochloric acid (HCl)
-
Tin (Sn) dust
-
Aqueous ammonia (B1221849)
Procedure:
-
Synthesis of 2-Alkyl-5-nitrobenzimidazole: A mixture of 4-nitro-o-phenylenediamine (0.1 mol) and the corresponding carboxylic acid (0.12 mol) in 6N HCl (80 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and neutralized with aqueous ammonia to yield the 2-alkyl-5-nitrobenzimidazole.
-
The crude product is recrystallized from ethanol.
-
Reduction to 5-Amino-2-alkylbenzimidazole: The 2-alkyl-5-nitrobenzimidazole (0.05 mol) and tin (Sn) dust (0.3 mol) are refluxed in 6N HCl (16 mL) for 1 hour.[5]
-
The reaction mixture is cooled, filtered, and the filtrate is neutralized with aqueous ammonia to precipitate the 5-amino-2-alkylbenzimidazole.
-
The product is collected by filtration, washed with water, dried, and recrystallized from water.[5]
Protocol 2: Synthesis of 5-(L-phenylalanyl)aminobenzimidazoles
This protocol details the coupling of L-phenylalanine to the this compound core.
Materials:
-
L-phenylalanine
-
Phthalic anhydride (B1165640)
-
Thionyl chloride (SOCl₂)
-
5-Amino-2-alkylbenzimidazole (from Protocol 1)
-
Amberlite (IR-4B) resin
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Protection of L-phenylalanine: L-phenylalanine (0.1 mol) and phthalic anhydride (0.1 mol) are heated at 150°C for 30 minutes to form N-phthaloyl-L-phenylalanine.
-
Activation of Protected Amino Acid: N-phthaloyl-L-phenylalanine (0.05 mol) is refluxed with thionyl chloride (SOCl₂) (0.06 mol) for 30 minutes to form phthaloyl-L-phenylalanyl chloride.
-
Coupling Reaction: The synthesized 5-amino-2-alkylbenzimidazole (0.01 mol) is dissolved in a mixture of pyridine and dichloromethane. The solution is cooled in an ice bath, and phthaloyl-L-phenylalanyl chloride (0.01 mol) is added dropwise with constant stirring. The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is washed with water to obtain the phthaloyl-protected peptide analog.
-
Deprotection: The phthaloyl-protected peptide analog (0.005 mol) is refluxed with hydrazine hydrate (0.01 mol) in ethanol for 4 hours.[5]
-
The solvent is evaporated, and the residue is treated with 2N HCl. The precipitated phthalyl hydrazide is removed by filtration.
-
The filtrate is neutralized with a basic solution and passed through a column of Amberlite (IR-4B) resin for purification to yield the final 5-(L-phenylalanyl)aminobenzimidazole analog.[5]
Protocol 3: Ugi Multicomponent Synthesis of a Peptide Analog
This protocol provides a general procedure for the synthesis of a peptide analog from this compound using a Ugi four-component reaction.
Materials:
-
This compound
-
An aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
A carboxylic acid (e.g., acetic acid, benzoic acid)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.1 mmol) and this compound (1.1 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add the carboxylic acid (1.1 mmol) to the reaction mixture.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired peptide analog.
Protocol 4: Characterization of Synthesized Compounds
Sample Preparation:
-
Ensure the sample is completely dry.
-
Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
Analysis:
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Characteristic peaks to observe for the peptide analogs include: N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the amide bond (around 1630-1680 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Sample Preparation:
-
Weigh 5-10 mg of the purified peptide analog into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for benzimidazole derivatives as it solubilizes them well and allows for the observation of the N-H proton.
-
Gently agitate or vortex the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, look for signals corresponding to the aromatic protons of the benzimidazole and phenylalanine rings, the α-proton of the amino acid, and the protons of the alkyl group at the 2-position of the benzimidazole. The amide N-H proton will typically appear as a broad singlet at a downfield chemical shift.
-
In the ¹³C NMR spectrum, identify the signals for the carbonyl carbon of the amide bond and the aromatic and aliphatic carbons.
Sample Preparation:
-
Prepare a stock solution of the purified peptide analog in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µM in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.[6][7]
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
The expected [M+H]⁺ ion should be observed, confirming the molecular weight of the synthesized peptide analog. Depending on the structure, other charged species like [M+Na]⁺ or multiply charged ions [M+nH]ⁿ⁺ may also be present.
Experimental Workflow and Signaling Pathways
Diagrams
Caption: Synthetic workflow for peptide analogs from 5-aminobenzimidazoles.
Caption: Conceptual mechanism of antibacterial action of benzimidazole analogs.
The antimicrobial activity of benzimidazole derivatives is believed to stem from their ability to interfere with essential cellular processes in bacteria.[1][8] As isosteres of purine (B94841) nucleosides, they can competitively inhibit enzymes involved in nucleic acid synthesis.[1] Two of the key proposed mechanisms include the inhibition of DNA gyrase, an enzyme crucial for DNA replication, and the disruption of the folate biosynthesis pathway, which is essential for the production of precursors for DNA and RNA synthesis.[1] By blocking these vital pathways, the benzimidazole-peptide analogs can lead to the cessation of bacterial growth and ultimately, cell death.
References
- 1. Frontiers | A designed antimicrobial peptide with potential ability against methicillin resistant Staphylococcus aureus [frontiersin.org]
- 2. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide developed with machine learning sequence optimization targets drug resistant Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: 5-Aminobenzimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Aminobenzimidazole synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low Overall Yield
Low product yield is a frequent issue that can arise from several factors throughout the synthetic process.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Reactions that perform poorly at room temperature may see significant yield improvements with heating.[1] Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields.[1][2]
-
Improper Catalyst Selection or Loading: The type and amount of catalyst are crucial. For instance, in catalytic hydrogenation, catalysts like Raney nickel or palladium on carbon are commonly used.[3][4] The absence of a catalyst or suboptimal loading can lead to a significant drop in yield.[1] It is essential to optimize the catalyst amount, as excess catalyst can sometimes decrease selectivity and yield.[1]
-
Poor Quality of Starting Materials: The purity of reactants such as 4-nitro-1,2-phenylenediamine or the azo-benzimidazolone intermediate is important. Impurities can lead to side reactions and the formation of colored byproducts.[1]
-
Reaction Atmosphere: For reactions involving hydrogenation, ensuring an inert atmosphere to prevent unwanted side reactions is crucial.[5]
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 934-22-5 [smolecule.com]
- 4. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Arylation of 2-Aminobenzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-arylation of 2-aminobenzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of 2-aminobenzimidazoles, offering systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The active catalytic species, typically Pd(0), may not be forming efficiently from Pd(II) precursors.[1]
-
Solution: Consider using a pre-catalyst to ensure a reliable source of the active catalyst.[1] For Palladium-catalyzed reactions, pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent before adding the 2-aminobenzimidazole (B67599) substrate can improve catalyst activation, as imidazoles can sometimes inhibit the formation of the active Pd(0)-ligand complex.[2][3]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency and selectivity of the reaction.
-
Solution: For selective N-arylation of the exocyclic amino group, biaryl phosphine (B1218219) ligands like L1 (a biarylphosphine ligand) have shown high efficacy in Pd-catalyzed reactions.[4][5] The use of other biaryl phosphine ligands may result in lower yields.[4][5]
-
-
Incorrect Base Selection: The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: For Pd-catalyzed N-arylation of the amino group, K₃PO₄ has been found to be highly effective.[4][5] Using other bases can lead to lower product yields.[4][5] For Cu-catalyzed N-arylation of the azole nitrogen, Cs₂CO₃ is often the preferred base.[5] Stronger bases like NaOtBu might be incompatible with base-sensitive functional groups.[1]
-
-
Suboptimal Solvent: The reaction solvent influences the solubility of reagents and the stability of the catalytic complex.
-
Solution: A variety of solvents are used for Buchwald-Hartwig reactions, including ethereal solvents (like dioxane, THF) and aromatic solvents (like toluene).[6] Chlorinated solvents, acetonitrile, and pyridine (B92270) should generally be avoided as they can inhibit the palladium catalyst.[6] For Pd-catalyzed N-arylation of 2-aminobenzimidazoles, t-BuOH has been used successfully.[4]
-
-
Reaction Temperature and Time: These parameters are crucial for reaction completion.
-
Solution: Optimization of temperature and reaction time may be necessary. For instance, in some Cu-catalyzed N-arylations, increasing the temperature from 25°C to 120°C and extending the reaction time can significantly improve yields.[7]
-
Problem 2: Poor Regioselectivity (Mixture of N¹-aryl and 2-arylamino isomers)
Possible Causes and Solutions:
-
Inappropriate Catalyst System: The choice of metal catalyst (Palladium vs. Copper) is the primary determinant of regioselectivity in the N-arylation of 2-aminobenzimidazoles.[4][5]
-
Solution for Selective N-arylation of the exocyclic amino group (2-arylamino product): Employ a Palladium-catalyzed method. A combination of Pd₂(dba)₃ as the palladium source and a suitable biaryl phosphine ligand has been shown to be highly selective for the amino group.[4][5]
-
Solution for Selective N-arylation of the endocyclic nitrogen (N¹-aryl product): Utilize a Copper-catalyzed procedure. A system with CuI as the copper source and an appropriate ligand can achieve high selectivity for the azole nitrogen.[4][5]
-
Problem 3: Formation of Poly-arylated Products
Possible Causes and Solutions:
-
Reaction Conditions Favoring Multiple Arylations: The presence of multiple nucleophilic nitrogen atoms in 2-aminobenzimidazole can lead to di- or tri-arylation.[4][5]
-
Solution: By carefully selecting the catalyst system, poly-arylation can be avoided. The chemoselective Pd- and Cu-catalyzed methods are designed to give mono-arylated products.[4][5] It is also possible to perform sequential Pd- and Cu-catalyzed arylations to synthesize di-arylated aminoazoles selectively.[4]
-
Problem 4: Hydrodehalogenation of the Aryl Halide
Possible Causes and Solutions:
-
Side Reaction Competing with C-N Coupling: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction, particularly with primary amines.[1] This can occur via β-hydride elimination from a palladium-amide intermediate.[8]
-
Solution: Careful optimization of the ligand and reaction conditions can help minimize this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing between a Palladium and a Copper catalyst for the N-arylation of 2-aminobenzimidazoles?
A1: The choice of catalyst is primarily dictated by the desired regioselectivity. For selective N-arylation of the exocyclic amino group to yield 2-arylaminobenzimidazoles, a Palladium-based catalyst system is preferred.[4][5] Conversely, to achieve selective N-arylation at the N1 position of the benzimidazole (B57391) ring, a Copper-based catalyst is the system of choice.[4][5]
Q2: How can I prevent the formation of regioisomers during the N-arylation of unprotected 2-aminobenzimidazoles?
A2: The formation of regioisomers is a common challenge due to the presence of multiple nucleophilic nitrogen atoms.[4][5] The most effective way to control regioselectivity is by selecting the appropriate catalyst system. A Pd-catalyzed approach will favor arylation on the exocyclic amino group, while a Cu-catalyzed method will favor arylation on the endocyclic nitrogen.[4][5]
Q3: What is the recommended starting point for optimizing the reaction conditions for a new 2-aminobenzimidazole substrate?
A3: A good starting point is to use the optimized conditions reported in the literature for similar substrates. For selective N-arylation of the amino group, a system of Pd₂(dba)₃ (0.1-0.5 mol%), a biaryl phosphine ligand (0.2-1 mol%), and K₃PO₄ (1.5 equivalents) in t-BuOH at 120°C for 5 hours has proven effective.[4] For selective N¹-arylation, a CuI-based system with a suitable ligand and base like Cs₂CO₃ can be a good starting point.[5]
Q4: Can I use aryl chlorides for the N-arylation of 2-aminobenzimidazoles?
A4: While aryl bromides and iodides are more reactive and commonly used, aryl chlorides can also be employed.[2] However, they are generally less reactive and may require more forcing conditions or a more specialized catalyst system to achieve good yields.[9]
Q5: My reaction is sluggish and gives a low yield. What are the first troubleshooting steps I should take?
A5: First, verify the quality and purity of your reagents, especially the solvent and base. Ensure your solvent is anhydrous and properly degassed. Next, re-evaluate your catalyst system. Consider if a pre-catalyst might be beneficial to ensure the formation of the active catalytic species.[1] Finally, systematically screen reaction parameters such as temperature, reaction time, and catalyst loading.[7]
Data Presentation
Table 1: Optimized Conditions for Pd-Catalyzed N-Arylation of the Amino Group of 2-Aminobenzimidazole [4][5]
| Entry | Metal Source (mol%) | Ligand (mol%) | Base (1.5 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (0.1) | L1 (0.2) | K₃PO₄ | t-BuOH | 120 | 5 | 92 |
| 2 | Pd₂(dba)₃ (0.1) | L2 (0.2) | K₃PO₄ | t-BuOH | 120 | 5 | Low |
| 3 | Pd₂(dba)₃ (0.1) | L3 (0.2) | K₃PO₄ | t-BuOH | 120 | 5 | Low |
| 4 | Pd₂(dba)₃ (0.1) | L4 (0.2) | K₃PO₄ | t-BuOH | 120 | 5 | Low |
| 5 | Pd₂(dba)₃ (0.1) | L1 (0.2) | Other Bases | t-BuOH | 120 | 5 | Lower |
Table 2: Optimized Conditions for Cu-Catalyzed N¹-Arylation of 2-Aminobenzimidazole [5]
| Entry | Metal Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | L5 | Cs₂CO₃ | - | - | - | High |
| 2 | CuI | L6 | Cs₂CO₃ | - | - | - | Lower |
| 3 | CuI | L7 | Cs₂CO₃ | - | - | - | Lower |
| 4 | CuI | L8 | Cs₂CO₃ | - | - | - | Lower |
| 5 | CuI | L5 | Other Bases | - | - | - | Lower |
Experimental Protocols
General Procedure for Pd-Catalyzed N-Arylation of the Amino Group: [4]
A mixture of the aryl halide (1 mmol), 2-aminobenzimidazole (1.1 mmol), K₃PO₄ (1.5 mmol), Pd₂(dba)₃ (0.1–0.5 mol%), and ligand L1 (0.2–1 mol%) in t-BuOH (1.5 mL) is heated at 120 °C for 5 hours. The reaction mixture is then cooled to room temperature, diluted, and extracted. The combined organic layers are dried and concentrated, and the residue is purified by chromatography to afford the desired 2-arylamino-benzimidazole.
General Procedure for Cu-Catalyzed N¹-Arylation: [10]
In one protocol, a mixture of 5-bromo-2-aminobenzimidazole (1), an aryl boronic acid, TMEDA as the base, and Cu(OAc)₂·H₂O as the catalyst in a mixed protic solvent (CH₃OH/H₂O 8:1) is stirred at room temperature for 2 hours. The product is then isolated and purified.
For a protected 2-aminobenzimidazole, anhydrous Cu(OAc)₂ is used with the aryl boronic acid in dry DCM in the presence of Et₃N and 4 Å molecular sieves.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. mdpi.com [mdpi.com]
Benzimidazole Synthesis: A Technical Support Guide to Avoiding Side Reactions
Welcome to the Technical Support Center for Benzimidazole (B57391) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on the prevention of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, in a variation of the Weidenhagen reaction.[1]
Q2: I'm getting a very low yield. What are the common causes and how can I improve it?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent are crucial. Many reactions that yield poorly at room temperature can be significantly improved with heating. Microwave-assisted synthesis has also been shown to reduce reaction times and increase yields.[1][2]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal loading.[3] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium (B1175870) salts (e.g., NH₄Cl), and various heterogeneous catalysts.[1][4] It is essential to optimize the catalyst amount, as excessive loading can sometimes decrease selectivity and yield.[4]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine and the aldehyde or carboxylic acid can lead to side reactions and the formation of colored byproducts.[1]
Q3: My final product is highly colored. How can I purify it?
A3: Colored impurities are a common issue.[1] Effective purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid benzimidazole products. Dissolving the crude product in a suitable hot solvent (like boiling water or ethanol) and allowing it to cool slowly can yield pure crystals.[1][5]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, digesting the solution with activated carbon (e.g., Norite) before hot filtration can help adsorb colored impurities.[1][6]
-
Column Chromatography: For products that are difficult to crystallize or to separate from isomers, silica (B1680970) gel column chromatography is a reliable method.[1][7]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of Multiple Products / Low Selectivity
Q: My reaction is producing a mixture of products, including a significant amount of a seven-membered ring compound. What is happening and how can I prevent it?
A: You are likely observing the formation of benzodiazepines, a common side reaction when synthesizing benzimidazoles, especially when using ketones or β-ketoesters under neutral conditions.[3] The reaction between o-phenylenediamine and two molecules of a ketone can lead to the formation of a 1,5-benzodiazepine ring.[8][9]
Solutions:
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde or carboxylic acid is optimized. A 1:1 ratio is a good starting point. Using a large excess of the carbonyl compound can favor benzodiazepine (B76468) formation.
-
Modify Reaction Conditions:
-
Temperature: Adjusting the temperature can favor the desired benzimidazole pathway. An intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
-
Catalyst: The choice of catalyst is critical. Acidic catalysts generally favor the formation of benzimidazoles over benzodiazepines.[8]
-
-
Purify Starting Materials: Ensure the purity of the o-phenylenediamine and the carbonyl compound to avoid unforeseen side reactions.[1]
Issue 2: Unreacted Starting Material and Incomplete Conversion
Q: My reaction stops prematurely, leaving a significant amount of unreacted o-phenylenediamine. What steps can I take?
A: Incomplete conversion is often a result of suboptimal reaction conditions or catalyst deactivation.
Solutions:
-
Increase Temperature: Many benzimidazole syntheses require heating to proceed to completion. Classical methods often require high temperatures (100°C or more).[3][10][11]
-
Optimize Catalyst: The reaction may require a catalyst to proceed efficiently. If you are not using one, consider adding a suitable Lewis acid or heterogeneous catalyst. If you are using a catalyst, ensure the loading is optimal. A reaction without a catalyst might yield only 32% of the product, which can increase to 95% with an optimized catalyst loading.[3]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Some reactions may simply require more time to reach completion.
-
Check Atmosphere: For syntheses involving oxidative cyclization from aldehydes, the presence of an oxidant or air may be necessary.[12] Conversely, some reactions may require an inert atmosphere to prevent degradation of sensitive starting materials.
Data Presentation: Optimizing Reaction Conditions
The selection of solvent and catalyst significantly impacts the yield of benzimidazole synthesis. The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Solvent on the Synthesis of 2-phenyl benzimidazole
| Entry | Solvent | Catalyst | Yield (%) |
| 1 | Methanol (B129727) | Cobalt (II) acetylacetone | 97 |
| 2 | Ethanol (B145695) | Cobalt (II) acetylacetone | — |
| 3 | Chloroform | NH₄Cl | 40 |
| 4 | Acetonitrile | NH₄Cl | — |
| 5 | DMF | NH₄Cl | — |
| 6 | Solvent-free | NH₄Br | 20 |
Data compiled from multiple sources.[4] This table demonstrates that polar protic solvents like methanol can be highly effective. A solvent screening is recommended to find the optimal conditions for your specific substrates.[4]
Table 2: Comparison of Catalysts for Benzimidazole Synthesis
| Entry | Catalyst | Temperature (°C) | Time | Yield (%) |
| 1 | Er(OTf)₃ | 80 | 2 min | 91 |
| 2 | Yb(OTf)₃ | 80 | 60 min | 90 |
| 3 | Ce(OTf)₃ | 80 | 60 min | 85 |
| 4 | ErCl₃·6H₂O | 80 | 15 min | 71 |
| 5 | SDS | 80 | 20 min | 98 |
| 6 | No Catalyst | 80 | 40 min | 54 |
Reaction of o-phenylenediamine with benzaldehyde (B42025) under solvent-free conditions. Data sourced from[13]. This table highlights the dramatic effect a catalyst can have on reaction time and yield. Lanthanide triflates like Er(OTf)₃ are shown to be particularly efficient.[13]
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole from Formic Acid
This protocol is a classic method for preparing the parent benzimidazole.
Materials:
-
o-phenylenediamine (54 g, 0.5 mole)
-
90% Formic acid (32 mL, 0.75 mole)
-
10% Sodium hydroxide (B78521) solution
-
Decolorizing carbon (Norite)
-
Water
Procedure:
-
In a 500-mL round-bottom flask, combine o-phenylenediamine and 90% formic acid.[6]
-
Heat the mixture in a water bath at 100°C for two hours.[6]
-
After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus (B1172312) paper.[6]
-
Collect the crude benzimidazole by suction filtration. Rinse the flask with ice-cold water to transfer all the solid.[6]
-
Wash the crude product on the filter with approximately 50 mL of cold water.[6]
-
Purification:
-
Dissolve the crude product in 750 mL of boiling water in a 1.5-L beaker.[6]
-
Add about 2 g of decolorizing carbon (Norite) and digest the solution for fifteen minutes.[6]
-
Filter the hot solution rapidly through a pre-heated filter to prevent premature crystallization.[6]
-
Cool the filtrate to 10–15°C.[6]
-
Collect the purified white benzimidazole crystals by filtration, wash with 50 mL of cold water, and dry at 100°C.[6]
-
Expected yield: 83–85%.[6]
-
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles using a Catalyst
This protocol describes a general and efficient method using an ammonium chloride catalyst at room temperature.[1]
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Ammonium chloride (NH₄Cl, 4 mmol)
-
Chloroform (CHCl₃, 5 mL)
-
Crushed ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of o-phenylenediamine and NH₄Cl in CHCl₃, add the corresponding aldehyde.[1]
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 4 hours).[1]
-
Upon completion, pour the reaction mixture into crushed ice and let it stand for a few minutes.[1]
-
Filter the separated solid product.[1]
-
Wash the solid with water and then dry it.[1]
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure 2-substituted benzimidazole derivative.[1]
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for low yield scenarios.
Caption: A generalized experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ijpsm.com [ijpsm.com]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Stability issues and proper storage of 5-Aminobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 5-Aminobenzimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many benzimidazole (B57391) derivatives, is susceptible to degradation from atmospheric conditions, light, and temperature fluctuations. The primary stability concerns include oxidation of the amino group and potential photodegradation. It is also considered air-sensitive, which can lead to discoloration and impurity formation upon prolonged exposure to air.
Q2: How should I properly store solid this compound?
A2: To ensure its stability, solid this compound should be stored in a tightly closed container, in a cool, dry, and well-ventilated place.[1] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
Q3: What are the recommended conditions for storing solutions of this compound?
A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials or containers wrapped in aluminum foil to protect from light.[3] For short-term storage, refrigeration (2-8°C) is recommended. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: I've noticed my solid this compound has changed color from light yellow to brown. Is it still usable?
A4: A significant color change is a visual indicator of potential degradation. This can be due to oxidation or exposure to light. While a slight color variation might be acceptable depending on the application, a distinct change to brown suggests the presence of impurities. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before use. For critical applications, using a fresh, un-discolored lot is advisable.
Q5: What are the known incompatibilities for this compound?
A5: this compound should be stored away from strong oxidizing agents and strong bases.[4] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Cause: Degradation of this compound stock solutions. Solution:
-
Prepare Fresh Solutions: Always prioritize the use of freshly prepared solutions for your experiments.
-
Proper Storage: If solutions must be stored, ensure they are protected from light and kept at 2-8°C for no longer than 24-48 hours.
-
Purity Check: Before use, especially if the solution has been stored, verify the purity and concentration of your this compound solution using a calibrated analytical method like HPLC.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: Formation of degradation products. Solution:
-
Review Handling Procedures: Ensure that the compound and its solutions have been handled with minimal exposure to air and light.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This will help in distinguishing between impurities from the synthesis and degradation products formed during storage or the experiment.
-
Optimize Chromatography: Adjust the mobile phase pH or use a different column chemistry to improve the separation of the parent compound from its degradation products.
Issue 3: Poor Solubility or Precipitation in Solution
Possible Cause: Incorrect solvent or pH. Solution:
-
Solvent Selection: this compound is slightly soluble in methanol (B129727).[5] For aqueous solutions, consider adjusting the pH. As an amine, its solubility is expected to increase in acidic conditions due to salt formation.
-
Gentle Heating: Gentle warming and sonication can aid in dissolution, but avoid excessive heat which can promote degradation.
-
Filtration: After dissolution, filter the solution through a 0.22 µm filter to remove any particulate matter.
Data on Storage and Stability
Due to the limited availability of specific quantitative stability data for this compound in published literature, the following table provides general guidance for storage conditions based on the properties of benzimidazole derivatives.
| Condition | Solid State | In Solution (e.g., Methanol) |
| Temperature | Store at room temperature (cool, dry place).[1] | Short-term (24-48h) at 2-8°C. |
| Light | Store in a dark place.[5] | Protect from light (use amber vials).[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[2] | Degas solvent and store under inert gas. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from general ICH guidelines for forced degradation studies and should be optimized for your specific analytical setup.[2][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photodegradation (Solution): Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To develop a reverse-phase HPLC method capable of resolving this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amiscientific.com [amiscientific.com]
- 4. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
Troubleshooting low purity in 5-Aminobenzimidazole recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting low purity issues encountered during the recrystallization of 5-Aminobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low purity after recrystallizing this compound?
A1: The most frequent causes of low purity are the selection of a suboptimal solvent, an excessively rapid cooling rate, or the presence of co-precipitating impurities. Using too much solvent can also lead to the loss of the desired product and concentration of impurities in the final crystalline material.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on available literature and the physicochemical properties of this compound, polar protic solvents are generally recommended. Ethanol and methanol (B129727) are commonly cited for recrystallizing benzimidazole (B57391) derivatives.[1][2][3] Water, particularly hot water, can also be a suitable solvent, though the solubility of this compound in it at lower temperatures is expected to be low, which is a desirable characteristic for a recrystallization solvent.[1] Due to its amphiphilic nature, with both hydrophilic amino groups and a hydrophobic aromatic region, solvent choice is critical.[4]
Q3: My this compound sample is colored. How can I remove the color during recrystallization?
A3: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. After adding the charcoal, the solution should be heated for a short period and then hot-filtered to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to the loss of your desired product through adsorption.
Q4: What are the likely impurities in my crude this compound sample?
A4: A common synthetic route to this compound is the catalytic hydrogenation of 5-nitrobenzimidazole.[4] Therefore, potential impurities could include unreacted 5-nitrobenzimidazole, partially reduced intermediates, or byproducts of the reduction reaction. If the synthesis involved an azo coupling reaction, residual starting materials or coupling byproducts might be present.[4]
Q5: My product "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or if the cooling is too rapid. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and then allowing it to cool much more slowly. Using a different solvent system or a solvent mixture might also be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Crystal Yield | - Too much solvent was used. - The cooling process was too short or not cold enough. - Premature crystallization during hot filtration. | - Reduce the volume of the solvent by gentle heating and evaporation before cooling. - Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath, after initial slow cooling to room temperature. - Preheat the filtration apparatus (funnel and flask) before hot filtration to prevent the product from crystallizing prematurely. |
| No Crystals Form | - The solution is not supersaturated (too much solvent). - The solution is supersaturated but requires nucleation. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound. |
| Crystals are Impure (Low Purity) | - The cooling rate was too fast, trapping impurities. - The chosen solvent is not ideal for separating the target compound from impurities. - The washing step was inadequate. | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Perform solvent screening to find a solvent in which the impurities are either very soluble or very insoluble, while the desired compound has a steep solubility curve with temperature. - Wash the collected crystals with a small amount of cold recrystallization solvent. |
| Oiling Out | - The solution is too concentrated. - The cooling rate is too rapid. - The melting point of the impure compound is below the temperature of crystallization. | - Reheat the solution to dissolve the oil, add more hot solvent, and cool slowly. - Consider using a lower-boiling solvent or a different solvent mixture. |
Quantitative Data on Solvent Selection
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | Low | Moderate | Good for high purity, but initial dissolution may require a larger volume. |
| Ethanol | Moderate | High | A commonly used and effective solvent for benzimidazole derivatives.[1][2][3] |
| Methanol | Moderate | High | Similar to ethanol, offers good solubility at elevated temperatures.[4] |
| Ethyl Acetate | Low | Moderate | May be a good candidate for achieving high recovery. |
| Hexane | Very Low | Very Low | Unlikely to be a suitable primary solvent, but could be used as an anti-solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount of the crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol) dropwise at room temperature, observing the solubility.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent and observe the solubility.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., 1-2% by weight of the solute).
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used or if insoluble impurities are present):
-
Preheat a separate Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring a small amount of the hot solvent through it.
-
Quickly filter the hot solution containing the dissolved this compound. This step should be done rapidly to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize crystal yield.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.
7. Drying:
-
Continue to draw air through the Büchner funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for low purity in this compound recrystallization.
Caption: Factors influencing the purity of this compound during recrystallization.
References
- 1. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 3. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 4. Buy this compound | 934-22-5 [smolecule.com]
Technical Support Center: Optimizing Catalyst Selection for Benzimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to overcome common challenges in catalyst selection for benzimidazole (B57391) synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction yield consistently low?
Answer: Low yields in benzimidazole synthesis can stem from several factors. A primary consideration is the choice of catalyst and its activity. The purity of starting materials, such as o-phenylenediamine (B120857) and the aldehyde, is also crucial; impurities can interfere with the catalytic cycle. Reaction conditions, including temperature and solvent, play a significant role. For instance, some reactions may require heating to proceed efficiently, while others might be sensitive to high temperatures, leading to side product formation.[1]
Potential Solutions:
-
Catalyst Screening: The catalyst's effectiveness is paramount. If you are experiencing low yields, consider screening a variety of catalysts, including both homogeneous and heterogeneous options. For example, while homogeneous catalysts often exhibit high activity and selectivity, heterogeneous catalysts can be more easily separated and recycled.[2][3][4]
-
Reagent Purity: Ensure the purity of your starting materials. Recrystallization or distillation of the o-phenylenediamine and aldehyde can remove impurities that may be poisoning the catalyst or participating in side reactions.[1]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and solvent to find the optimal conditions for your specific substrate and catalyst combination. An inappropriate temperature can either slow down the reaction or promote the formation of unwanted byproducts.[1][5]
-
Catalyst Loading: The amount of catalyst used can also impact the yield. While increasing the catalyst loading might improve the yield up to a certain point, excessive amounts can sometimes lead to undesired side reactions or be economically inefficient.
Question: I am observing the formation of multiple products and side reactions. How can I improve the selectivity?
Answer: The formation of multiple products or low selectivity is a common issue, often related to the reaction conditions and the nature of the catalyst. Over-alkylation or arylation at the N-1 position of the benzimidazole ring can lead to a mixture of products.[6] The reactivity of the starting aldehyde can also influence selectivity; electron-rich aldehydes may behave differently than electron-deficient ones.[7][8]
Potential Solutions:
-
Catalyst Choice: The choice of catalyst can significantly influence the selectivity of the reaction. Some catalysts may favor the formation of the desired 2-substituted benzimidazole, while others might promote the formation of 1,2-disubstituted products.[6]
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants (o-phenylenediamine to aldehyde) can help minimize the formation of side products.
-
Temperature and Reaction Time: Adjusting the reaction temperature and time can help to favor the desired product. Higher temperatures might lead to the formation of undesired byproducts.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with a range of solvents is recommended.
Question: My catalyst seems to be inactive or shows low activity. What could be the reason?
Answer: Catalyst deactivation can occur through several mechanisms. The catalyst might be poisoned by impurities in the reactants or solvent. In the case of heterogeneous catalysts, the active sites might be blocked or the support material could be unstable under the reaction conditions. For homogeneous catalysts, the metal center might precipitate out of the solution.[5]
Potential Solutions:
-
Purification of Reagents and Solvents: As mentioned previously, ensuring the high purity of all reaction components is critical to prevent catalyst poisoning.
-
Catalyst Support and Stability: For heterogeneous catalysts, consider the choice of support material. The support should be stable under the reaction conditions and provide good dispersion of the active catalytic species.[2][4]
-
Inert Atmosphere: Some catalysts are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation.
-
Catalyst Regeneration: In some cases, heterogeneous catalysts can be regenerated. This typically involves washing to remove adsorbed species or thermal treatment to restore the active sites.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for benzimidazole synthesis.
What are the common types of catalysts used for benzimidazole synthesis?
A wide variety of catalysts have been successfully employed for benzimidazole synthesis. These can be broadly categorized as:
-
Metal-based Catalysts: These are the most common and include catalysts based on copper (Cu), palladium (Pd), iron (Fe), nickel (Ni), cobalt (Co), and gold (Au).[9][10][11][12][13][14] They can be used in both homogeneous and heterogeneous forms.
-
Acid Catalysts: Both Brønsted and Lewis acids can catalyze the condensation reaction. Examples include p-toluenesulfonic acid (p-TSOH), chlorosulfonic acid, and various metal triflates like erbium(III) triflate (Er(OTf)3).[8][15][16]
-
Nanomaterial Catalysts: Nanoparticles of metals or metal oxides (e.g., ZnO-NPs, Au/TiO2) have shown high catalytic activity due to their large surface area.[13][15][17]
-
Heterogeneous Catalysts: These include catalysts supported on materials like clays (B1170129) (e.g., Montmorillonite K10), zeolites, and polymers, which offer advantages in terms of separation and reusability.[2][4][6]
What is the difference between homogeneous and heterogeneous catalysts in this context?
-
Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity as the active sites are readily accessible.[3] However, their separation from the product can be challenging.[3]
-
Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This facilitates easy separation and recycling of the catalyst.[2][4] While they might sometimes exhibit lower activity compared to their homogeneous counterparts, recent advancements in materials science are closing this gap.[2]
How do I choose the best catalyst for my specific reaction?
The optimal catalyst depends on several factors, including the specific substrates (o-phenylenediamine and aldehyde derivatives), desired reaction conditions (e.g., temperature, solvent), and practical considerations like cost and reusability. A systematic approach to catalyst screening is often the most effective way to identify the best catalyst for a particular application.
What are some "green" or environmentally friendly catalytic approaches for benzimidazole synthesis?
Green chemistry approaches aim to reduce the environmental impact of chemical processes. In the context of benzimidazole synthesis, this includes:
-
The use of water or other environmentally benign solvents.[18]
-
Employing reusable heterogeneous catalysts to minimize waste.[2][4]
-
Solvent-free reaction conditions, often assisted by microwave irradiation or ball-milling.[6][15]
-
The use of catalysts derived from renewable resources or earth-abundant metals.[18][19]
Experimental Protocols & Data
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts for the synthesis of 2-phenylbenzimidazole (B57529) from o-phenylenediamine and benzaldehyde (B42025) under optimized conditions reported in the literature.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH4Cl | 4 mmol | CHCl3 | Room Temp. | 4 | 92 | [20] |
| Nickel Acetate | - | - | Room Temp. | - | High | [11] |
| Fe(III) Porphyrin | Catalytic amount | - | Mild conditions | - | High | [10] |
| Montmorillonite K10 | 20 wt% | Solvent-free (MW) | 60 | - | 81.2 | [6] |
| Au/TiO2 | - | CHCl3:MeOH (3:1) | Ambient | - | High | [21] |
| Yb(OTf)3 | 0.5 | Solvent-free | 90 | 1 | 92 | [22] |
| Er(OTf)3 | 10 | Ethanol | 120 | 0.08 | 91 | [23] |
General Experimental Protocol for Catalyst Screening
This protocol outlines a general procedure for screening different catalysts for the synthesis of a target benzimidazole derivative.
-
Reactant Preparation: In a reaction vessel (e.g., a round-bottom flask), dissolve o-phenylenediamine (1 mmol) in a suitable solvent (5 mL).
-
Catalyst Addition: Add the catalyst to be screened (e.g., 1-10 mol%).
-
Aldehyde Addition: Add the corresponding aldehyde (1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature or heated) for a specified time. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), quench the reaction (if necessary) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired benzimidazole.
-
Characterization: Characterize the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Reaction Pathway and Catalytic Cycle
Caption: Generalized catalytic cycle for benzimidazole synthesis.
Experimental Workflow for Catalyst Optimization
Caption: Workflow for catalyst screening and optimization.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. Immobilization of CuO onto melamine functionalized magnetic nanocomposite: an efficient catalyst for the Preparation of benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of transition-metal (Cu or Pd)-catalyzed synthesis of benzimidazoles from amidines: theoretical investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 17. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 18. Efficient green catalyst for one-pot synthesis of benzimidazole [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of 5-Aminobenzimidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 5-Aminobenzimidazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The two primary methods for industrial production are:
-
Catalytic Hydrogenation of 5-Nitrobenzimidazole (B188599): This is a widely used method that involves the reduction of 5-nitrobenzimidazole using a catalyst like Raney nickel or Palladium on carbon (Pd/C) under controlled temperature and pressure. It is favored for its high purity and yield.[1]
-
Azo Coupling followed by Hydrogenation: This method involves the diazotization of an aromatic amine, such as aniline (B41778), which is then coupled with o-phenylenediamine (B120857) to form an azo compound. This intermediate is subsequently reduced to this compound.[1][2]
Q2: What are the critical safety precautions for handling hydrogenation reactions at an industrial scale?
A2: Hydrogenation reactions involve flammable hydrogen gas, high pressures, and potentially pyrophoric catalysts, necessitating strict safety protocols:[3]
-
Pressure-Rated Equipment: All reactors, piping, and fittings must be certified for high-pressure hydrogen service.
-
Inert Atmosphere: The system must be purged with an inert gas like nitrogen to remove all oxygen before introducing hydrogen to prevent explosive mixtures.[3]
-
Controlled Gas Feed: Hydrogen should be introduced in a controlled manner, with careful monitoring of pressure and temperature.[3]
-
Thermal Management: Hydrogenation is exothermic. A robust cooling system is crucial to prevent thermal runaway.[3][4]
-
Catalyst Handling: Pyrophoric catalysts like Raney Nickel must be handled under a wet blanket (e.g., water or solvent) to prevent ignition upon contact with air.
-
Static Discharge Prevention: Ensure all equipment is properly grounded to prevent sparks.[5]
Q3: How can I minimize environmental impact during production?
A3: Modern synthesis routes are designed to be more environmentally friendly. The catalytic hydrogenation process is considered a green production method as it avoids the use of nitrating reagents like concentrated nitric acid and reduces the generation of saline wastewater.[2] Older methods using iron powder for reduction generated significant iron mud waste, which is difficult and costly to dispose of.[6] Recycling solvents and recovering catalysts are also key practices for minimizing environmental impact.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, pressure, time). 3. Catalyst deactivation or poisoning. 4. Side reactions forming byproducts. | 1. Monitor reaction completion using HPLC. Extend reaction time if necessary. 2. Optimize reaction parameters. Refer to the experimental protocols and data tables below for recommended ranges. 3. Regenerate or replace the catalyst. Ensure starting materials and solvents are free of poisons like sulfur compounds. 4. Adjust reaction conditions to minimize byproduct formation. Lowering the temperature may increase selectivity. |
| Product Purity Issues (e.g., discoloration, presence of intermediates) | 1. Incomplete reaction leaving starting materials. 2. Formation of colored byproducts. 3. Inefficient purification/recrystallization. 4. Catalyst residues in the final product. | 1. Ensure the reaction goes to completion. 2. Use activated carbon for decolorization during workup.[6] 3. Optimize the recrystallization solvent and procedure. 4. Ensure complete filtration of the catalyst after the reaction. A celite pad can be effective.[7] |
| Catalyst Deactivation | 1. Poisoning by impurities in the feedstock (e.g., sulfur, phosphorus).[8] 2. Sintering of the metal catalyst at high temperatures. 3. Fouling by carbonaceous deposits on the catalyst surface.[9] 4. Leaching of the active metal. | 1. Purify starting materials to remove catalyst poisons. 2. Operate within the recommended temperature range for the specific catalyst. 3. The catalyst may be regenerated by controlled oxidation (calcination) to burn off deposits.[9][10] 4. Optimize reaction conditions to be less aggressive. Consider a different catalyst support. |
| Runaway Reaction (uncontrolled temperature and pressure increase) | 1. Inadequate cooling capacity for the exothermic reaction. 2. Too rapid addition of reagents. 3. Agitator failure leading to localized hot spots. | 1. Immediately stop the addition of all reactants. 2. Ensure the cooling system is operating at maximum capacity. 3. Maintain agitation to ensure uniform heat distribution. If the agitator has failed, do not restart it. 4. Be prepared for an emergency quench by transferring the reactor contents to a quench tank. |
Data Presentation
Table 1: Reaction Parameters for Catalytic Hydrogenation of 5-Nitrobenzimidazole
| Parameter | Condition | Source |
| Catalyst | Raney Nickel or Pd/C | [1][6] |
| Solvent | Methanol (B129727) or Ethanol (B145695) | [6][7] |
| Temperature | 95-105 °C | [11] |
| Hydrogen Pressure | 1.0 - 2.0 MPa | [11] |
| Reaction Time | 4 - 6 hours | [2] |
| Typical Yield | > 93% | [2] |
| Typical Purity | > 98% | [2] |
Table 2: Key Parameters for Azo Coupling and Subsequent Hydrogenation
| Step | Parameter | Condition | Source |
| Diazotization | Temperature | -5 to 5 °C | [2] |
| Reagents | Aniline, Sodium Nitrite (B80452), Hydrochloric Acid | [2] | |
| Azo Coupling | Temperature | -4 to 5 °C | [2] |
| pH | 5 - 10 | [2] | |
| Condensation | Temperature | 90 - 120 °C | [2] |
| Reagents | Azo compound, Urea (B33335), Sulfuric Acid | [2] | |
| Hydrogenation | Temperature | 75 - 85 °C | [2] |
| Pressure | 1.5 - 2.0 MPa | [2] | |
| Catalyst | 5% Palladium on Carbon | [2] | |
| Overall Yield | ~94% | [2] | |
| Final Purity | > 98.5% | [2] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Nitrobenzimidazole
-
Reactor Preparation: Charge a high-pressure autoclave with 5-nitrobenzimidazole, the catalyst (e.g., Raney Nickel or 5-10% Pd/C), and a suitable solvent such as methanol or ethanol.[6][7][12]
-
Inerting: Seal the autoclave and purge the system 3-5 times with nitrogen gas to remove all oxygen.[12]
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa).[11]
-
Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 95-105 °C). The reaction progress can be monitored by the uptake of hydrogen (pressure drop).[11][12]
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with nitrogen.
-
Isolation: Filter the reaction mixture while hot through a pad of celite to remove the catalyst.[7][11] The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization from hot water or ethanol.
Protocol 2: Synthesis via Azo Coupling, Condensation, and Hydrogenation
-
Diazotization: In a cooled reactor (-5 to 5 °C), add sodium nitrite to a hydrochloric acid solution of aniline to prepare the aniline diazonium salt solution.[2]
-
Azo Coupling: Slowly add the diazonium salt solution to a solution of o-phenylenediamine while maintaining the temperature between -4 and 5 °C and the pH between 5 and 10 to form the azo compound.[2]
-
Condensation: The isolated azo compound is mixed with urea and water in a condensation reactor. The mixture is heated to 90-120 °C for 2-3 hours. Concentrated sulfuric acid is slowly added to catalyze the reaction and control the pH. The resulting azobenzimidazolone compound is then isolated.[2]
-
Hydrogenation: The azobenzimidazolone compound is charged into a high-pressure autoclave with a palladium on carbon catalyst and ethanol or methanol. The hydrogenation is carried out at 75-85 °C and 1.5-2.0 MPa for 4-6 hours.[2]
-
Isolation: After the reaction, the catalyst is recovered by hot filtration. The filtrate is concentrated to recover the solvent, and the crude this compound is isolated by filtration, washed with water, and dried under vacuum.[2]
Mandatory Visualizations
Caption: Workflow for Catalytic Hydrogenation of 5-Nitrobenzimidazole.
Caption: Workflow for Azo Coupling Route to this compound.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. Buy this compound | 934-22-5 [smolecule.com]
- 2. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. This compound | 934-22-5 [chemicalbook.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Resolving poor solubility of 5-Aminobenzimidazole in reaction media
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor solubility of 5-Aminobenzimidazole (5-ABI) in reaction media.
Troubleshooting Guide: Resolving 5-ABI Dissolution Issues
Use this guide for step-by-step solutions to common solubility problems encountered during experiments with this compound.
Problem: this compound fails to dissolve or precipitates from the reaction medium.
Before proceeding, perform an initial assessment:
-
Visual Inspection: Is the material fully undissolved, or has it precipitated after initial dissolution?
-
Solvent Choice: Is the selected solvent appropriate for the amphiphilic nature of 5-ABI? The molecule possesses both hydrophilic amino groups and a hydrophobic aromatic core.[1]
-
Concentration: Is the concentration of 5-ABI approaching or exceeding its saturation point in the chosen solvent?
The following workflow provides a systematic approach to troubleshooting these issues.
Troubleshooting Q&A
Question 1: My 5-ABI is not dissolving in the selected solvent. What should I do?
Answer: This is a common issue due to the compound's limited solubility. Benzimidazole (B57391) derivatives generally show better solubility in alcohols compared to water or non-polar solvents.[1]
Table 1: Troubleshooting Poor Initial Dissolution
| Potential Cause | Suggested Solution & Protocol |
|---|---|
| Inappropriate Solvent Choice | 5-ABI has slight solubility in methanol.[1] For many benzimidazoles, polar aprotic solvents are effective. Action: Switch to a more suitable solvent system. Consider preparing a high-concentration stock in DMSO or DMF and diluting it into your aqueous reaction medium. See Protocol 1 for details. |
| Suboptimal pH | The amino and imidazole (B134444) groups of 5-ABI are ionizable. Adjusting the pH can significantly increase solubility by forming a more soluble salt in situ. Action: Modify the pH of your reaction medium. For acidic media, the amine group will be protonated. See Protocol 2. |
| Insufficient Solubilization Energy | Dissolution may be kinetically limited and require energy input. Action: Gently warm the mixture or use sonication.[2] Be cautious, as excessive heat can cause degradation. A temperature of 37-50°C is a safe starting point. |
| High Concentration | The amount of 5-ABI may exceed its solubility limit in the given volume of solvent. Action: Reduce the concentration by increasing the solvent volume. If this is not possible, a different solvent or a co-solvent system is required. See Protocol 3. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble?
A1: The solubility of 5-ABI is governed by its amphiphilic molecular structure. It contains a hydrophilic amino group (-NH2) capable of hydrogen bonding with polar solvents and a larger, hydrophobic benzimidazole ring system.[1] This dual nature restricts its solubility in both purely polar (like water) and non-polar solvents. Its flat, planar structure can also lead to strong intermolecular stacking in the solid state, which requires significant energy to overcome during dissolution.
Q2: What are the best solvents for dissolving this compound?
A2: While comprehensive quantitative data is scarce, qualitative information suggests the following:
-
Polar Aprotic Solvents: DMSO (Dimethyl Sulfoxide) and DMF (N,N-Dimethylformamide) are generally effective for creating concentrated stock solutions.
-
Alcohols: Methanol and ethanol (B145695) can be used, although solubility is described as "slight".[1] Benzimidazoles often show better solubility in alcohols with carbon chain lengths of C3-C6.[1]
-
Aqueous Media: Solubility is very low. It is highly dependent on pH.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Reported Solubility Profile |
|---|---|---|
| Polar Aprotic | DMSO, DMF | Generally Good |
| Polar Protic (Alcohols) | Methanol, Ethanol | Slight to Moderate[1] |
| Polar Protic (Aqueous) | Water, Buffers | Very Poor (at neutral pH) |
| Non-Polar | Toluene, Hexane | Very Poor |
Q3: Can salt formation improve the solubility of 5-ABI?
A3: Yes. Converting a benzimidazole into a salt is an effective strategy to improve its aqueous solubility and dissolution rate.[3] This can be done either by synthesizing and isolating the salt form (e.g., this compound hydrochloride) or by forming the salt in situ by adjusting the pH of the medium as described in Protocol 2.
Experimental Protocols
Protocol 1: Preparation of a 5-ABI Stock Solution in DMSO
This protocol is for preparing a high-concentration stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound (MW: 133.15 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tube or vial
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh the desired amount of 5-ABI and place it into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Vortex the vial vigorously for 2-3 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
Gentle warming to 37°C can also be applied, but avoid excessive heat.[2]
-
Once fully dissolved, inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This protocol describes how to increase the solubility of 5-ABI in an aqueous medium by forming a soluble salt.
Materials:
-
This compound
-
Aqueous buffer or reaction medium
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Suspend the weighed 5-ABI powder in your desired aqueous medium at room temperature.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 1 M HCl dropwise to the suspension. The amino group on the benzene (B151609) ring and the nitrogen atoms in the imidazole ring can be protonated, increasing solubility in acidic conditions.
-
Monitor the dissolution of the solid as the pH decreases. Continue adding acid until the solid is fully dissolved.
-
Note the final pH. If your experiment requires a specific pH range, you may need to adjust your experimental design or use a co-solvent if the required pH is not compatible.
-
Caution: Be aware that changing the pH may affect the stability of other reagents or the intended reaction pathway.
Protocol 3: Using a Co-solvent System
This method is useful when the final reaction must be conducted in a predominantly aqueous environment but requires a solubility boost.
Materials:
-
5-ABI Stock Solution (from Protocol 1)
-
Aqueous reaction medium (e.g., buffer, cell culture media)
-
Vortex mixer or stir plate
Procedure:
-
Prepare a concentrated stock solution of 5-ABI in a water-miscible organic solvent like DMSO or ethanol, following Protocol 1.
-
While vigorously stirring or vortexing the aqueous reaction medium, add the required volume of the 5-ABI stock solution dropwise.
-
The rapid mixing helps to disperse the compound and prevent localized precipitation upon addition of the organic stock to the aqueous phase.
-
Ensure the final concentration of the organic co-solvent is low enough (typically <1-5%) not to interfere with your downstream application or reaction.
-
Observe the final solution for any signs of precipitation. If cloudiness occurs, the final concentration of 5-ABI is likely too high for that specific co-solvent ratio.
References
Technical Support Center: Purifying Benzimidazole Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying benzimidazole (B57391) derivatives using column chromatography. Find detailed protocols, troubleshooting advice, and frequently asked questions to navigate challenges in your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzimidazole derivatives?
A1: The most frequently used stationary phase for the column chromatography of benzimidazole derivatives is silica (B1680970) gel (typically 60-120 mesh or 230-400 mesh).[1] Standard silica gel is often the first choice for these separations.[2]
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The choice of mobile phase is critical and is usually determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).[1][3] The polarity of the eluent is gradually increased by raising the percentage of the more polar solvent to facilitate the separation of compounds.[1]
Q3: My benzimidazole derivative is not dissolving in the mobile phase. How should I load it onto the column?
A3: If your compound has poor solubility in the elution solvent, you can use a "dry loading" technique.[4] Dissolve your crude product in a suitable solvent in which it is soluble, add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a free-flowing powder. This powder containing your adsorbed compound can then be carefully added to the top of your packed column.[2][4]
Q4: My purified product yield is very low. What are the possible reasons?
A4: Low recovery can stem from several factors. The compound might have some solubility in the cold solvent used for washing, or the product may be unstable and degrading on the silica gel.[2][5] It is also possible that the fractions containing the product were not all collected. Careful monitoring of the elution process with TLC is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots (co-elution) | The mobile phase polarity is either too high or too low.[2] The column was not packed uniformly, leading to channeling.[2] | Adjust the solvent system polarity based on TLC results. For less polar compounds, use a less polar eluent and vice-versa.[2] Ensure the column is packed evenly without any air bubbles or cracks.[2] |
| Product is decomposing on the column | Some benzimidazole derivatives can be unstable on acidic silica gel.[5][6] | Perform a stability test on a small scale using 2D TLC to see if the compound degrades on silica.[5] If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[5] In some cases, a rapid purification (flash chromatography) can minimize decomposition time. |
| Compound elutes too quickly (low Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound takes too long to elute (high Rf) or shows tailing | The mobile phase is not polar enough.[5] | Gradually increase the polarity of the eluent once the elution of your compound begins to speed up the process and reduce tailing.[5] |
| Multiple spots on TLC after reaction | The reaction is incomplete, or side products have formed.[7] | Use column chromatography with a gradient elution, starting with a non-polar solvent system and gradually increasing polarity to separate the desired product from impurities and unreacted starting materials.[7] |
| Crystallization of compound/impurity in the column | The compound or an impurity is crystallizing, blocking the solvent flow.[5] | This is a challenging issue. Pre-purification to remove the crystallizing substance might be necessary. Using a wider column may also help.[5] |
Experimental Protocols
General Column Chromatography Protocol for Benzimidazole Derivatives
This protocol provides a general methodology for the purification of benzimidazole derivatives and should be optimized based on the specific compound and impurity profile.[1][2]
Materials:
-
Crude benzimidazole derivative
-
Silica gel (e.g., 230-400 mesh)[1]
-
Solvents for mobile phase (e.g., Ethyl Acetate and Hexane/Petroleum Ether)[1][3]
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection: Determine the optimal solvent system by running TLC plates with your crude mixture in various ratios of a non-polar and a polar solvent (e.g., ethyl acetate in hexane). Aim for an Rf value of 0.2-0.3 for your target compound for good separation.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.[2]
-
Carefully pour the slurry into the column, ensuring it is perfectly vertical.
-
Allow the silica to settle, tapping the column gently to ensure uniform packing without air bubbles.[2]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[4] Carefully apply the solution to the top of the silica bed using a pipette.[4]
-
Dry Loading: If solubility is an issue, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[2][4]
-
-
Elution:
-
Fraction Collection: Collect the eluate in separate fractions.[1]
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified benzimidazole derivative.[1][3]
Data Presentation
Typical Solvent Systems for Benzimidazole Derivative Purification
| Benzimidazole Derivative | Stationary Phase | Mobile Phase / Solvent System | Reference(s) |
| General 2-Substituted Benzimidazoles | Silica gel | Ethyl acetate / n-hexane (1:1) | [3] |
| 1,6-Dimethyl-1H-benzo[d]imidazole | Silica gel | Gradient of Ethyl Acetate in Petroleum Ether | [1] |
| 2-tert-butyl-6-methyl-1H-benzimidazole | Silica gel | Gradient from 5% to 50% Ethyl acetate in hexane | [2] |
| 2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazole | Silica gel | Ethyl acetate / Hexane (15:85) | [8] |
| General Substituted Benzimidazoles | Silica gel | Ethyl acetate / n-hexane (for TLC: 3:5) | [3] |
Visualizations
Experimental Workflow for Benzimidazole Purification
Caption: Workflow for purifying benzimidazole derivatives via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Minimizing impurities in the synthesis of 5-aminobenzimidazole ketone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities during the synthesis of 5-aminobenzimidazole ketone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound ketone, and which is recommended for high purity?
A1: There are two main synthetic routes. The most common is a two-step process involving the nitration of a benzimidazole (B57391) precursor followed by the reduction of the nitro group. An alternative "green" method involves azo coupling followed by hydrogenation, which avoids harsh nitrating agents. For achieving high purity, the nitration-reduction pathway is well-established, provided the nitro-intermediate is purified before the final reduction step. This strategy efficiently prevents the carryover of dinitro-impurities into the final product.[1][2]
Q2: My final product purity is low when using the nitration-reduction pathway. What are the likely sources of impurities?
A2: Low purity in the final product typically stems from two main sources:
-
Incomplete Reactions: Unreacted 5-nitrobenzimidazole (B188599) ketone from the reduction step is a common impurity.
-
Side-Reaction Products: The formation of dinitrobenzene derivatives during the initial nitration step can lead to corresponding diamino impurities that are difficult to remove.[1] Inadequate control of reaction conditions (temperature, pressure) during hydrogenation can also generate side products.[3]
Q3: How can I prevent the formation of dinitro impurities?
A3: The key is a two-fold approach. First, carefully control the conditions during the nitration step. Second, and more importantly, purify the 5-nitrobenzimidazole ketone intermediate before proceeding to the hydrogenation step.[1] This ensures that any dinitro byproducts are removed, leading to a cleaner reduction and a final product of high purity.[1]
Q4: The catalytic hydrogenation of 5-nitrobenzimidazole ketone is slow or incomplete. What should I troubleshoot?
A4: If the hydrogenation is not proceeding as expected, consider the following factors:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon or Raney Nickel) may be deactivated. Ensure you are using a fresh, active catalyst and that the catalyst-to-substrate ratio is appropriate (typically 1.5g to 5g of catalyst for ~35g of starting material).[1][2]
-
Hydrogen Pressure: The hydrogen pressure must be maintained within the optimal range, typically between 1.0 and 3.0 MPa. The reaction is often monitored by observing hydrogen uptake; if the pressure does not decrease over an hour, the reaction may be complete or stalled.[1][2]
-
Temperature: The reaction temperature is critical. Most protocols specify a range of 95°C to 105°C.[1][3]
-
Solvent Purity: Ensure the alcohol solvent (methanol or ethanol) is of sufficient purity and is properly degassed.
Q5: What are the most effective methods for purifying crude this compound ketone?
A5: Several effective purification methods are available:
-
Recrystallization: Hot water recrystallization is a simple and effective method for obtaining a white, snowflake-like solid product.[1]
-
Solvent Washing/Slurrying: Washing or "beating" the crude filter cake with methanol (B129727) at room temperature can effectively remove soluble impurities.[4]
-
Acid-Base Purification: For higher purity, the crude product can be dissolved in a dilute acid solution (e.g., hydrochloric acid), treated with activated carbon to remove colored impurities, and then re-precipitated by neutralizing the solution with a base like ammonia (B1221849).[4][5]
Q6: What analytical techniques are recommended for assessing product purity and identifying impurities?
A6: A combination of chromatographic and spectroscopic methods is essential for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile impurities.[1][2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, such as residual solvents.[6]
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are crucial for the structural confirmation of the final product and the elucidation of unknown impurity structures.[2]
Data Presentation
Table 1: Comparison of Catalytic Hydrogenation Conditions
| Parameter | Protocol 1[1] | Protocol 2[2] | Protocol 3[3] |
| Starting Material | 5-Nitrobenzimidazole ketone | Azobenzimidazolone compound | 5-Nitrobenzimidazole ketone |
| Catalyst | Pd-C or Raney Nickel | Palladium on Carbon or Raney Nickel | Raney Nickel |
| Solvent | Alcohol (e.g., Methanol) | Ethanol or Methanol | Methanol |
| Temperature | 95 °C | 40 - 90 °C | 100 ± 5 °C |
| H₂ Pressure | 1.0 - 2.0 MPa | 1.0 - 3.0 MPa | 1.5 - 2.0 MPa |
| Reaction Time | ~5 hours | 1 - 5 hours | 5 - 6 hours |
Table 2: Reported Purity and Yield Data
| Synthesis/Purification Method | Purity (HPLC) | Yield | Reference |
| Nitration followed by Pd-C hydrogenation | >99.0% | 74 - 95% (for nitro intermediate) | [1] |
| Azo-coupling followed by Pd-C hydrogenation | 98.9% | 93.7% | [2] |
| Purification via acid/base treatment | 98.86% | 86.00% | [4] |
| Hydrogenation with 5% ethanol-water | 97.5 - 98.7% | ≥95% | [5] |
Diagrams
Caption: Synthetic workflow for this compound ketone and key impurity sources.
Caption: Troubleshooting guide for low purity in this compound ketone synthesis.
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 5-Nitrobenzimidazole Ketone This protocol is a composite based on methods described in the literature.[1][3]
-
Charging the Reactor: In a hydrogenation autoclave, add 35.8g of purified 5-nitrobenzimidazole ketone, 1.5g of 5% Pd-C catalyst (or 5g of Raney Nickel), and 100-450 mL of methanol.[1][3]
-
Inerting: Seal the reactor and replace the atmosphere with nitrogen (N₂) three to five times to remove all oxygen.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen (H₂) two to five times. Pressurize the reactor with H₂ to an initial pressure of 1.0-2.0 MPa.[1][3]
-
Reaction: Begin stirring and heat the mixture to 95-105°C. Maintain the H₂ pressure in the range of 1.0-2.0 MPa. The reaction is typically complete in 5-6 hours.[1][3]
-
Monitoring: Monitor the reaction by observing the pressure drop from H₂ consumption. The reaction is considered complete when the pressure remains stable for at least one hour.[1]
-
Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Filter the reaction mixture while hot to remove the catalyst.
-
Isolation: Concentrate the filtrate by evaporating the solvent under reduced pressure. The crude this compound ketone will precipitate. Collect the solid by suction filtration.
Protocol 2: Purification by Recrystallization [1]
-
Dissolution: Transfer the crude solid product to a suitable flask. Add a minimal amount of hot distilled water and heat until the solid completely dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the white, snowflake-like crystals by suction filtration.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 3: Purification via Acid-Base Treatment [4]
-
Dissolution: In a flask, add the crude this compound ketone to a mixture of methanol and 10-36% hydrochloric acid. Stir and heat to 50-60°C until the solid is completely dissolved.
-
Decolorization: Add activated carbon to the solution and stir for 20-30 minutes to decolorize the filtrate. Filter the mixture to remove the activated carbon.
-
Precipitation: Cool the light-yellow filtrate. Slowly add 1-20% aqueous ammonia solution while stirring to adjust the pH to 7-10. The purified product will precipitate out of the solution.
-
Isolation and Drying: Collect the solid by filtration, wash the filter cake with water, and dry in an oven at 100-120°C for 20-48 hours.
References
- 1. CN103193714B - 5-amino-benzimidazolone synthetic method - Google Patents [patents.google.com]
- 2. CN113121447A - Synthetic method for preparing this compound ketone - Google Patents [patents.google.com]
- 3. CN102002002A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN101397275B - Method for preparing 2-( p-aminophenyl) benzimidazole-5-amine - Google Patents [patents.google.com]
- 5. CN108101850B - Method for improving quality of 5-acetoacetylaminobenzimidazolone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 5-Aminobenzimidazole and 2-Aminobenzimidazole for Researchers and Drug Development Professionals
An objective guide to the properties, biological activities, and experimental evaluation of two key benzimidazole (B57391) isomers.
In the landscape of medicinal chemistry and drug discovery, benzimidazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the various substituted benzimidazoles, the positional isomers 5-Aminobenzimidazole and 2-Aminobenzimidazole (B67599) have garnered significant attention due to their distinct and potent biological activities. This guide provides a comprehensive comparative analysis of these two molecules, presenting experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical and Spectroscopic Properties
While both isomers share the same molecular formula (C₇H₇N₃) and molecular weight (133.15 g/mol ), their structural differences lead to variations in their physicochemical and spectroscopic properties. A summary of these key characteristics is presented below.
| Property | This compound | 2-Aminobenzimidazole |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol |
| Melting Point | 162 - 168 °C[1] | 226 - 230 °C[2] |
| Boiling Point | 222 °C at 3.5 mmHg[1] | Not readily available |
| Appearance | Light yellow to brown crystalline powder[1] | White shiny plates or powder[3] |
| UV λmax (in Ethanol) | 300 nm | 283, 243, 212 nm |
| Key IR Bands (cm⁻¹) | ~3400-3300 (NH₂ stretch), ~3245 (N-H stretch, ring), 1672-1566 (C=N stretch) | ~3480-3000 (N-H stretch), ~1640 (C=N stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically resonate in the range of 7-8 ppm. | Aromatic protons around 6.8-7.1 ppm; NH₂ protons as a broad signal. |
Comparative Biological Activities
The therapeutic potential of this compound and 2-Aminobenzimidazole lies in their diverse biological activities. While both have shown promise in oncology, their primary mechanisms and other applications differ significantly.
Anticancer and Antiproliferative Activity
Both isomers serve as scaffolds for the development of potent anticancer agents. However, their derivatives often target different pathways.
-
This compound derivatives have been investigated as selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, a key target in cancer therapy.[4] For instance, the this compound-containing compound CH5183284/Debio 1347 has shown significant antitumor activity in various xenograft models.[4]
-
2-Aminobenzimidazole derivatives exhibit a broader range of anticancer mechanisms, including inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling, which is crucial for angiogenesis.[5][6] Additionally, various derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, with some inducing apoptosis and cell cycle arrest.[7][8]
A summary of the reported IC₅₀ values for various derivatives is presented below. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivative (CH5183284/Debio 1347) | FGFR1 Amplified (DMS114) | Data not directly provided in abstracts | [4] |
| This compound Derivative (CH5183284/Debio 1347) | FGFR2 Amplified (SNU-16) | Data not directly provided in abstracts | [4] |
| 2-Aminobenzimidazole Derivative (Series 1) | MCF-7 (Breast) | 31.2 ± 4.49 (µg/mL) | [9] |
| 2-Aminobenzimidazole Derivative (Series 2) | HCT-116 (Colon) | 16.18 ± 3.85 (µg/mL) | [9] |
| 2-Aminobenzimidazole Derivative (Compound 20) | HCT-116 (Colon) | 7.44 | [10] |
| 2-Aminobenzimidazole Derivative (Compound 20) | HepG2 (Liver) | 9.99 | [10] |
| 2-Aminobenzimidazole Derivative (Compound 20) | MCF-7 (Breast) | 8.27 | [10] |
Gastric Acid Secretion Inhibition
A direct comparative study has shown a clear distinction in the ability of these isomers to inhibit gastric acid secretion.
-
This compound has been demonstrated to decrease basal and betazole-stimulated gastric acid secretion in Shay-rats.[11] This effect is suggested to be linked to an anti-H2-histamine activity.[11]
-
2-Aminobenzimidazole , in the same study, did not show any significant effect on gastric acid secretion.[11]
The inhibitory action of substituted benzimidazoles on gastric acid secretion is primarily mediated through the inhibition of the H⁺/K⁺ ATPase (proton pump) in parietal cells.[12][13][14]
Histamine (B1213489) H3 Receptor Antagonism
-
2-Aminobenzimidazole serves as a key pharmacophore for a class of potent and selective histamine H3 receptor antagonists.[15] These compounds are of interest for treating neurological disorders like Alzheimer's disease and ADHD.[16] The H3 receptor is an inhibitory autoreceptor that modulates the release of histamine and other neurotransmitters in the brain.[16]
-
This compound is not typically associated with H3 receptor antagonism. Its antihistamine activity, as mentioned in the context of gastric acid secretion, is directed towards H2 receptors.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound is through the catalytic hydrogenation of 5-nitrobenzimidazole (B188599).
Materials:
-
5-Nitrobenzimidazole
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst
-
Celite
Procedure:
-
Dissolve 5-nitrobenzimidazole in methanol.
-
Add the 10% Pd/C catalyst to the solution.
-
Carry out the hydrogenation reaction under a hydrogen atmosphere at atmospheric pressure for approximately 20 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain pure this compound.
Synthesis of 2-Aminobenzimidazole
One established method for synthesizing 2-Aminobenzimidazole involves the cyclodesulfurization of N-(o-aminophenyl)thiourea using mercuric oxide.
Materials:
-
N-(o-aminophenyl)thiourea
-
Mercuric oxide (HgO)
-
Absolute ethanol (B145695)
Procedure:
-
To a mixture of HgO in absolute ethanol at 70-75 °C, add N-(o-aminophenyl)thiourea over a 5-minute period.
-
Stir the mixture at 70-75 °C for 15 minutes after the addition is complete.
-
Add additional portions of HgO and continue heating to ensure the completion of the reaction.
-
Vacuum-filter the hot mixture to remove the precipitated mercuric sulfide.
-
Evaporate the filtrate to dryness to yield 2-aminobenzimidazole as a crystalline solid.[17]
In Vitro Antiproliferative Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity.[3][11][13][14][18]
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
Fix the cells by adding cold 10% TCA and incubating at 4 °C for 1 hour.
-
Wash the plates with 1% acetic acid to remove TCA.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow to air-dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is critical for drug development.
Inhibition of Gastric Acid Secretion by Substituted Benzimidazoles
Substituted benzimidazoles, including proton pump inhibitors derived from the benzimidazole scaffold, act by irreversibly blocking the H⁺/K⁺ ATPase in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid into the stomach lumen.[12]
Caption: Simplified signaling pathway of gastric acid secretion and its inhibition by substituted benzimidazoles.
Anticancer Mechanism of 2-Aminobenzimidazole Derivatives via VEGFR-2 Inhibition
Many 2-aminobenzimidazole derivatives exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. A key target in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6]
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2-aminobenzimidazole derivatives.
Mechanism of Action of 2-Aminobenzimidazole Derivatives as Histamine H3 Receptor Antagonists
As antagonists of the presynaptic H3 autoreceptor, these compounds block the receptor's inhibitory effect on histamine release, thereby increasing histamine levels in the synaptic cleft. This leads to enhanced neurotransmission.[16]
Caption: Mechanism of action of 2-aminobenzimidazole derivatives as histamine H3 receptor antagonists.
Conclusion
Both this compound and 2-Aminobenzimidazole are valuable scaffolds in drug discovery, each with a unique profile of biological activities. This compound shows promise as an inhibitor of gastric acid secretion and as a basis for developing targeted anticancer therapies like FGFR inhibitors. In contrast, 2-Aminobenzimidazole has a broader application in medicinal chemistry, with its derivatives demonstrating potent activities as anticancer agents through mechanisms like VEGFR-2 inhibition, as well as acting as histamine H3 receptor antagonists for neurological conditions. The choice between these isomers as a starting point for drug design will depend on the specific therapeutic target and desired mechanism of action. The experimental protocols and pathway analyses provided in this guide offer a foundational resource for researchers to further explore and exploit the therapeutic potential of these versatile molecules.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 15. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Aminobenzimidazole Derivatives
The benzimidazole (B57391) scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to naturally occurring purines.[1] This bicyclic aromatic compound, consisting of a fused benzene (B151609) and imidazole (B134444) ring, readily interacts with a range of biological targets through hydrogen bonding, π-π stacking, and metal coordination.[2][3] The introduction of an amino group at the 5-position creates a key intermediate, 5-aminobenzimidazole, which serves as a versatile building block for synthesizing derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and receptor-modulating effects.[4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various this compound derivatives, supported by quantitative data and experimental methodologies, to aid researchers in the rational design of novel therapeutic agents.
Core Scaffold and Substitution Positions
The fundamental this compound structure allows for substitutions at several key positions that significantly influence its biological activity. The primary points of modification are the nitrogen atoms of the imidazole ring (N1), the carbon at position 2 (C2), and the exocyclic amino group at position 5 (C5-NH2).
// Invisible nodes and edges for alignment edge[style=invis]; Core -> Screening; Modification -> Data; Synthesis -> SAR_Analysis; }
Caption: General workflow for SAR studies of this compound derivatives.
SAR in Anti-Inflammatory Activity
Derivatives of benzimidazole have been explored for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key to the inflammatory cascade.
Key SAR Observations:
-
C2 Position: Substitution at the C2 position with aromatic rings, such as a phenyl group, is common in derivatives showing anti-inflammatory activity.
-
C5 Position: The presence of an amine group at the C5 position (or R1 in some nomenclatures) enhances the inhibition of both COX and 5-LOX enzymes.[6]
-
Other Substitutions: A compound with a methyl group at R2 and an amine at R1 showed potent COX-1 inhibition.[6] The introduction of a hydrophilic group at the R5 position tends to favor COX-2 inhibition, while a lipophilic group at the same position favors COX-1 inhibition.[6]
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Substituents | Target | IC50 (µM) | Reference |
| R¹=NH₂, R²=CH₃, R³,R⁴=H | COX-1 | 0.72 ± 0.77 | [6] |
| R⁵=CN | COX-1 | 8.17 ± 2.85 | [6] |
| R⁵=CN | COX-2 | 6.79 ± 1.46 | [6] |
| R⁵=2-aminopyridin-4-yl | 5-LOX | 8.41 ± 1.22 | [6] |
// Nodes AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#FFFFFF", fontcolor="#202124"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#FFFFFF", fontcolor="#202124"]; PGs_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AA -> COX1; AA -> COX2; COX1 -> PGs_Physiological [label="Stomach Lining,\nPlatelet Aggregation"]; COX2 -> PGs_Inflammatory [label="Inflammation,\nPain, Fever"]; Inhibitor -> COX1 [arrowhead=tee, color="#EA4335"]; Inhibitor -> COX2 [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of COX pathways by this compound derivatives.
SAR in Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi, including drug-resistant strains.[7]
Key SAR Observations:
-
General: The antimicrobial activity is highly dependent on the nature and position of substituents on the bicyclic ring.[7][8]
-
C2 Position: The length of the side chain at the C2 position can influence biological activity against specific strains like C. albicans, B. subtilis, and S. aureus.[4]
-
C5 Position: Halo-substituents (e.g., chloro, iodo) at the C5 position are a common feature in compounds with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] 5-iodo and 5-methyl derivatives have shown high antifungal activity.[9]
-
N1 Position: For activity against Gram-negative bacteria, modifications to improve cell accumulation are crucial. This often involves incorporating a non-sterically hindered ionizable nitrogen (like a primary amine) and maintaining low three-dimensionality.[10]
Quantitative Comparison of Antimicrobial Activity (MIC)
| Organism | Compound/Substituents | MIC (µg/mL) | Reference |
| E. coli (tolC-mutant) | Compound III (1,2-disubstituted) | 2 | [10][11] |
| E. coli (tolC-mutant) | Compound 25d | 0.125 | [11] |
| E. coli (tolC-mutant) | Compounds 25c, 25h, 25k, 25r, 26b | 0.125 - 32 | [10] |
| MRSA Strains | 5-halo substituted derivatives | Comparable to Ciprofloxacin | [7] |
| C. albicans | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-iodo-1H-benzimidazole | > Nystatin/Fluconazole | [9] |
| S. cerevisiae | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | > Nystatin/Fluconazole | [9] |
SAR in Serotonin (B10506) 5-HT₄ Receptor Antagonism
Certain benzimidazole derivatives, specifically 4-carboxamides and carboxylates, have been developed as potent and selective antagonists for the serotonin 5-HT₄ receptor. While not strictly 5-amino derivatives, the SAR principles are highly relevant to the benzimidazole core.
Key SAR Observations:
-
Basic Nitrogen: The presence of a voluminous (bulky) substituent on the basic nitrogen atom of the amino moiety is critical for high affinity and selectivity.[12]
-
Distance: An optimal distance of approximately 8.0 Å between this basic nitrogen and the aromatic ring is crucial for recognition at the 5-HT₄ binding site.[12]
-
Selectivity: Many of these compounds show excellent selectivity over other serotonin receptors like 5-HT₃, 5-HT₂A, and 5-HT₁A.[12]
Quantitative Comparison of 5-HT₄ Receptor Binding Affinity
| Compound | Target | Kᵢ (nM) | pA₂ | Reference |
| Amide 12 | 5-HT₄ | 0.32 | 7.6 | [12] |
| Amide 13 | 5-HT₄ | 0.11 | 7.9 | [12] |
| Amide 14 | 5-HT₄ | 0.29 | 8.2 | [12] |
| Amide 15 | 5-HT₄ | 0.54 | 7.9 | [12] |
| Ester 24 | 5-HT₄ | 0.11 - 2.9 | - | [12] |
| Ester 25 | 5-HT₄ | 0.11 - 2.9 | - | [12] |
// Core Core [label="this compound\nCore", shape=hexagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Positions N1 [label="N1-Position", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C2-Position", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C5-Amino Group", fillcolor="#FFFFFF", fontcolor="#202124"];
// Substituents & Activities N1_Sub [label="Primary Amine", fillcolor="#FBBC05", fontcolor="#202124"]; N1_Act [label="Gram-Negative\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
C2_Sub [label="Phenyl / Heterocycle", fillcolor="#FBBC05", fontcolor="#202124"]; C2_Act [label="Anti-inflammatory\nAntifungal", fillcolor="#34A853", fontcolor="#FFFFFF"];
C5_Sub1 [label="Halo-substituents\n(Cl, I)", fillcolor="#FBBC05", fontcolor="#202124"]; C5_Act1 [label="Potent MRSA\nActivity", fillcolor="#34A853", fontcolor="#FFFFFF"];
C5_Sub2 [label="Acyl / Sulfonyl", fillcolor="#FBBC05", fontcolor="#202124"]; C5_Act2 [label="Kinase Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Core -> N1; Core -> C2; Core -> C5;
N1 -> N1_Sub [dir=none]; N1_Sub -> N1_Act [label="enhances"]; C2 -> C2_Sub [dir=none]; C2_Sub -> C2_Act [label="confers"]; C5 -> C5_Sub1 [dir=none]; C5_Sub1 -> C5_Act1 [label="leads to"]; C5 -> C5_Sub2 [dir=none]; C5_Sub2 -> C5_Act2 [label="important for"]; }
Caption: Logical summary of key SAR findings for 5-aminobenzimidazoles.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10⁵ CFU/mL for bacteria). Positive (microorganism, no drug) and negative (medium only) controls are included.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of COX isoforms, which convert arachidonic acid into prostaglandin (B15479496) H₂.
-
Assay Principle: A colorimetric or fluorometric method is typically used. The peroxidase activity of COX is measured, where the heme in the active site catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, producing a colored product.
-
Procedure: Purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Indomethacin) in a buffer solution at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid (substrate) and the colorimetric substrate.
-
Measurement: The rate of color development is monitored over time using a spectrophotometer or plate reader.
-
Calculation: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is then determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Receptor Binding Assay (e.g., for 5-HT₄ Receptor)
This assay quantifies the affinity of a compound for a specific receptor using a radioligand competition format.
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₄) are prepared from cell lines or animal tissues (e.g., guinea pig striatum).
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]GR113808) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 4. isca.me [isca.me]
- 5. Buy this compound | 934-22-5 [smolecule.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [bradscholars.brad.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Diabetic Potential of Benzimidazole-2-thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of type 2 diabetes mellitus necessitates the exploration of novel therapeutic agents. Benzimidazole-2-thiols have emerged as a promising class of compounds with demonstrated anti-diabetic properties. This guide provides a comparative analysis of their performance, supported by experimental data, to aid in the validation and further development of these potential drug candidates.
In Vitro Anti-Diabetic Activity: α-Glucosidase Inhibition
A series of thirteen novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity.[1][2] The results demonstrate that all synthesized compounds exhibit superior inhibitory potential compared to the standard anti-diabetic drug, acarbose (B1664774).[1][2]
The half-maximal inhibitory concentration (IC50) values for each compound are presented in Table 1. Notably, compound 7i displayed the most potent inhibition with an IC50 value of 0.64 ± 0.05 μM, significantly lower than that of acarbose (873.34 ± 1.21 μM).[1] This highlights the potential of this series of benzimidazole-2-thiols as effective α-glucosidase inhibitors.
| Compound | IC50 (μM) ± SEM |
| Acarbose (Standard) | 873.34 ± 1.21 |
| 7a | 11.84 ± 0.26 |
| 7b | 27.26 ± 0.30 |
| 7c | 9.84 ± 0.08 |
| 7d | 5.34 ± 0.16 |
| 7e | 16.38 ± 0.53 |
| 7f | 6.46 ± 0.30 |
| 7g | 8.62 ± 0.19 |
| 7h | 20.73 ± 0.59 |
| 7i | 0.64 ± 0.05 |
| 7j | 18.65 ± 0.74 |
| 7k | 70.28 ± 1.52 |
| 7l | 343.10 ± 1.62 |
| 7m | 11.09 ± 0.79 |
| Table 1: In Vitro α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives. |
In Vivo Anti-Diabetic Activity: Insights from Benzimidazole (B57391) Derivatives
While in vivo data for the specific 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol series is not yet available, studies on other benzimidazole derivatives provide valuable insights into their potential anti-diabetic effects in animal models. For instance, in a study using experimental type 2 diabetic rats, the benzimidazole derivatives albendazole (B1665689) and lansoprazole (B1674482) demonstrated the ability to partially decrease blood glucose and HbA1c levels.[2]
A key in vivo assay for evaluating anti-diabetic activity is the Oral Glucose Tolerance Test (OGTT). This test measures the body's ability to clear a glucose load from the bloodstream. A study on 2-nitro benzimidazole in alloxan-induced diabetic rats showed a significant reduction in blood glucose levels at 2 and 4 hours post-administration, comparable to the standard drug glibenclamide.[3]
Table 2 presents a hypothetical in vivo evaluation of a representative benzimidazole-2-thiol (Compound 7i) in an OGTT, compared with existing anti-diabetic drugs. This table is for illustrative purposes to guide future research, as direct comparative in vivo data for this specific compound against metformin (B114582) and sitagliptin (B1680988) is not currently available in the reviewed literature.
| Treatment Group | Dose | Fasting Blood Glucose (mg/dL) | Blood Glucose at 30 min (mg/dL) | Blood Glucose at 60 min (mg/dL) | Blood Glucose at 120 min (mg/dL) |
| Diabetic Control | Vehicle | 250 ± 15 | 450 ± 20 | 420 ± 18 | 350 ± 22 |
| Compound 7i | 10 mg/kg | Data not available | Data not available | Data not available | Data not available |
| Metformin | 200 mg/kg | 245 ± 12 | 380 ± 15 | 310 ± 14 | 220 ± 18 |
| Sitagliptin | 10 mg/kg | 248 ± 14 | 400 ± 18 | 350 ± 16 | 280 ± 20 |
| Glibenclamide | 10 mg/kg | 242 ± 13 | 350 ± 16 | 280 ± 15 | 180 ± 15 |
| Table 2: Hypothetical Comparative Oral Glucose Tolerance Test (OGTT) Data. (Values for Metformin, Sitagliptin, and Glibenclamide are representative and based on their known pharmacological effects. Data for Compound 7i is needed from future in vivo studies). |
Experimental Protocols
Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m)
The synthesis of the target compounds is a multi-step process.[1][2]
In Vitro α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of the synthesized compounds was determined as follows:
-
A mixture of 10 μL of the test compound (in various concentrations), 100 μL of 0.1 M phosphate (B84403) buffer (pH 6.8), and 50 μL of α-glucosidase solution (0.5 unit/mL) was pre-incubated at 37°C for 15 minutes.
-
After pre-incubation, 50 μL of p-nitrophenyl-α-D-glucopyranoside (PNPG) solution (3.0 mM) was added to initiate the reaction.
-
The reaction mixture was incubated at 37°C for 15 minutes.
-
The reaction was terminated by the addition of 100 μL of 0.2 M sodium carbonate solution.
-
The absorbance of the liberated p-nitrophenol was measured at 405 nm using a microplate reader.
-
Acarbose was used as the positive control. The percentage of inhibition was calculated, and the IC50 values were determined.
In Vivo Oral Glucose Tolerance Test (OGTT)
The following protocol is a standard procedure for conducting an OGTT in rats to evaluate the in vivo anti-diabetic activity of a test compound.
-
Animal Model: Alloxan-induced or streptozotocin-induced diabetic rats are commonly used models.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (12-14 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure the initial blood glucose level (time 0).
-
Drug Administration: The test compound (e.g., Compound 7i), vehicle (control), or standard anti-diabetic drugs (metformin, sitagliptin, glibenclamide) are administered orally at a predetermined dose.
-
Glucose Challenge: After a specific time (e.g., 30 or 60 minutes) following drug administration, a glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Blood glucose levels at each time point are measured using a glucometer. The area under the curve (AUC) for the glucose tolerance test is calculated to assess the overall glycemic control.
Potential Signaling Pathways
The anti-diabetic effects of benzimidazole derivatives are believed to be mediated through multiple signaling pathways. Two key pathways that are likely involved are the AMP-activated protein kinase (AMPK) and the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) pathways.[4][5] Activation of these pathways can lead to improved insulin (B600854) sensitivity, increased glucose uptake, and reduced hepatic glucose production.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor. Its activation in response to low energy levels (high AMP/ATP ratio) triggers a cascade of events that promote catabolic processes to generate ATP. In the context of diabetes, AMPK activation in skeletal muscle and liver leads to:
-
Increased glucose uptake.
-
Enhanced fatty acid oxidation.
-
Decreased gluconeogenesis.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Activation of PPARγ by ligands, such as certain benzimidazole derivatives, leads to:
-
Enhanced insulin sensitivity in adipose tissue, muscle, and liver.
-
Increased expression of genes involved in glucose and lipid metabolism.
Conclusion and Future Directions
The presented data strongly suggest that 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols are potent in vitro inhibitors of α-glucosidase, with several derivatives showing significantly higher activity than the standard drug acarbose. While in vivo studies on other benzimidazole derivatives indicate a promising potential for improving glycemic control, further in vivo investigations, including Oral Glucose Tolerance Tests, are imperative to validate the anti-diabetic efficacy of this specific series of compounds.
Future research should focus on:
-
Conducting in vivo studies to determine the efficacy and safety of the most potent benzimidazole-2-thiol derivatives in diabetic animal models.
-
Performing direct comparative studies against widely prescribed anti-diabetic drugs such as metformin and sitagliptin to establish their relative therapeutic potential.
-
Elucidating the precise molecular mechanisms of action, including the experimental validation of their effects on the AMPK and PPARγ signaling pathways.
Such studies will be crucial in advancing the development of this promising class of compounds as novel therapeutic agents for the management of type 2 diabetes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards multi-target antidiabetic agents: Discovery of biphenyl-benzimidazole conjugates as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
5-Aminobenzimidazole: A Comparative Analysis of Its Efficacy as an Enzyme Inhibitor
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. 5-Aminobenzimidazole, a heterocyclic aromatic compound, has emerged as a significant scaffold in medicinal chemistry, demonstrating inhibitory activity against several key enzymes. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives against other known inhibitors, supported by available experimental data and detailed methodologies. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile molecule.
Comparative Efficacy of this compound Derivatives
While direct comparative data for this compound is limited in the readily available scientific literature, studies on its derivatives provide valuable insights into its potential as an enzyme inhibitor. Research has primarily focused on its role in inhibiting acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease, and α-glucosidase, a target for type 2 diabetes management.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 5-aminobenzimidazolone have been synthesized and evaluated for their ability to inhibit AChE. The data presented below compares the inhibitory concentration (IC50) of a leading derivative with the well-established AChE inhibitor, Rivastigmine.
| Compound | Target Enzyme | IC50 (μmol·L⁻¹) | Reference Inhibitor | IC50 (μmol·L⁻¹) |
| 5-Aminobenzimidazolone Derivative (4d) | Acetylcholinesterase (AChE) | 7.2 | Rivastigmine | > 7.2 |
Lower IC50 values indicate greater potency.
The data indicates that the 5-aminobenzimidazolone derivative exhibits potent AChE inhibition, surpassing the efficacy of Rivastigmine in the cited study.[1]
α-Glucosidase Inhibition
A series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, derived from this compound, have demonstrated significant α-glucosidase inhibitory activity. The following table showcases the IC50 values of the most potent derivative in comparison to Acarbose, a standard antidiabetic drug.
| Compound | Target Enzyme | IC50 (μM) | Reference Inhibitor | IC50 (μM) |
| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol (7i) | α-Glucosidase | 0.64 ± 0.05 | Acarbose | 873.34 ± 1.21 |
Lower IC50 values indicate greater potency.
This data highlights the exceptional potency of the this compound derivative as an α-glucosidase inhibitor, being significantly more effective than the commercially available drug, Acarbose.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key enzyme inhibition assays cited in the comparative data.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.
Procedure:
-
Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test inhibitor solution.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE solution to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.
α-Glucosidase Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of α-glucosidase.
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm.
Procedure:
-
Reagent Preparation: Prepare phosphate buffer (pH 6.8), α-glucosidase enzyme solution, pNPG substrate solution, and the test inhibitor solution.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer and the test inhibitor at various concentrations.
-
Enzyme Addition: Add the α-glucosidase solution to each well.
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Add the pNPG solution to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C.
-
Stop Reaction: Add a stop solution (e.g., sodium carbonate) to terminate the reaction.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Path Forward
To conceptualize the application of this compound in a therapeutic context, the following diagrams illustrate a potential signaling pathway and a typical experimental workflow for evaluating enzyme inhibitors.
Caption: Inhibition of Acetylcholine Hydrolysis.
Caption: General Experimental Workflow.
Conclusion
The available data, primarily from derivative studies, strongly suggests that the this compound scaffold is a promising foundation for the development of potent inhibitors for enzymes such as acetylcholinesterase and α-glucosidase. The significantly lower IC50 values of these derivatives compared to established drugs underscore the therapeutic potential of this chemical class. Further research, including direct comparative studies of the parent this compound molecule, is warranted to fully elucidate its efficacy and selectivity profile. The detailed protocols and conceptual diagrams provided in this guide aim to facilitate such future investigations and accelerate the translation of these promising findings into clinical applications.
References
Spectroscopic Approach to Confirming the Structure of 5-Aminobenzimidazole: A Comparative Guide
A comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of synthesized organic compounds like 5-aminobenzimidazole. This guide provides a comparative overview of the expected spectroscopic data for this compound and its isomers, 4-aminobenzimidazole and 2-aminobenzimidazole (B67599). Due to the limited availability of public spectroscopic data for these specific compounds, this guide combines available data with predicted characteristics based on general principles of spectroscopic interpretation for aromatic and heterocyclic compounds.
This guide is intended for researchers, scientists, and professionals in drug development who require a reference for the structural characterization of aminobenzimidazole derivatives. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with standardized experimental protocols.
Comparative Spectroscopic Data
The structural differences between this compound, 4-aminobenzimidazole, and 2-aminobenzimidazole should manifest in their respective spectra. The following tables summarize the available and expected spectroscopic data.
Table 1: ¹H NMR Spectral Data Comparison (Predicted and Available)
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Available Data (δ, ppm) | Multiplicity |
| This compound | H-2 | ~8.0 | - | s |
| H-4 | ~7.3 | - | d | |
| H-6 | ~6.8 | - | dd | |
| H-7 | ~7.4 | - | d | |
| -NH₂ | 3.5 - 5.0 | - | br s | |
| -NH (imidazole) | 11.0 - 12.5 | - | br s | |
| 4-Aminobenzimidazole | H-2 | ~8.0 | - | s |
| H-5 | ~6.7 | - | t | |
| H-6 | ~7.1 | - | d | |
| H-7 | ~6.9 | - | d | |
| -NH₂ | 4.0 - 5.5 | - | br s | |
| -NH (imidazole) | 11.0 - 12.5 | - | br s | |
| 2-Aminobenzimidazole | H-4/H-7 | ~7.12 | 7.116[1] | m |
| H-5/H-6 | ~6.86 | 6.862[1] | m | |
| -NH₂ | ~6.3 | 6.26[1] | br s | |
| -NH (imidazole) | 10.0 - 11.5 | - | br s |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | ~142 |
| C-4 | ~115 | |
| C-5 | ~140 | |
| C-6 | ~110 | |
| C-7 | ~120 | |
| C-3a | ~135 | |
| C-7a | ~145 | |
| 4-Aminobenzimidazole | C-2 | ~142 |
| C-4 | ~138 | |
| C-5 | ~110 | |
| C-6 | ~122 | |
| C-7 | ~108 | |
| C-3a | ~146 | |
| C-7a | ~134 | |
| 2-Aminobenzimidazole | C-2 | ~155 |
| C-4/C-7 | ~115 | |
| C-5/C-6 | ~120 | |
| C-3a/C-7a | ~138 |
Table 3: FT-IR Spectral Data Comparison (Predicted and Available)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Available Data (cm⁻¹) |
| This compound | N-H stretch (imidazole) | 3300-3200 (broad) | - |
| N-H stretch (amine) | 3500-3300 (two bands) | - | |
| C=N stretch | 1640-1610 | - | |
| C=C stretch (aromatic) | 1600-1450 | - | |
| N-H bend (amine) | 1650-1580 | - | |
| 4-Aminobenzimidazole | N-H stretch (imidazole) | 3300-3200 (broad) | - |
| N-H stretch (amine) | 3500-3300 (two bands) | - | |
| C=N stretch | 1640-1610 | - | |
| C=C stretch (aromatic) | 1600-1450 | - | |
| N-H bend (amine) | 1650-1580 | - | |
| 2-Aminobenzimidazole | N-H stretch (imidazole & amine) | 3400-3100 (multiple broad bands) | - |
| C=N stretch | 1650-1620 | - | |
| C=C stretch (aromatic) | 1600-1450 | - | |
| N-H bend (amine) | 1640-1560 | - |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ m/z | Key Fragmentation Peaks (Predicted) | Available Data (m/z) |
| This compound | C₇H₇N₃ | 133.15 | 133 | 106 ([M-HCN]⁺), 79 | - |
| 4-Aminobenzimidazole | C₇H₇N₃ | 133.15 | 133 | 106 ([M-HCN]⁺), 79 | - |
| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | 133 | 106 ([M-HCN]⁺), 92, 65 | Molecular Ion: 133.0, Fragments: 106.0, 105.0, 79.0, 78.0[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aminobenzimidazole sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (typically 8-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid aminobenzimidazole sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the spectroscopic characterization and confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
Aminobenzimidazoles: Bridging the Gap Between In Vitro Promise and In Vivo Reality in Cancer Research
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic from a laboratory curiosity to a clinical candidate is a rigorous one. Aminobenzimidazole compounds, a class of heterocyclic molecules, have shown considerable promise in preclinical cancer studies. This guide provides a comparative analysis of their efficacy in controlled in vitro environments versus complex in vivo models, supported by experimental data and detailed methodologies, to offer a clearer perspective on their translational potential.
The benzimidazole (B57391) scaffold, due to its structural similarity to naturally occurring purine (B94841) nucleotides, allows derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent cytotoxic effects against numerous cancer cell lines.[1] This guide delves into the quantitative data from both in vitro and in vivo studies, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways these compounds modulate.
In Vitro vs. In Vivo Efficacy: A Comparative Data Analysis
The transition from a two-dimensional cell culture to a three-dimensional tumor microenvironment within a living organism often presents a significant challenge for the efficacy of drug candidates. The following tables summarize the available quantitative data for various aminobenzimidazole derivatives, highlighting the disparities and correlations between their in vitro cytotoxicity and in vivo anti-tumor activity.
Table 1: In Vitro Cytotoxicity of Aminobenzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID/Series | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzimidazole Series 1 | MCF-7 | Breast | 31.2 ± 4.49 (µg/mL) | [1] |
| HCT-116 | Colon | - | [1] | |
| HepG2 | Liver | - | [1] | |
| A549 | Lung | - | [1] | |
| HeLa | Cervical | - | [1] | |
| Iminobenzimidazoles | KB | - | ~1 | [2] |
| HL60 | Leukemia | ~1 | [2] | |
| HCT116 | Colon | ~1 | [2] | |
| Jzu 17 | HUVECs | - | (Inhibits proliferation) | [3] |
| Compound 5 | MCF-7 | Breast | 17.8 ± 0.24 (µg/mL) | [4] |
| DU-145 | Prostate | 10.2 ± 1.4 (µg/mL) | [4] | |
| H69AR | Lung | 49.9 ± 0.22 (µg/mL) | [4] | |
| Mebendazole (MBZ) | MDA-MB-231 | Triple-Negative Breast | (Reduces colony formation) | [5] |
| RT-R-MDA-MB-231 | Radiotherapy-Resistant TNBC | (Reduces colony formation) | [5] |
Note: Some IC50 values are reported in µg/mL as per the source. Conversion to µM requires the molecular weight of each specific compound.[1][4]
Table 2: In Vivo Anti-Tumor Efficacy of Selected Aminobenzimidazole Derivatives
| Compound ID | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Jzu 17 | Mouse Matrigel Plug Assay | - | 2.5 or 5 mg·kg⁻¹·day⁻¹ | Attenuated VEGF-A-induced neovascularization | [3] |
| Mouse Metastasis Model | Melanoma (B16F10) | - | Reduced lung metastasis | [3] | |
| Mebendazole (MBZ) | Allograft Mice | Triple-Negative Breast Cancer | - | Significantly induced DNA damage and cell cycle arrest | [6] |
| Compound 9 | Rat Liver Cancer Model | Liver | - | Showed restoration of liver function and pathology | [7] |
| Ru(III) Complex (2) | EAC Mouse Model | Ehrlich Ascites Carcinoma | - | Removal of cancer burden with low toxicity | [8] |
Key Mechanisms of Action: Targeting Critical Signaling Pathways
The anticancer activity of aminobenzimidazole derivatives stems from their ability to interfere with crucial cellular processes. Two prominent mechanisms of action that have been identified are the inhibition of VEGFR-2 signaling, a key pathway in angiogenesis, and the disruption of microtubule dynamics, which is vital for cell division.
VEGFR-2 Signaling Pathway Inhibition
Several aminobenzimidazole compounds, such as Jzu 17, have been shown to target the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[3] This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression as it supplies tumors with essential nutrients and oxygen.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Aminobenzimidazole Compounds.
Microtubule Dynamics Disruption
Another critical target for aminobenzimidazole compounds is the cytoskeleton, specifically the microtubules.[9] These dynamic protein polymers are essential for forming the mitotic spindle during cell division. By interfering with microtubule polymerization, these compounds can induce cell cycle arrest and apoptosis.
Caption: Disruption of Microtubule Dynamics by Aminobenzimidazole Compounds.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
Caption: Workflow of the MTT Cell Viability Assay.
Detailed Steps:
-
Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The aminobenzimidazole compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds. A vehicle control (medium with DMSO) and a blank (medium only) are included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition and Formazan (B1609692) Solubilization: After the incubation period, MTT reagent is added to each well and incubated for 4 hours. The medium is then removed, and DMSO is added to dissolve the formazan crystals.[2]
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Efficacy Evaluation: Xenograft Tumor Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[10]
Experimental Workflow:
Caption: Workflow for a Xenograft Tumor Model Study.
Detailed Steps:
-
Animal Models and Housing: Immunocompromised mice (e.g., BALB/c nude or SCID mice), typically 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and access to sterile food and water ad libitum.[11]
-
Tumor Cell Implantation: Cultured human cancer cells are harvested, washed, and resuspended in a suitable medium like PBS or Matrigel. A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring and Treatment Initiation: Tumor size is measured regularly (e.g., twice a week) using calipers, and the tumor volume is calculated. When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[11]
-
Drug Administration: The aminobenzimidazole compound is formulated in a suitable vehicle and administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analyses such as histology or biomarker studies.
Conclusion
Aminobenzimidazole compounds demonstrate significant potential as anticancer agents, with robust in vitro activity against a variety of cancer cell lines. However, the translation of this potency to in vivo models is not always direct, highlighting the importance of comprehensive preclinical evaluation. The data and protocols presented in this guide underscore the necessity of considering factors such as pharmacokinetics, bioavailability, and the complex tumor microenvironment when assessing the therapeutic potential of these compounds. Further investigation into the structure-activity relationships and optimization of drug-like properties will be crucial in advancing promising aminobenzimidazole derivatives toward clinical application.
References
- 1. A novel 2‐aminobenzimidazole‐based compound Jzu 17 exhibits anti‐angiogenesis effects by targeting VEGFR‐2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Docking Performance of Novel Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole (B57391) scaffold continues to be a cornerstone in the development of new therapeutic agents due to its versatile binding capabilities and wide range of biological activities. Recent research has focused on the design and synthesis of novel benzimidazole derivatives with enhanced efficacy against various diseases, particularly cancer and microbial infections. Molecular docking studies are a critical component of this research, providing valuable insights into the binding interactions between these new compounds and their biological targets at a molecular level. This guide offers a comparative analysis of the docking performance of recently developed benzimidazole derivatives against key protein targets, supported by experimental data and detailed methodologies.
Comparative Docking Performance of Benzimidazole Derivatives
The following table summarizes the molecular docking results for several recently synthesized benzimidazole derivatives against various protein targets implicated in cancer and microbial diseases. The data highlights the binding affinity of these compounds, which is a key indicator of their potential inhibitory activity.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) | Biological Activity | Reference |
| Compound 2d | GALR3 | - | - | - | Anticancer (DLD-1, MDA-MB-231) | [1] |
| Compound 9e | Not Specified | - | Doxorubicin | - | Anticancer (A-549, MCF-7) | [2] |
| Compound 14e | Not Specified | - | Doxorubicin | - | Anticancer (A-549, MCF-7) | [2] |
| Compound 5a | EGFR, VEGFR-2, PDGFR | - | - | - | Anticancer (HepG-2) | [3] |
| Compound 5e | EGFR, VEGFR-2, PDGFR | - | - | - | Anticancer (HepG-2) | [3] |
| Compound 4c | EGFR, BRAFV600E | - | - | - | Anticancer (NCI-60) | [4] |
| Compound 4e | EGFR, BRAFV600E | - | - | - | Anticancer (NCI-60) | [4] |
| Compound 2a | Lung Cancer Protein (1M17) | -6.6 | - | - | Anticancer (A549, DLD-1) | |
| Compound 2a | Colon Cancer Antigen (2HQ6) | - | - | - | Anticancer (A549, DLD-1) | |
| Compound 5d | Topoisomerase II (1JIJ) | -9.05 | - | - | Antibacterial | [5] |
| Compound 6d | Topoisomerase II (1JIJ) | -9.10 | - | - | Antibacterial | [5] |
| Compound 5d | DNA Gyrase Subunit B (1KZN) | -10.04 | - | - | Antibacterial | [5] |
| Compound 6d | DNA Gyrase Subunit B (1KZN) | -9.37 | - | - | Antibacterial | [5] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results. Below are detailed protocols for the key experiments.
Molecular Docking Protocol
A generalized molecular docking workflow was followed in the referenced studies, which typically includes the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then subjected to energy minimization to obtain a stable conformation.
-
Grid Generation: A binding site on the target protein is defined, usually based on the position of a known inhibitor or through active site prediction algorithms. A grid box is generated around this binding site to define the search space for the docking simulation.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina[6][7][8][9], Schrodinger (Maestro)[10][11], or Hex 8.0[12]. The software systematically samples different conformations and orientations of the ligand within the defined binding site and calculates the binding affinity for each pose using a scoring function. The pose with the best score (lowest binding energy) is considered the most probable binding mode.
-
Analysis of Results: The docking results are analyzed to identify the best-ranked pose of each ligand. The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are visualized and examined.
Visualizing the Molecular Docking Workflow and a Key Signaling Pathway
To further illustrate the processes involved in these studies, the following diagrams, generated using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway often targeted by benzimidazole derivatives.
Caption: A flowchart illustrating the key stages of a typical molecular docking study.
Caption: A simplified diagram of the EGFR signaling pathway, a common target for anticancer benzimidazole derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles [jchemlett.com]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of New Benzimidazole, Benzoxazole, Imidazole and Tetrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
A Comparative Study on the Antimicrobial Activity of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole (B57391) and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural similarity to purines allows for interaction with various biological targets, making them promising candidates for the development of new antimicrobial agents.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial performance of various benzimidazole derivatives, supported by quantitative data and detailed experimental protocols.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative benzimidazole derivatives against common bacterial and fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Benzimidazole Derivatives (in µg/mL)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-Substituted Benzimidazoles | |||
| 2-(p-nitrophenyl)benzimidazole | Staphylococcus aureus | - | [1] |
| 2-(p-chlorophenyl)benzimidazole | Staphylococcus aureus | - | [1] |
| 2-(4-styrylphenyl)-N-methylbenzimidazole | Salmonella typhimurium | 0.1 | [1] |
| 2-(4-styrylphenyl)-N-ethylbenzimidazole | Salmonella typhimurium | 0.1 | [1] |
| Pyrimido[1,2-a]benzimidazoles | |||
| Derivative 19 | Staphylococcus aureus | - | [1] |
| Derivative 20 | Pseudomonas aeruginosa | - | [1] |
| Bis-benzimidazoles | |||
| Compound 11d | Staphylococcus aureus | 2 | [5] |
| Compound 11d | Bacillus subtilis | 2 | [5] |
| Compound 11d | Escherichia coli | 16 | [5] |
| Compound 11d | Candida albicans | 4 | [5] |
| Benzimidazole-hydrazones | |||
| Carboxy substituted derivative | Candida species | 25 | [6] |
| Reference Antibiotics | |||
| Ciprofloxacin | Staphylococcus aureus | 4 | [7] |
| Ciprofloxacin | Escherichia coli | 8 | [7] |
| Norfloxacin | Escherichia coli | 0.039 | [7] |
| Chloromycin | Staphylococcus aureus | 12.50 | [7] |
| Fluconazole | Candida albicans | - | [5] |
| Ampicillin | Staphylococcus aureus | 0.27 | [8] |
| Ampicillin | Escherichia coli | 0.26 | [8] |
Note: "-" indicates that a specific value was not provided in the cited source, although activity was reported.
Experimental Protocols
The following are standardized methods for determining the antimicrobial activity of benzimidazole derivatives.
Broth Microdilution Method for MIC Determination
This quantitative technique is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][9][10][11][12][13]
a. Preparation of Materials:
-
Test Compounds: Prepare a stock solution of the benzimidazole derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Microorganism: Use a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard.[14]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is common for fungi.[14]
-
96-Well Microtiter Plates: Use sterile, flat-bottomed plates.
b. Assay Procedure:
-
Dispense the growth medium into all wells of the microtiter plate.
-
Add the stock solution of the test compound to the first well of each row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism and medium without the compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[15]
-
The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[9][10]
Agar (B569324) Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[2][15][16][17][18]
a. Preparation of Materials:
-
Test Compounds: Impregnate sterile filter paper disks with a known concentration of the benzimidazole derivative.
-
Microorganism: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Agar Plates: Use Mueller-Hinton agar plates with a uniform thickness.
b. Assay Procedure:
-
Inoculate the entire surface of the agar plate evenly with the standardized microorganism suspension using a sterile swab to create a lawn of bacteria.[16]
-
Aseptically place the impregnated disks on the agar surface, ensuring firm contact.
-
Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.
-
Incubate the plates under the same conditions as the broth microdilution method.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[17]
Mechanisms of Antimicrobial Action
Benzimidazole derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in microorganisms.
Inhibition of Fungal Tubulin Polymerization
A key mechanism of antifungal action for many benzimidazole derivatives is the disruption of microtubule assembly.[1][3][14][19] They bind to β-tubulin, a subunit of the microtubule, preventing its polymerization into functional microtubules.[1][3][5][14][19] This interference with microtubule formation disrupts crucial cellular processes such as cell division and intracellular transport, ultimately leading to fungal cell death.[1][3]
Caption: Fungal tubulin polymerization inhibition by benzimidazole derivatives.
Inhibition of Bacterial DNA Gyrase
In bacteria, a primary target for certain benzimidazole derivatives is DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[6][20][21][22][23] By binding to the ATP-binding site of the GyrB subunit, these compounds inhibit the enzyme's activity.[20] This prevents the negative supercoiling of DNA, leading to a disruption of DNA synthesis and ultimately bacterial cell death.[20]
Caption: Bacterial DNA gyrase inhibition by benzimidazole derivatives.
Conclusion
Benzimidazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. The presented data highlights their potential against a range of bacterial and fungal pathogens, with some derivatives exhibiting efficacy comparable or superior to existing antibiotics. The elucidation of their mechanisms of action, such as the inhibition of tubulin polymerization and DNA gyrase, provides a rational basis for the design of more potent and selective antimicrobial compounds. Further research, focusing on structure-activity relationship (SAR) studies and in vivo efficacy, is warranted to fully explore the therapeutic potential of this important class of molecules.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. asm.org [asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Activity and Mechanism of Novel Benzimidazole-Containing Flavonol Derivatives as Potential Tubulin Polymerization Inhibitors against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. youtube.com [youtube.com]
- 14. biorxiv.org [biorxiv.org]
- 15. apec.org [apec.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. microbenotes.com [microbenotes.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. crsubscription.com [crsubscription.com]
- 22. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Benzimidazole Synthesis Routes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of the benzimidazole (B57391) scaffold is a critical step in the discovery of new therapeutic agents. This heterocyclic aromatic compound is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a head-to-head comparison of various synthetic routes to benzimidazoles, offering quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparative Analysis of Key Synthesis Routes
The synthesis of benzimidazoles can be broadly categorized into classical methods, which often require harsh reaction conditions, and modern, greener alternatives that offer improved efficiency and sustainability. This section provides a quantitative comparison of some of the most common approaches for the synthesis of 2-phenylbenzimidazole (B57529), a representative example of this class of compounds.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Classical Methods | ||||||
| Phillips-Ladenburg Synthesis | Hydrochloric Acid | - | Reflux | 4 hours | ~60-85% | [3] |
| Modern & Greener Methods | ||||||
| Condensation with Aldehyde (Ammonium Chloride) | Ammonium (B1175870) Chloride (NH4Cl) | Chloroform | Room Temperature | 4 hours | 94% | [4][5] |
| Condensation with Aldehyde (Sodium Bisulfite) | Sodium Bisulfite | Water | 80-90 | 1.5 hours | 96.3% | [6] |
| Microwave-Assisted Synthesis (from Aldehyde) | Sodium Metabisulfite | Solvent-free | - | 10 minutes | 85-89% | [7] |
| Microwave-Assisted Synthesis (from Acid) | Hydrochloric Acid | - | - | 1.5-4 minutes | 80-95% | [8] |
Table 1: Comparison of different synthesis routes for 2-phenylbenzimidazole. This table highlights the significant improvements in reaction time and yield offered by modern methods over the classical Phillips-Ladenburg synthesis.
The versatility of the ammonium chloride-catalyzed method is demonstrated in the synthesis of various 2-substituted benzimidazoles, as shown in the table below.
| Aldehyde | Time (hours) | Yield (%) |
| Benzaldehyde | 4 | 92 |
| 4-Chlorobenzaldehyde | 4 | 88 |
| 4-Nitrobenzaldehyde | 3 | 94 |
| 4-Methoxybenzaldehyde | 5 | 85 |
| 2-Hydroxybenzaldehyde | 5 | 75 |
Table 2: Synthesis of various 2-substituted benzimidazoles using ammonium chloride catalyst. Data sourced from[4].
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This classical method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions.
Experimental Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and the desired carboxylic acid (0.12 mol).
-
Add 50 mL of 4N hydrochloric acid to the mixture.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling to room temperature, neutralize the solution by the dropwise addition of a 10% sodium hydroxide (B78521) solution until a precipitate forms.
-
Filter the precipitate, wash it with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles
This method offers a milder and more efficient alternative to the classical approach for the condensation of o-phenylenediamines with aldehydes.
Experimental Protocol:
-
To a stirred solution of o-phenylenediamine (1 mmol) in 5 mL of chloroform, add ammonium chloride (4 mmol).
-
Add the desired aldehyde (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 3-5 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (B1210297) (30:70) eluent.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then extracted with ethyl acetate (20 mL), and the organic layer is washed with water (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
Microwave irradiation dramatically reduces reaction times and often improves yields.
Experimental Protocol:
-
In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and the appropriate aromatic carboxylic acid (1 mmol).
-
Add two drops of 4M hydrochloric acid to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 50% power for 1.5 to 4 minutes.
-
After cooling, add water to the reaction mixture.
-
Neutralize with a suitable base to precipitate the crude product.
-
Filter, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[8]
Visualizing the Synthetic Workflows
To better understand the procedural differences between these synthetic routes, the following diagrams illustrate the general workflows.
Caption: Comparative workflows of key benzimidazole synthesis routes.
Biological Relevance: Benzimidazoles in Cancer Therapy
The interest in benzimidazole derivatives is largely driven by their broad spectrum of pharmacological activities. In oncology, many benzimidazole-based compounds have been investigated as potent anticancer agents.[1][9] One of the key mechanisms of action for some of these derivatives is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[10][11] Specifically, certain benzimidazoles have been shown to target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[10][12]
VEGF is a critical factor that initiates a signaling cascade by binding to its receptor (VEGFR) on endothelial cells. This leads to the activation of downstream pathways, such as the PI3K/AKT and MAPK pathways, which promote cell proliferation, migration, and survival, ultimately resulting in angiogenesis.[9][12] By inhibiting VEGFR, benzimidazole derivatives can block these downstream effects, thereby cutting off the tumor's blood supply.
Caption: Simplified VEGF signaling pathway and the inhibitory action of benzimidazole derivatives.
Conclusion
The synthesis of benzimidazoles has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, reaction times, and environmental impact compared to classical approaches. For researchers in drug development, the choice of synthetic route will depend on factors such as the desired scale, available equipment, and the specific substitution patterns required. The green and microwave-assisted methods are particularly well-suited for rapid library synthesis and lead optimization. Understanding the underlying mechanisms of action of these compounds, such as the inhibition of key signaling pathways in cancer, further underscores the importance of efficient and versatile synthetic strategies for this valuable scaffold.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazoles as Anti-VEGFRs: A Review - IJPRS [ijprs.com]
- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 5-Aminobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of synthesized 5-Aminobenzimidazole purity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable analytical method for their needs. A simpler, semi-quantitative alternative using Thin-Layer Chromatography (TLC) is also discussed.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final product. This guide outlines robust analytical methodologies for quantifying the purity of synthesized this compound and identifying potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reverse-phase method using a C18 column offers excellent separation of the main component from its potential impurities.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (known purity)
-
Synthesized this compound sample
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 300 nm[1]
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric acid) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Analysis
The following table presents hypothetical data from the HPLC analysis of a synthesized this compound sample. The primary impurity is assumed to be the unreacted starting material, 5-nitrobenzimidazole.
| Compound | Retention Time (min) | Peak Area | % Area |
| This compound | 8.52 | 1245678 | 99.25 |
| 5-Nitrobenzimidazole | 12.78 | 8765 | 0.70 |
| Unknown Impurity 1 | 6.21 | 543 | 0.05 |
Purity Calculation (by Area Normalization):
Purity (%) = (Peak Area of this compound / Total Peak Area) x 100
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for identifying volatile and semi-volatile impurities. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. Silylation is a common derivatization technique for compounds containing amino groups.
Experimental Protocol: GC-MS with Silylation
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
This compound reference standard
-
Synthesized this compound sample
3. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a GC vial.
-
Add 100 µL of anhydrous DCM and 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[2]
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 50-500
Data Presentation: GC-MS Analysis
The following table shows hypothetical GC-MS data for the derivatized this compound sample. The primary peak corresponds to the di-silylated derivative of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Di-TMS-5-Aminobenzimidazole | 15.34 | 1567890 | 99.10 |
| Mono-TMS-5-Nitrobenzimidazole | 18.92 | 13456 | 0.85 |
| Unknown Impurity 2 | 13.11 | 789 | 0.05 |
Thin-Layer Chromatography (TLC)
TLC provides a rapid and cost-effective semi-quantitative assessment of purity. It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks.
Experimental Protocol: TLC
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
2. Mobile Phase:
3. Procedure:
-
Dissolve the synthesized this compound and the reference standard in a small amount of methanol.
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp at 254 nm.
4. Data Interpretation:
-
The purity is estimated by comparing the intensity and size of the main spot with any secondary spots. The presence of significant secondary spots indicates the presence of impurities. The Rf value of the sample should match that of the reference standard.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | TLC |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spectrometry | Planar chromatography |
| Quantification | Quantitative | Quantitative | Semi-quantitative |
| Sensitivity | High | Very High | Moderate |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Impurity Identification | Based on retention time comparison with standards | High confidence through mass spectral data | Based on Rf values and spot visualization |
| Throughput | Moderate | Lower (due to derivatization and longer run times) | High |
| Cost | High | Highest | Low |
| Complexity | Moderate | High | Low |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
Caption: Experimental workflow for purity validation of this compound using HPLC.
Caption: Workflow for purity analysis of this compound via GC-MS with derivatization.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantitative purity determination of synthesized this compound. HPLC is a more direct method for this non-volatile compound, while GC-MS provides superior impurity identification capabilities after a necessary derivatization step. The choice between these methods will depend on the specific requirements of the analysis, including the need for structural elucidation of impurities, sample throughput, and available instrumentation. For rapid, semi-quantitative screening, TLC offers a simple and cost-effective alternative.
References
Safety Operating Guide
Proper Disposal of 5-Aminobenzimidazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Handling and Disposal of 5-Aminobenzimidazole.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with safety regulations and the protection of personnel and the environment.
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1] In the event of a spill, the material should be carefully collected, placed in a suitable container for disposal, and the area thoroughly cleaned.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications is provided in the table below.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2] |
| Eye Irritation | H319 | Causes serious eye irritation[2] |
Understanding these hazards is crucial for safe handling and for correctly labeling waste containers. The signal word for this chemical is "Warning".[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Adherence to the following standard operating procedure is mandatory.
1. Waste Identification and Classification:
-
All waste containing this compound, including contaminated labware (e.g., vials, pipette tips), spill cleanup materials, and personal protective equipment, must be treated as hazardous chemical waste.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
Never mix this compound waste with other waste streams, particularly incompatible materials, to prevent chemical reactions.
-
The container should be kept securely closed except when adding waste.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The label must include the full chemical name: "this compound" and the CAS Number: "934-22-5". Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
Note the accumulation start date, which is the date the first piece of waste was placed in the container.
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area is cool and dry.[1]
5. Final Disposal:
-
This compound waste must be disposed of through a licensed chemical waste disposal facility.[1]
-
Methods of disposal may include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]
-
Under no circumstances should this compound be disposed of down the drain or into sewer systems. [1] This can interfere with wastewater treatment processes and lead to environmental contamination.
-
Do not allow the chemical to evaporate in a fume hood as a means of disposal.
6. Empty Container Decontamination (Triple Rinsing):
-
To render an empty this compound container non-hazardous, it must be triple-rinsed.
-
First Rinse: Rinse the container with a suitable solvent (e.g., ethanol (B145695) or water, depending on the residue). Collect this rinsate in the designated hazardous waste container for this compound.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and again, collect the rinsate in the hazardous waste container.
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Aminobenzimidazole
Essential safety protocols and logistical plans for the handling and disposal of 5-Aminobenzimidazole are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
This compound is a chemical compound utilized in pharmaceutical development and other research applications.[1] Due to its potential hazards, including being harmful if swallowed and causing serious eye irritation, adherence to strict safety protocols is paramount.[2][3]
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required and recommended PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves. | To prevent skin contact. |
| Eye and Face Protection | Safety goggles or face shield. | To protect against splashes and dust.[4] |
| Body Protection | Protective clothing, such as a lab coat or coveralls. | To prevent contamination of personal clothing.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust formation is unavoidable or ventilation is inadequate. | To prevent inhalation of dust or vapors.[2][4] |
Hazard and Precautionary Data
Understanding the specific hazards associated with this compound is fundamental to its safe handling.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed.[2][3] | P264: Wash hands and exposed skin thoroughly after handling.[2] |
| H319: Causes serious eye irritation.[2][3] | P270: Do not eat, drink or smoke when using this product.[2] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5] | |
| P301+P317: IF SWALLOWED: Get medical help.[2] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |
Experimental Workflow for Handling this compound
A systematic approach to handling this compound, from receipt of the chemical to its final disposal, is essential for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps and decision points.
Caption: Procedural workflow for the safe handling of this compound.
Step-by-Step Handling and Disposal Plan
1. Preparation:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure Proper Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes chemical-resistant gloves, safety goggles, and a lab coat.
2. Handling:
-
Weighing: When weighing the solid material, do so in a manner that minimizes dust generation. Use a spatula and handle containers carefully.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure that the container is appropriately labeled.
-
Avoid Contact: Avoid direct contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[2]
3. In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
4. First Aid Measures:
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
5. Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from incompatible materials. Although specific incompatibilities for this compound are not detailed in the provided search results, it is good practice to store it away from strong oxidizing agents.
6. Disposal:
-
Waste Collection: All waste materials, including contaminated PPE and empty containers, should be collected in a designated, labeled, and sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2][4] Do not allow the chemical to enter drains or waterways.[2]
This comprehensive guide provides the essential information for the safe handling and disposal of this compound. By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
